Bromoacetamido-PEG2-Boc-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNVTJXXUWHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bromoacetamido-PEG2-Boc-amine chemical structure and properties
[1]
Executive Summary
This compound (CAS: 182244-33-3) is a heterobifunctional crosslinker critical to the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and site-selective protein modifications.[1] It features two distinct reactive termini separated by a hydrophilic polyethylene glycol (PEG) spacer:
-
Bromoacetamide: An electrophilic alkylating agent specific for sulfhydryl groups (cysteine) via SN2 reaction.
-
Boc-protected Amine: An acid-labile precursor to a primary amine, enabling orthogonal conjugation to carboxylates or activated esters.
This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for utilizing this linker in high-fidelity bioconjugation.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The hydrophilic PEG2 spacer (containing two ethylene oxide units) imparts water solubility and flexibility, reducing aggregation and steric hindrance during ligand binding.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl (2-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)ethyl)carbamate |
| CAS Number | 182244-33-3 |
| Molecular Formula | C₁₃H₂₅BrN₂O₅ |
| Molecular Weight | 369.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Good aqueous solubility |
| Reactive Groups | Bromoacetamide (Thiol-reactive), Boc-amine (Protected Amine) |
| Storage | -20°C (Desiccated); Stable for >1 year if protected from moisture |
Mechanism of Action
The utility of this compound relies on its orthogonal reactivity.[1] The bromoacetamide group reacts with nucleophiles (specifically thiols) under physiological-like conditions, while the Boc group remains inert until acidolysis.
Reaction Pathways[7]
-
Thiol Alkylation (SN2): The sulfur atom of a cysteine residue attacks the alpha-carbon of the bromoacetamide, displacing the bromide ion to form a stable thioether bond. This reaction is highly selective for thiols over amines at pH 7.5–8.5.
-
Boc Deprotection (Acidolysis): Treatment with Trifluoroacetic acid (TFA) or HCl removes the tert-butyloxycarbonyl group, releasing a primary amine as a salt, ready for further coupling.
Visualization: Chemical Structure and Reactivity Flow
Figure 1: Orthogonal reaction pathway showing selective thiol alkylation followed by acid-mediated amine generation.
Applications in Drug Development[1][5]
PROTAC Linker Design
In PROTAC development, the linker length and composition critically influence the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase). The PEG2 spacer (~10 Å extended length) provides a short-to-medium distance, often used when the E3 ligase and target protein binding pockets are in close proximity.
Site-Specific Protein Labeling
The bromoacetamide group is superior to maleimides in certain contexts because the resulting thioether bond is irreversible and not susceptible to the retro-Michael addition or ring hydrolysis often observed with maleimide conjugates in plasma.
Experimental Protocols
Safety Note: Bromoacetamides are alkylating agents. Handle with gloves and eye protection in a fume hood.
Protocol A: Cysteine/Thiol Conjugation (Thiol-First Strategy)
Context: Conjugating the linker to a thiol-containing ligand or protein before deprotecting the amine.
-
Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to create a 50–100 mM stock solution.
-
Prepare the thiol-containing molecule in a buffer (PBS or HEPES, pH 7.5–8.5) containing 1–5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).
-
-
Conjugation:
-
Add a 1.5 to 3-fold molar excess of the linker stock to the thiol solution.
-
Note: If the thiol molecule is valuable/limiting, use a higher excess of linker (5–10 eq) to drive the reaction to completion.
-
-
Incubation:
-
Incubate at Room Temperature (RT) for 1–2 hours or at 4°C overnight in the dark.
-
-
Purification:
-
Remove excess linker via size exclusion chromatography (for proteins) or HPLC/flash chromatography (for small molecules).
-
Validation: Verify conjugate mass via LC-MS.
-
Protocol B: Boc Deprotection (Post-Conjugation)
Context: Removing the protecting group to expose the amine for the second conjugation step.
-
Reaction Setup:
-
Dissolve the Boc-protected intermediate in dry Dichloromethane (DCM).
-
Alternative: If the molecule is water-soluble/proteinaceous, this harsh organic method is unsuitable. For proteins, Boc is rarely used; Fmoc or soluble linkers are preferred. This protocol assumes a small molecule intermediate (e.g., PROTAC precursor).
-
-
Acidolysis:
-
Add Trifluoroacetic acid (TFA) to a final concentration of 25–50% (v/v).
-
Example: 1 mL Sample in DCM + 1 mL TFA.[2]
-
Stir at RT for 30–60 minutes. Monitor by TLC or LC-MS (disappearance of Boc-mass).
-
-
Workup:
-
Evaporate the solvent and excess TFA under a stream of nitrogen or reduced pressure.
-
Critical Step: Co-evaporate with toluene or DCM 2–3 times to remove residual TFA, which can interfere with subsequent amine-reactive couplings (e.g., NHS esters).
-
-
Neutralization:
-
The product will be a TFA salt.[3] Prior to the next reaction, neutralize with a tertiary base (e.g., DIPEA or Triethylamine) in the coupling buffer.
-
Visualization: Workflow Logic
Figure 2: Step-by-step decision tree for synthesizing amine-reactive intermediates.
Storage and Stability
-
Solid State: Store at -20°C under inert gas (Nitrogen/Argon). The bromoacetyl group is sensitive to light and moisture.
-
Solutions: Stock solutions in DMSO/DMF should be prepared fresh. Avoid storing bromoacetamide solutions for >24 hours as hydrolysis of the bromide can occur, reducing reactivity.
References
Navigating the Nuances of a Heterobifunctional Linker: An In-depth Technical Guide to Bromoacetamido-PEG2-Boc-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of bioconjugation and drug development, precision and control are paramount. The selection of a suitable linker molecule can dictate the success or failure of creating a stable, functional, and effective bioconjugate. Bromoacetamido-PEG2-Boc-amine emerges as a critical tool in this arena, offering a unique combination of functionalities that enable orthogonal conjugation strategies. This heterobifunctional linker incorporates a thiol-reactive bromoacetamide group, a flexible hydrophilic di-polyethylene glycol (PEG2) spacer, and a protected primary amine in the form of a tert-butyloxycarbonyl (Boc) carbamate.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the solubility and stability of this compound. Understanding these core physicochemical properties is essential for its effective handling, storage, and successful implementation in complex multi-step synthetic and bioconjugation workflows. By delving into the causality behind its behavior in various solvents and under different environmental conditions, this document aims to empower scientists to harness the full potential of this versatile linker while mitigating potential pitfalls.
Physicochemical Properties at a Glance
A foundational understanding of the key physicochemical parameters of this compound is crucial for its application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅BrN₂O₅ | [1] |
| Molecular Weight | 369.26 g/mol | [1] |
| Appearance | White to off-white solid or liquid | Inferred from similar compounds |
| Purity | Typically >95% | Inferred from supplier data |
I. Solubility Profile: A Balancing Act of Polarity
The solubility of this compound is a direct consequence of its molecular architecture, which marries hydrophobic and hydrophilic elements. The presence of the PEG2 spacer significantly enhances its solubility in aqueous media compared to non-PEGylated analogues.[2]
Qualitative Solubility
Based on the properties of its constituent parts, a general solubility profile can be inferred:
-
High Solubility: The molecule is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This is a common characteristic for many PEGylated organic molecules.
-
Good Solubility: It is expected to be soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in lower alcohols like methanol, ethanol, and isopropanol.[2]
-
Moderate to Low Solubility: While the PEG spacer enhances water solubility, the presence of the Boc-protected amine and the bromoacetamide group may limit its solubility in purely aqueous solutions, especially at neutral pH.[2][] Its solubility in non-polar solvents such as hexanes and diethyl ether is expected to be low.
Factors Influencing Aqueous Solubility
The aqueous solubility of this compound is not a fixed value but is influenced by several factors:
-
pH: The ionization state of the molecule does not significantly change in the typical pH range for bioconjugation (pH 6-8.5) due to the protection of the amine group. However, extreme pH values can lead to degradation, which would affect the apparent solubility.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be employed to aid dissolution, but caution must be exercised to prevent thermal degradation.
-
Ionic Strength: The effect of ionic strength on the solubility of this non-ionic molecule is likely to be less pronounced than for charged species.
Experimental Protocol for Quantitative Solubility Determination
A robust and reproducible method for determining the quantitative solubility of this compound is essential for preparing stock solutions and reaction mixtures with accurate concentrations. A High-Performance Liquid Chromatography (HPLC)-based method is highly recommended for its sensitivity and specificity.[4][5][6]
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, acetonitrile)
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Analytical column (e.g., C18 reverse-phase)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Syringe filters (0.22 µm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the suspension at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the calibration standards and the diluted sample onto the HPLC system.
-
Develop a suitable chromatographic method to separate the analyte from any potential impurities or degradation products.
-
Record the peak area of the analyte for each injection.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the diluted sample from the calibration curve.
-
Calculate the saturation solubility in the original solvent by multiplying the determined concentration by the dilution factor.
-
II. Stability Profile: Understanding the Inherent Labilities
The stability of this compound is a critical consideration for its storage, handling, and use in conjugation reactions. The molecule possesses three key functional groups, each with its own susceptibility to degradation: the bromoacetamide moiety, the amide linkage, and the Boc-protecting group.
Figure 1: Key degradation pathways for this compound.
Stability of the Bromoacetamide Group
The bromoacetamide group is the primary reactive handle for thiol conjugation. Its stability is crucial for maintaining the reactivity of the linker.
-
Hydrolysis: The bromoacetamide moiety is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding hydroxyacetamide derivative. This reaction is generally slower at neutral or slightly acidic pH. The rate of hydrolysis increases with both increasing pH and temperature.[7]
-
Photostability: α-Haloacetamides can be sensitive to light. Exposure to UV radiation can lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can participate in a variety of subsequent reactions.[6] Therefore, it is recommended to protect the compound from light during storage and handling.
Stability of the Amide Bond
The amide bond linking the bromoacetyl group to the PEG spacer is generally more stable than the bromoacetamide's carbon-bromine bond. However, it can undergo hydrolysis under harsh conditions.
-
pH-Dependent Hydrolysis: Amide bond hydrolysis is catalyzed by both acid and base. Significant degradation is typically observed only at extreme pH values (e.g., pH < 2 or pH > 12) and elevated temperatures.[8][9] Under the typical conditions used for bioconjugation (pH 6-8.5), the amide bond is considered stable.
Stability of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[4][5]
-
Acid Lability: The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent) to yield the free amine.[5][10] It is generally stable to basic and nucleophilic conditions, which allows for orthogonal protection strategies.[4]
-
Thermal Stability: The Boc group is relatively stable to moderate heat. However, at elevated temperatures (typically above 150 °C), thermal deprotection can occur.[11] This is generally not a concern under normal storage and reaction conditions. At 37°C in a non-acidic medium, the Boc group is considered stable for extended periods.[12]
Recommended Storage and Handling
To ensure the long-term integrity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation due to atmospheric moisture and oxygen.
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.
-
When preparing solutions, use anhydrous solvents whenever possible, especially for stock solutions intended for long-term storage.
-
Prepare aqueous solutions fresh for each use.
-
Avoid exposure of the compound and its solutions to strong light.
-
Experimental Protocol for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[1]
Objective: To investigate the degradation of this compound under various stress conditions and to identify the primary degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)
-
Analytical column (e.g., C18 reverse-phase)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
Figure 2: Workflow for a forced degradation study.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in a thermostatic oven.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines in a photostability chamber.
-
-
Time Points and Analysis:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a developed stability-indicating HPLC method, preferably with a DAD to monitor for peak purity and a mass spectrometer to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Identify and quantify the major degradation products.
-
Assess the mass balance to ensure that all major degradation products are accounted for.
-
III. Conclusion and Best Practices
This compound is a powerful heterobifunctional linker that offers significant advantages in the design and synthesis of complex bioconjugates. Its solubility profile, largely dictated by the hydrophilic PEG2 spacer, allows for its use in a variety of solvent systems, including aqueous buffers. However, its stability is a critical parameter that must be carefully managed. The bromoacetamide group is susceptible to hydrolysis, especially at higher pH, and photodecomposition, while the Boc group is labile to acid. The central amide bond is comparatively robust under typical reaction conditions.
By adhering to the recommended storage and handling procedures and by having a thorough understanding of its stability profile, researchers can ensure the integrity and reactivity of this linker, leading to more reproducible and successful outcomes in their bioconjugation endeavors. The implementation of robust analytical methods, such as the HPLC-based protocols outlined in this guide, is essential for the accurate characterization of its solubility and for monitoring its stability over time. As with any reactive chemical, a proactive approach to understanding and controlling its physicochemical properties is the cornerstone of its effective application in the demanding field of drug development and life sciences research.
References
- Beckwith, R. C., Wang, T. X., & Margerum, D. W. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995–1000.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in alkaline solution. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved January 30, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved January 30, 2026, from [Link]
-
Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved January 30, 2026, from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025, August 6). Influence of Amide versus Ester Linkages on the Properties of Eight-Armed PEG-PLA Star Block Copolymer Hydrogels. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Forced degradation study as per ICH guidelines: What Q1A(R2) expects. Retrieved January 30, 2026, from [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 30, 2026, from [Link]
-
PubMed. (1996, February 14). Equilibrium and Kinetics of Bromine Hydrolysis. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 30, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved January 30, 2026, from [Link]
-
PubMed. (2018, October 15). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. Retrieved January 30, 2026, from [Link]
-
PubMed. (n.d.). Photodegradation of Brominated Flame Retardants in Polystyrene: Quantum Yields, Products and Influencing Factors. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved January 30, 2026, from [Link]
-
BioProcess International. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time. Retrieved January 30, 2026, from [Link]
Sources
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- 2. creativepegworks.com [creativepegworks.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
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- 7. lup.lub.lu.se [lup.lub.lu.se]
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- 12. researchgate.net [researchgate.net]
The Strategic Function of PEG2 Spacers in Linkerology: Balancing Hydrophilicity and Spatial Precision
Executive Summary
In the design of heterobifunctional therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive bridge; it is a determinant of thermodynamic stability, solubility, and pharmacological efficacy.[1][2][3]
The PEG2 spacer (diethylene glycol,
Part 1: The Physicochemical Rationale[4][5]
The selection of a PEG2 spacer is rarely arbitrary. It is a calculated decision to balance Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) .
Molecular Dimensions and Solvation
A PEG2 unit adds approximately 9–10 Å in extended length. Unlike alkyl spacers (e.g., C6, C8), the oxygen atoms in the PEG backbone act as hydrogen bond acceptors.
-
Hydration Shell: Each ethylene oxide unit coordinates with 2–3 water molecules. A PEG2 spacer recruits a localized hydration shell that prevents the "collapse" of hydrophobic warheads onto themselves (intramolecular π-stacking) or aggregation with other molecules.
-
Entropic Cost: Long linkers (PEG12+) suffer from a high entropic penalty upon binding. The molecule must freeze many degrees of freedom to fit into a binding pocket. PEG2 minimizes this penalty while retaining enough flexibility to allow independent orientation of the connected ligands.
Data Comparison: PEG2 vs. Alternatives
| Property | Alkyl Spacer (C5-C6) | PEG2 Spacer | PEG Long Chain (PEG8+) |
| Hydrophilicity | Low (Hydrophobic) | Moderate (Amphiphilic) | High |
| Water Solubility | Poor | Enhanced | Excellent |
| Entropic Penalty | Low | Low-Moderate | High |
| Steric Bulk | Low | Low | High |
| Immunogenicity | Negligible | Negligible | Potential (Anti-PEG Abs) |
| Primary Utility | Membrane Permeability | Solubility/Complex Stability | Circulating Half-life |
Part 2: Application in PROTACs (Ternary Complex formation)
In PROTAC design, the linker determines the stability of the Target-PROTAC-E3 Ligase ternary complex.
The "Goldilocks" Zone
For a PROTAC to function, it must induce a de novo protein-protein interaction (PPI) between the E3 ligase (e.g., VHL, CRBN) and the Protein of Interest (POI).
-
If Linker < PEG2: The linker may be too short, causing steric clashes between the E3 and POI, preventing ubiquitination.
-
If Linker > PEG4: The linker is too floppy. The effective concentration of the E3 ligase relative to the POI decreases (entropic barrier), and positive cooperativity is lost.
-
Why PEG2? Empirical data often shows PEG2 linkers yielding the highest
(maximum degradation) for targets where the binding pockets are relatively shallow and close to the solvent surface.
Visualization: The Ternary Complex Logic
Figure 1: The structural role of PEG2 in bridging the E3 Ligase and POI without steric interference.
Part 3: Application in ADCs (Hydrophobicity Masking)
In Antibody-Drug Conjugates, the payload (e.g., PBD dimers, Maytansinoids) is often highly hydrophobic. This can cause the antibody to aggregate, leading to rapid clearance by the liver and poor pharmacokinetics (PK).
The Shielding Effect
While longer PEGs (PEG8–PEG24) are often used for extensive shielding, PEG2 is frequently employed in "cleavable linkers" (e.g., Val-Cit-PAB systems).
-
Function: It acts as a spacer between the antibody attachment site (cysteine/lysine) and the cleavage site.
-
Benefit: It provides just enough solubility to keep the specific conjugation site solvent-accessible during synthesis, improving the Drug-to-Antibody Ratio (DAR) homogeneity without adding significant mass that might alter the antibody's biodistribution.
Part 4: Experimental Protocol
Synthesis of a PROTAC using Click Chemistry (PEG2 Linker)
Objective: Conjugate a VHL-Ligand (Alkyne) to a Warhead (Azide) using a PEG2 spacer. Safety: Work in a fume hood. Azides are potentially explosive; handle with care.
Materials
-
Warhead-Azide: Target ligand modified with an azide group.[4]
-
VHL-PEG2-Alkyne: E3 ligand attached to a PEG2 spacer ending in a terminal alkyne.
-
Catalyst: CuSO4 · 5H2O.
-
Reductant: Sodium Ascorbate (NaAsc).[5]
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – protects Cu(I) from oxidation and prevents protein degradation (if applied in biological systems).
-
Solvent: DMSO/t-Butanol/Water (or pure DMSO for small molecules).
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve Warhead-Azide (1 eq) in DMSO (100 mM).
-
Dissolve VHL-PEG2-Alkyne (1 eq) in DMSO (100 mM).
-
Cu-Mix: Premix CuSO4 (1 eq) and THPTA (1.5 eq) in water. This complex is stable.[6]
-
-
Reaction Assembly:
-
In a glass vial, combine the Warhead and VHL-PEG2-Alkyne solutions.
-
Add the Cu-Mix solution (5–10 mol% loading relative to reactants).
-
Add Sodium Ascorbate (freshly prepared in water, 5–10 eq).
-
Note: The reduction of Cu(II) to Cu(I) initiates the reaction immediately.
-
-
Incubation:
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Monitor via LC-MS. Look for the disappearance of the azide peak and the formation of the triazole product mass (Sum of Mass 1 + Mass 2).
-
-
Purification:
-
Dilute reaction with MeOH or Water/Acetonitrile.
-
Filter through a 0.2 µm PTFE filter.
-
Purify via Reverse-Phase HPLC (C18 column).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
-
Validation:
-
Verify purity (>95%) via analytical HPLC.
-
Confirm identity via High-Resolution Mass Spectrometry (HRMS).
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step Click Chemistry workflow for PEG2-linker conjugation.
Part 5: Troubleshooting & Optimization
Even with a robust protocol, linkerology requires optimization.
| Observation | Root Cause | Corrective Action |
| Low Solubility | PEG2 is insufficient to mask a highly lipophilic warhead. | Switch to PEG4 or PEG6 . Check LogP; if >5, a longer PEG is mandatory. |
| No Degradation (PROTAC) | "Hook Effect" or Steric Clash. | The PEG2 might be too short, preventing the E3/POI interface. Screen PEG3 and PEG4 . |
| Poor Permeability | Molecule is too polar (PSA > 140 Ų). | The PEG chain might be too long or exposed. Switch to a rigid linker (e.g., Piperazine) or revert to PEG1/Alkyl . |
| Reaction Fails (CuAAC) | Copper oxidation or chelation by warhead. | Increase THPTA ligand ratio (5:1 to Cu). Perform under inert atmosphere (Argon). |
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Lyon, R. P., et al. (2015). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. [Link]
-
Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
Introduction: The Indispensable Role of the Boc Protecting Group
An In-depth Technical Guide to Boc-Amine Protecting Group Chemistry
In the intricate landscape of modern organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount concern. For researchers in peptide synthesis, medicinal chemistry, and drug development, the ability to selectively protect an amine is often the linchpin of a successful multi-step synthesis.[1][2][3] Among the arsenal of available strategies, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone of amine protection.[4][5]
The widespread adoption of the Boc group stems from a combination of favorable characteristics: it is easily introduced, remarkably stable under a wide array of reaction conditions—including basic, nucleophilic, and reductive environments—and can be cleanly removed under mild acidic conditions.[4][6][7] This unique stability profile provides a high degree of reliability and versatility, making it an indispensable tool for the synthesis of complex molecules.[2][6] This guide offers a comprehensive exploration of Boc-amine chemistry, from its core principles and reaction mechanisms to field-proven experimental protocols and advanced applications.
Core Principles: Understanding the Power of Boc Protection
The fundamental purpose of the Boc group is to temporarily convert a nucleophilic and basic primary or secondary amine into a neutral, sterically hindered carbamate.[4][8][9] This transformation effectively masks the amine's reactivity, allowing for subsequent chemical modifications at other sites within the molecule that would otherwise be incompatible with a free amine group.[4]
The protecting agent of choice is almost universally di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), a commercially available and easy-to-handle reagent.[4][5][10]
A critical concept in advanced synthesis is orthogonality , which describes a set of protecting groups that can be removed under distinct chemical conditions without affecting one another.[1] The Boc group is a key player in orthogonal strategies. Because it is acid-labile, it is perfectly compatible with:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: Removed under basic conditions (e.g., piperidine).[6][8]
-
Cbz (benzyloxycarbonyl) group: Removed by catalytic hydrogenolysis.[6][8][11]
This orthogonality is the foundation of complex strategies like Solid-Phase Peptide Synthesis (SPPS), where different protecting groups must be addressed in a specific sequence.[1][4]
The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution
The introduction of the Boc group onto an amine is a classic nucleophilic acyl substitution reaction.[3][4] The causality of the process can be understood through the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][12] This initial attack is the rate-determining step and is facilitated by the amine's inherent nucleophilicity.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[4][13]
-
Collapse and Elimination: The intermediate rapidly collapses. The C-O bond breaks, eliminating a tert-butyl carbonate anion as a leaving group and forming the stable N-Boc carbamate.[4][12]
-
Irreversible Decomposition: The tert-butyl carbonate leaving group is unstable and spontaneously decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[3][13] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[8]
-
Proton Transfer: The generated tert-butoxide anion is a strong enough base to deprotonate the now-protonated carbamate, yielding the final neutral product and tert-butanol.[13]
While the reaction can proceed without an external base, the addition of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is common practice to neutralize the protonated amine intermediate, thereby accelerating the reaction.[5][14]
Experimental Protocol: N-Boc Protection of a Primary Amine
This protocol is a robust, self-validating system for the high-yield protection of primary amines. The causality behind each step is critical for success.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.) in a suitable solvent system, such as a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.
-
Causality: The solvent system ensures solubility for both the amine salt and the organic Boc anhydride. The base is crucial for deprotonating the amine starting material, increasing its nucleophilicity.
-
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv.) to the solution in one portion.
-
Causality: Cooling the reaction controls the initial exotherm and minimizes potential side reactions. A slight excess of (Boc)₂O ensures the reaction goes to completion.
-
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is fully consumed.
-
Workup: Once complete, remove the organic solvent (e.g., THF) under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (e.g., 3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Causality: Washing removes water-soluble impurities, including the base and its salt. The brine wash helps to break any emulsions and begins the drying process.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For most substrates, this procedure yields a product of high purity without further purification.
The Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination
The removal of the Boc group is its defining characteristic and is typically achieved under anhydrous acidic conditions.[16][17] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[4][12] The mechanism is an E1-type elimination.
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the strong acid.[9][18][19] This is the most basic site and its protonation activates the group for cleavage.
-
Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments. The C-O bond to the tert-butyl group cleaves, forming a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[8][18][19] The stability of this carbocation is the primary reason why the Boc group is so acid-labile compared to other alkyl carbamates.[9]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[12][18][19] The evolution of CO₂ is often visible as bubbling and signifies a successful deprotection.[9][12]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., a trifluoroacetate or hydrochloride salt).[18][19]
A potential complication is the reactivity of the liberated tert-butyl cation, which is an electrophile. It can alkylate nucleophilic residues in the substrate, such as the side chains of tryptophan, cysteine, or tyrosine.[19] To prevent this, "scavengers" like triisopropylsilane (TIS) or thioanisole are often added to the reaction mixture to trap the carbocation.[16][19]
Experimental Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes a standard and highly effective method for Boc group removal in a solution phase.
-
Setup: Dissolve the N-Boc protected amine in a suitable dry organic solvent, typically dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common and effective condition is a 25-50% v/v solution of TFA in DCM.[5][23] The reaction is typically performed at room temperature.
-
Causality: TFA is a strong, volatile acid that effectively protonates the Boc group without introducing water. DCM is an excellent solvent for most protected substrates and is inert to the acidic conditions.
-
-
Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor its progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[4][24]
-
Causality: Both DCM and TFA are volatile, making their removal straightforward. However, TFA can be tenacious, and co-evaporation with a higher-boiling, non-polar solvent helps to azeotropically remove the final traces.
-
-
Isolation: The resulting crude product is typically the amine TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM) and wash with a mild aqueous base, such as saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.[4] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Quantitative Data & Reaction Parameters
The selection of reaction conditions is critical for optimizing both the protection and deprotection steps. The following tables summarize common parameters.
Table 1: Typical Conditions for N-Boc Protection
| Parameter | Common Choices | Rationale & Field Insights |
| Solvent | THF, Dioxane, DCM, Acetonitrile, H₂O/THF | Choice depends on substrate solubility. Aqueous systems are effective for amine salts.[20] |
| Base | TEA, DIPEA, NaOH, DMAP (catalytic) | TEA and DIPEA are standard. DMAP can significantly accelerate slow reactions.[5] |
| Temperature | 0°C to Room Temperature | Starting at 0°C controls the exotherm, then warming to RT drives the reaction to completion.[5] |
| Time | 2 - 24 hours | Reaction completion is substrate-dependent and should always be monitored (e.g., by TLC).[4] |
Table 2: Common Conditions for N-Boc Deprotection
| Parameter | Common Choices | Rationale & Field Insights |
| Acid | TFA, HCl (in Dioxane or Et₂O), H₃PO₄ | TFA is most common due to its volatility and effectiveness.[8][17] HCl is a cost-effective alternative. |
| Concentration | 25-50% TFA in DCM; 4M HCl in Dioxane | Higher acid concentration leads to faster deprotection.[19][23] |
| Scavenger | Triisopropylsilane (TIS), Thioanisole, Anisole | Essential for substrates with acid-sensitive or nucleophilic groups (Trp, Met, Cys) to prevent side reactions.[16][19] |
| Temperature | Room Temperature | Most deprotections are rapid at RT.[19] Heating is generally not required and can promote side reactions. |
Conclusion: A Versatile and Trustworthy Tool
The tert-butyloxycarbonyl protecting group is a foundational tool in the lexicon of synthetic organic chemistry. Its robust stability profile, coupled with the mild and specific conditions required for its removal, provides a level of control and reliability that is essential for the construction of complex molecular architectures. A thorough understanding of the mechanisms governing its application and cleavage, as detailed in this guide, is paramount for its successful implementation. From routine laboratory synthesis to the industrial-scale production of life-saving pharmaceuticals, the Boc group continues to be a validated, trustworthy, and indispensable component of the modern chemist's toolkit.
References
- Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.
- ChemicalBook. (n.d.). Di-tert-butyl dicarbonate | 24424-99-5.
- Benchchem. (n.d.). A Comparative Guide to Orthogonal Protecting Group Strategies with Boc-D-Valine.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Chemical Properties of Di-tert-butyl Dicarbonate (Boc Anhydride).
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Protection of Primary Amines.
- Benchchem. (n.d.). Stability of the Boc Protecting Group: A Comparative Guide for Researchers.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.).
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Benchchem. (n.d.). literature review of Boc vs. Cbz protecting groups.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC.
- Benchchem. (n.d.). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal.
- Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ACS Publications.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. rsc.org [rsc.org]
Technical Guide: Bromoacetamido-PEG2-Boc-amine (CAS 182244-33-3)
Strategic Linkerology for PROTACs and Bioconjugation [1][2]
Executive Summary
Bromoacetamido-PEG2-Boc-amine (CAS 182244-33-3) is a heterobifunctional crosslinker designed for high-precision bioconjugation, specifically within the field of Targeted Protein Degradation (TPD).[1] Unlike generic alkyl linkers, this molecule incorporates a diethylene glycol (PEG2) spacer to modulate hydrophilicity and a bromoacetamide electrophile that offers a distinct reactivity profile compared to its iodo-analogs. This guide serves as an operational manual for researchers utilizing this linker to construct PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates, emphasizing reaction kinetics, stability, and orthogonal deprotection strategies.
Part 1: Chemical Architecture & Properties
The structural integrity of CAS 182244-33-3 relies on three functional domains, each serving a distinct role in the conjugate's final pharmacokinetics.
| Domain | Chemical Moiety | Function |
| Electrophile | Thiol-Specific Targeting: Reacts with cysteine sulfhydryls ( | |
| Spacer | PEG2 (Diethylene Glycol) | Solubility Engine: Increases aqueous solubility of hydrophobic warheads; prevents aggregation and reduces immunogenicity compared to alkyl chains. |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Orthogonal Handle: Acid-labile masking of the primary amine, allowing for controlled, stepwise synthesis without self-polymerization.[1] |
Physicochemical Data
-
IUPAC Name: tert-butyl (2-(2-(2-bromoacetamido)ethoxy)ethyl)carbamate[1]
-
Molecular Weight: 369.25 g/mol
-
Formula:
-
Solubility: Soluble in DMSO, DMF, DCM. Moderate solubility in water (improved by PEG, but organic co-solvent recommended for conjugation).
-
Stability: Moisture sensitive. Store at -20°C under inert gas (Ar/N2).
Part 2: Mechanistic Principles & Reactivity
The Bromoacetamide Advantage
While iodoacetamides are more reactive, they often suffer from light sensitivity and rapid hydrolysis. This compound provides a "Goldilocks" reactivity profile:
-
Specificity: It is less prone to off-target alkylation of Histidine or Lysine residues at physiological pH compared to iodoacetamide.[1]
-
Stability: It exhibits greater stability in solution, allowing for longer reaction times necessary for sterically hindered proteins.
Reaction Pathway Visualization
The following diagram illustrates the orthogonal workflow: selective thiol coupling followed by acid-mediated activation of the amine.
Figure 1: Orthogonal conjugation workflow. The bromoacetamide selectively engages thiols before the Boc group is removed to expose the amine for secondary conjugation.
Part 3: Experimental Protocols
Protocol A: Thiol Conjugation (Thioether Formation)
Objective: Covalent attachment of the linker to a cysteine-containing ligand or protein.
Reagents:
-
Target molecule (with free thiol).
-
CAS 182244-33-3 (dissolved in DMSO/DMF).[1]
-
Buffer: PBS or HEPES (pH 7.5–8.0). Note: Avoid Tris if possible, or keep pH < 8.0 to prevent N-terminal amine reaction, though bromoacetamide is relatively specific.[1]
-
EDTA (to chelate metals that catalyze oxidation).
Step-by-Step:
-
Reduction (Critical): If the target thiol is oxidized (disulfide), reduce with TCEP (tris(2-carboxyethyl)phosphine).
-
Expert Insight: Unlike DTT, TCEP does not contain thiols and does not need to be removed before adding the bromoacetamide linker. If DTT is used, it must be removed via desalting columns, or it will quench the linker.
-
-
Equilibration: Dissolve the target molecule in degassed buffer (pH 7.5-8.0) containing 1-5 mM EDTA.[1]
-
Coupling: Add this compound (1.5 – 2.0 molar equivalents relative to thiol) to the reaction.
-
Solvent Note: Ensure the final organic solvent concentration (DMSO/DMF) does not exceed the tolerance of your protein (typically <10%).
-
-
Incubation: React for 2–4 hours at Room Temperature (RT) or overnight at 4°C in the dark.
-
Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted bromoacetamide.
-
Purification: Remove excess linker/byproducts via size exclusion chromatography (SEC) or dialysis.
Protocol B: Boc Deprotection
Objective: Removal of the tert-butyl carbamate group to release the primary amine.
Reagents:
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).[3]
-
Triisopropylsilane (TIPS) – Optional scavenger.
Step-by-Step:
-
Preparation: Dissolve the dried Thioether Conjugate (from Protocol A) in minimal DCM.
-
Acidolysis: Add TFA to create a final solution of 1:1 TFA:DCM (v/v).
-
Scavenger: If the molecule contains acid-sensitive residues (e.g., Methionine, Tryptophan), add 2.5% TIPS and 2.5% water to the TFA cocktail to prevent alkylation by the tert-butyl cation.[1]
-
-
Incubation: Stir at RT for 30–60 minutes. Monitor via LC-MS (Look for mass loss of ~100 Da).
-
Workup: Evaporate TFA/DCM under a stream of nitrogen.
-
Neutralization: The product exists as a TFA salt. For subsequent NHS-ester reactions, neutralize with DIEA (N,N-Diisopropylethylamine) immediately prior to the next step.[1]
Part 4: PROTAC Linker Design Strategy
In PROTAC development, the linker length and composition define the "ternary complex" stability between the E3 ligase and the Target Protein.[4]
Why PEG2?
-
Permeability: Long PEG chains can hinder cell permeability.[5] PEG2 is short enough to maintain "drug-like" properties (Lipinski's Rule of 5 compliance) while providing just enough flexibility to allow protein-protein dimerization.[1]
-
Solubility: The oxygen atoms in the PEG backbone accept hydrogen bonds, offsetting the hydrophobicity of the warhead and the E3 ligand (e.g., Thalidomide or VHL ligand).
Figure 2: The structural role of this compound in assembling a functional PROTAC molecule.
Part 5: Quality Control & Self-Validation[1]
To ensure scientific integrity, every synthesized batch must undergo the following validation steps:
-
LC-MS Verification:
-
Ellman’s Assay: Use DTNB (Ellman's Reagent) to quantify free thiols before and after conjugation. A successful reaction should show near-zero free thiols in the supernatant.[1]
-
H-NMR: Distinctive PEG backbone signals (
3.5-3.7 ppm) and the disappearance of the tert-butyl singlet ( 1.4 ppm) upon deprotection.[1]
References
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020).[6] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312.[5][6] Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (General reference for Haloacetyl-Thiol chemistry).
-
An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[1][7] EBioMedicine, 36, 553-562. Retrieved from [Link]
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. biochempeg.com [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Bromoacetamido-PEG2-Boc-amine: Properties, Applications, and Experimental Protocols
Introduction: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
Bromoacetamido-PEG2-Boc-amine is a heterobifunctional crosslinker that has emerged as a pivotal tool for researchers in drug development, diagnostics, and fundamental biological research.[1] Its unique architecture, featuring a thiol-reactive bromoacetamide group and a protected primary amine, allows for the sequential and controlled conjugation of different molecules. This "orthogonal" reactivity is crucial for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and sophisticated molecular probes.[1][2]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its application in bioconjugation, and insights into the scientific principles that underpin its use.
Core Attributes and Physicochemical Properties
The efficacy of this compound as a linker is rooted in its distinct chemical moieties: a bromoacetamide group, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (2-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)ethyl)carbamate | [1] |
| Molecular Formula | C13H25BrN2O5 | [2] |
| Molecular Weight | 369.26 g/mol | [1] |
| CAS Number | 182244-33-3 | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [1][2] |
The Bromoacetamide Group: A Specific Handle for Thiol Chemistry
The bromoacetamide functional group is a highly efficient alkylating agent that demonstrates remarkable specificity for the thiol groups of cysteine residues within peptides and proteins. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, securely linking the PEG moiety to the target biomolecule.[1]
The PEG2 Spacer: Enhancing Solubility and Bioavailability
The short, two-unit polyethylene glycol (PEG) spacer confers several advantageous properties to the linker and the final conjugate. PEG is well-known for its hydrophilicity, which can significantly improve the aqueous solubility of modified biomolecules and reduce non-specific binding.[2][4] In the context of drug delivery, PEGylation can also enhance the pharmacokinetic profile of a therapeutic agent by increasing its hydrodynamic radius, thereby reducing renal clearance and extending its circulation half-life.
The Boc-Protected Amine: Enabling Orthogonal Conjugation
The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the terminal amine. It is stable under the conditions required for the thiol-alkylation reaction but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). This acid-lability is the cornerstone of the linker's utility in orthogonal synthesis, allowing for a second, distinct molecule to be conjugated to the deprotected amine.[2]
Strategic Applications in Bioconjugation
The heterobifunctional nature of this compound makes it an ideal reagent for a variety of applications that require the precise assembly of molecular components.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to first attach to cysteine residues on an antibody. Following purification, the Boc group can be removed to allow for the conjugation of a cytotoxic payload.
-
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding moiety.
-
Development of Molecular Probes: This linker is instrumental in the synthesis of sophisticated probes for biological imaging and assays. For instance, a fluorescent dye can be attached to one end of the linker and a targeting biomolecule to the other.
-
Surface Modification: The amine or thiol-reactive ends of the molecule can be used to immobilize biomolecules onto surfaces for applications in biosensors and microarrays.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for the use of this compound in a typical bioconjugation experiment involving a cysteine-containing peptide.
Part 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol outlines the alkylation of a peptide's thiol group with the bromoacetamide moiety of the linker.
Diagram 1: Workflow for Peptide-Linker Conjugation
Caption: Workflow for the conjugation of the linker to a peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M 2-Mercaptoethanol in conjugation buffer
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, it may be necessary to first reduce it with a reagent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.
-
Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the peptide.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by LC-MS.
-
Quenching: (Optional) To consume any unreacted bromoacetamide, add the quenching solution to a final concentration of 10-20 mM and incubate for 1 hour at room temperature.
-
Purification: Purify the peptide-linker conjugate by reverse-phase HPLC (RP-HPLC) using a C18 column.[][6][7] A gradient of increasing acetonitrile (Mobile Phase B) in water (Mobile Phase A), both containing 0.1% TFA, is typically used for elution.[8]
-
Lyophilization: Collect the fractions containing the purified conjugate and lyophilize to obtain a dry powder. The final product should be characterized by mass spectrometry to confirm the successful conjugation.
Part 2: Boc Deprotection of the Peptide-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Diagram 2: Boc Deprotection and Second Conjugation Workflow
Caption: Workflow for Boc deprotection and subsequent conjugation.
Materials:
-
Lyophilized peptide-linker conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Deprotection Reaction: Dissolve the lyophilized peptide-linker conjugate in DCM. Add TFA to a final concentration of 20-50% (v/v).
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.
-
Purification: Purify the deprotected peptide-linker conjugate by RP-HPLC as described in Part 1.
-
Lyophilization: Lyophilize the purified product to obtain a dry powder.
Part 3: Conjugation to the Deprotected Amine
This protocol describes the reaction of the newly exposed amine with a second molecule, for example, an N-hydroxysuccinimide (NHS) ester-activated dye.
Materials:
-
Lyophilized deprotected peptide-linker conjugate
-
NHS-ester activated molecule (e.g., fluorescent dye)
-
Amine-free conjugation buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Peptide-Linker Preparation: Dissolve the deprotected peptide-linker conjugate in the amine-free conjugation buffer to a concentration of 1-5 mg/mL.
-
Activated Molecule Preparation: Prepare a 10 mg/mL stock solution of the NHS-ester activated molecule in anhydrous DMSO or DMF.
-
Conjugation Reaction: While stirring, slowly add a 5- to 10-fold molar excess of the activated molecule solution to the peptide-linker solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final dual-labeled conjugate by RP-HPLC.
-
Lyophilization: Lyophilize the purified product and characterize by mass spectrometry and UV-Vis spectroscopy.
Conclusion: A Powerful Tool for Precision Bioconjugation
This compound stands out as a highly versatile and efficient heterobifunctional linker for the construction of complex bioconjugates. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, provides researchers with a powerful tool for advancing drug delivery, diagnostics, and our fundamental understanding of biological systems. The protocols outlined in this guide offer a robust starting point for the successful implementation of this reagent in a variety of research applications.
References
- PEGylated Protein Purification Techniques. BOC Sciences. [URL: https://www.bocsci.
- Best purification method of a PEGylated peptide?. ResearchGate. November 3, 2021. [URL: https://www.researchgate.
- Ramos de la Peña, A. M., & Aguilar, O. RP HPLC methods for PEGylated proteins downstream. ResearchGate. [URL: https://www.researchgate.
- Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3. AxisPharm. [URL: https://www.axispharm.com/product/AP10954/Bromoacetamide-PEG2-Boc-Amine.html]
- A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. PMC. August 18, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8373883/]
- Boc-PEG. Glycomindsynth. [URL: https://www.glycomindsynth.com/boc-peg]
- This compound, 182244-33-3. BroadPharm. [URL: https://broadpharm.com/products/bp-22338-bromoacetamido-peg2-boc-amine.html]
- Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed. November 15, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27846594/]
- Conjugation Based on Cysteine Residues. Creative Biolabs. [URL: https://www.creative-biolabs.
- Boc-PEG-Amine BocNH-CH2CH2NH2. PurePEG. [URL: https://www.purepeg.com/product/boc-peg-amine-bocnh-ch2ch2nh2/]
- Peptide Purification. AAPPTec. [URL: https://www.aapptec.
- Boc-amine PEG carboxylic acid, Mp 10000. Polysciences. [URL: https://www.polysciences.com/default/boc-amine-peg-carboxylic-acid-mp-10000]
- Boc-NH-PEG-NH2, MW 3.4k. Creative PEGWorks. [URL: https://www.
- Boc-NH-PEG-NH2. BOC Sciences. [URL: https://peg.bocsci.com/boc-nh-peg-nh2-cas-139332-94-6.html]
- Bromoacetamido-C2-PEG2-NH-Boc - Thiol-Reactive Bioconjugation Reagent. APExBIO. [URL: https://www.apexbt.com/bromoacetamido-c2-peg2-nh-boc.html]
- Cysteine‐Cysteine Cross‐Conjugation of both Peptides and Proteins with a Bifunctional Hypervalent Iodine‐Electrophilic Reagent. ResearchGate. [URL: https://www.researchgate.net/publication/349479633_Cysteine-Cysteine_Cross-Conjugation_of_both_Peptides_and_Proteins_with_a_Bifunctional_Hypervalent_Iodine-Electrophilic_Reagent]
- Bromoacetamido-PEG-Boc-amine. AxisPharm. [URL: https://www.axispharm.com/products/peg-linkers/bromoacetamido-peg-boc-amine.html]
- N-terminal cysteine as minimalistic handle for dual, site-selective bioconjugation: application to an anti-HER2 affibody. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c754a1da8c68dc6358d34b]
- Strategies for successful crosslinking and bioconjugation applications. YouTube. May 3, 2018. [URL: https://www.youtube.
- Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PMC. October 23, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8544062/]
- Application Notes and Protocols for Boc-NH-PEG5-Cl in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/product/b1212595#application-notes-and-protocols-for-boc-nh-peg5-cl-in-solid-phase-peptide-synthesis]
- Boc-NH-PEG4-CH2CH2NH2 - High-Purity Amine PEG Linker. APExBIO. [URL: https://www.apexbt.com/boc-nh-peg4-ch2ch2nh2.html]
- Boc-PEG, PEG linker, PEG reagent. BroadPharm. [URL: https://broadpharm.com/peg-linkers/boc-peg.html]
- Application Notes and Protocols: Reaction of Boc-NH-PEG5-Cl with Primary Amines. Benchchem. [URL: https://www.benchchem.com/product/b1212595#application-notes-and-protocols-reaction-of-boc-nh-peg5-cl-with-primary-amines]
Sources
- 1. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 2. This compound, 182244-33-3 | BroadPharm [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. Bromoacetamido-PEG-Boc-amine | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Reactivity of Bromoacetamide with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of a Classic Thiol-Reactive Probe
In the landscape of bioconjugation and chemical biology, the selective modification of cysteine residues remains a cornerstone technique for protein labeling, activity probing, and the construction of complex biomolecules such as antibody-drug conjugates (ADCs). Among the arsenal of thiol-reactive chemistries, the haloacetamides, and specifically bromoacetamide, represent a venerable and highly effective class of reagents. This guide provides an in-depth technical exploration of the reactivity of bromoacetamide with thiols, moving beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles and practical considerations that ensure successful and reproducible outcomes.
The Core Directive: Understanding the SN2 Reaction with Thiols
The covalent linkage between a thiol and bromoacetamide is forged through a classic bimolecular nucleophilic substitution (SN2) reaction . In this mechanism, the sulfur atom of the thiol, acting as the nucleophile, attacks the electrophilic carbon atom adjacent to the bromine atom. This concerted process results in the formation of a stable thioether bond and the displacement of bromide as the leaving group.
A critical determinant of the reaction's success is the nucleophilicity of the thiol, which is profoundly influenced by pH. The deprotonated form of the thiol, the thiolate anion (R-S⁻) , is a significantly more potent nucleophile than its protonated counterpart (R-SH). The pKa of the cysteine thiol group in the context of a protein is typically in the range of 8.3-8.6.[1] Consequently, the reaction rate is exquisitely sensitive to the pH of the medium.
Figure 1: The SN2 reaction mechanism between a thiolate anion and bromoacetamide.
Causality Behind Experimental Choices: Factors Influencing Reactivity
A successful bioconjugation strategy hinges on a clear understanding of the variables that govern the reaction. Here, we delve into the key parameters and the rationale behind their optimization.
pH: The Master Variable
As dictated by the requirement for the nucleophilic thiolate, the pH of the reaction buffer is the most critical factor.
-
Optimal Range (pH 7.5-8.5): This pH range represents a compromise, ensuring a sufficient concentration of the reactive thiolate anion without venturing into conditions that promote significant side reactions.[1]
-
Acidic Conditions (pH < 7.0): At lower pH, the thiol is predominantly protonated (R-SH), drastically reducing its nucleophilicity and leading to a sluggish or incomplete reaction.
-
Alkaline Conditions (pH > 9.0): While a higher pH increases the thiolate concentration, it also enhances the nucleophilicity of other amino acid side chains, notably the ε-amino group of lysine, leading to a loss of selectivity.[1][2] Hydrolysis of the bromoacetamide reagent also becomes more pronounced at higher pH.
Stoichiometry and Concentration
The molar ratio of bromoacetamide to thiol is a key determinant of the labeling efficiency. For exhaustive labeling of all accessible thiols, a 10- to 20-fold molar excess of the bromoacetamide reagent is a common starting point.[3] For applications requiring partial or stoichiometric labeling, a more precise titration of the reagent is necessary. Reaction rates are concentration-dependent, following second-order kinetics.
Temperature and Incubation Time
The reaction rate increases with temperature. However, for protein modifications, maintaining protein stability is paramount. Therefore, reactions are typically conducted at ambient temperature (20-25°C) or at 4°C to minimize the risk of denaturation. Incubation times can range from 30 minutes to several hours, and empirical optimization is often required.
Solvent Considerations
Aqueous buffers (e.g., phosphate, HEPES, Tris) are the standard solvents for protein conjugations.[3] Bromoacetamide itself has good aqueous solubility. If a modified, more hydrophobic bromoacetamide derivative is used, a small amount of a water-miscible organic co-solvent like DMSO or DMF may be required. The concentration of the organic solvent should be kept to a minimum to avoid compromising protein structure and function.
A Self-Validating System: Experimental Protocol for Protein Labeling
This protocol provides a robust framework for the labeling of cysteine residues in a protein with bromoacetamide. The inclusion of validation steps is crucial for ensuring the integrity of the results.
Materials
-
Protein with accessible cysteine residue(s) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Bromoacetamide (CAS 79-15-2).
-
Bromoacetamide stock solution (10-100 mM, freshly prepared in reaction buffer or an appropriate organic solvent).
-
Reducing agent (e.g., DTT or TCEP, if disulfide bonds need to be reduced).
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine).
-
Purification system (e.g., desalting column, dialysis, or size-exclusion chromatography).
-
Analytical tools for validation (e.g., mass spectrometer, Ellman's reagent).
Step-by-Step Methodology
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. TCEP is often preferred over DTT as it does not need to be removed prior to the addition of haloacetamide reagents.[3] If DTT is used, it must be removed by dialysis or a desalting column before proceeding.
-
Reaction Setup: In a suitable reaction vessel, adjust the protein concentration to 1-10 mg/mL in the reaction buffer (pH 7.5-8.5).
-
Initiation of Labeling: Add the freshly prepared bromoacetamide stock solution to the protein solution to achieve a 10- to 20-fold molar excess. Mix gently but thoroughly.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light if using a fluorescent bromoacetamide derivative.
-
Quenching: Terminate the reaction by adding a quenching reagent, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM. This will consume any unreacted bromoacetamide.
-
Purification: Remove the excess bromoacetamide and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Validation: The success of the conjugation should be verified.
-
Mass Spectrometry: The most definitive method. An increase in the protein's molecular weight corresponding to the mass of the acetamide group will confirm covalent modification.
-
Ellman's Test: This colorimetric assay quantifies the number of free thiols remaining after the reaction, allowing for the calculation of labeling efficiency.
-
Figure 2: A generalized experimental workflow for protein labeling with bromoacetamide.
Data Presentation: Reactivity and Side Reactions
While bromoacetamide is highly thiol-reactive, it is not perfectly selective. Understanding potential off-target reactions is crucial for interpreting results and troubleshooting experiments.
| Reacting Group | Amino Acid | Typical pH for Reaction | Product | Notes |
| Thiol (-SH) | Cysteine | 7.5 - 8.5 | Thioether | Primary target, rapid reaction with thiolate. [1] |
| Imidazole | Histidine | > 6.0 | Alkylated Imidazole | Slower than with thiols, can be a significant side reaction.[1] |
| ε-Amino (-NH₂) | Lysine | > 9.0 | Secondary Amine | Generally slow and only significant at high pH.[1][2] |
| Thioether (-S-CH₃) | Methionine | Neutral/Acidic | Sulfonium Ion | Can occur with prolonged reaction times or high reagent concentrations.[1] |
Authoritative Grounding & Comprehensive References
The information presented in this guide is grounded in established chemical principles and supported by technical documentation from leading suppliers in the field of bioconjugation.
Conclusion
The reaction of bromoacetamide with thiols is a powerful and reliable method for the covalent modification of proteins and other biomolecules. Its enduring popularity stems from the stability of the resulting thioether bond and the straightforward nature of the reaction.[4] By leveraging a deep understanding of the SN2 mechanism and the critical influence of pH, researchers can design and execute experiments with a high degree of control and reproducibility. As with any chemical modification, rigorous analytical validation is the final and most important step in ensuring the scientific integrity of the work.
References
-
PubMed. (n.d.). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Bromoacetamide (CAS 79-15-2): A Versatile Brominating Agent for Organic Synthesis and Biochemical Research. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Essential Role of N-Bromoacetamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Bromoacetamide-PEG3-acetic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Retrieved from [Link]
-
PubMed. (2007, August 11). Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials. Retrieved from [Link]
-
National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
-
Taylor & Francis Online. (2020, August 2). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Retrieved from [Link]
-
CORE. (2016, January 20). Chemical Protein Modification through Cysteine. Retrieved from [Link]
-
ResearchGate. (2025, August 8). 2-Bromoacetamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection and Deprotection
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, a deep understanding of protecting group chemistry is fundamental. This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS). We will delve into the core principles of Boc protection and deprotection, the causality behind experimental choices, and provide field-proven protocols to ensure scientific integrity and reproducibility in your work.
The Imperative of Protecting Groups in Peptide Synthesis
The synthesis of a peptide with a defined sequence necessitates the sequential formation of amide bonds between amino acids. To prevent unwanted side reactions, such as self-polymerization, and to direct the reaction to the desired N- to C-terminus elongation, the reactive α-amino group of the incoming amino acid must be temporarily masked or "protected".[1] The ideal protecting group is one that is easily introduced, stable to the conditions of peptide bond formation, and can be removed under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups.[1] The Boc group, pioneered by R.B. Merrifield in his Nobel Prize-winning work on SPPS, fulfills these criteria and laid the foundation for modern peptide synthesis.[1][]
The Chemistry of the Boc Group: A Tale of Two Labile States
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in SPPS.[3] It relies on a "quasi-orthogonal" protection scheme where the temporary α-amino protecting group (Boc) and the more "permanent" side-chain protecting groups (often benzyl-based) are both acid-labile, but require different strengths of acid for their removal.[1][4] The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups necessitate treatment with a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4][5]
Boc Protection: Masking the Amine
The introduction of the Boc group onto the α-amino group of an amino acid is a straightforward and efficient process. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[6][7] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the Boc anhydride.[6][8]
The mechanism involves the following key steps:
-
Deprotonation of the amino group: The reaction is typically carried out under basic conditions to enhance the nucleophilicity of the amino group.[6] Common bases include sodium hydroxide, sodium carbonate, or triethylamine.[6]
-
Nucleophilic attack: The lone pair of electrons on the nitrogen of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[8][9]
-
Formation of a tetrahedral intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.[8]
-
Elimination of the leaving group: The intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group.[9] This leaving group subsequently decomposes into the stable and volatile byproducts carbon dioxide and tert-butanol.[9]
Boc Deprotection: Unveiling the Amine for the Next Coupling
The removal of the Boc group is the critical deprotection step that allows for the stepwise elongation of the peptide chain in SPPS.[6] This is achieved by treating the N-terminally Boc-protected peptide-resin with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[6]
The acid-catalyzed deprotection mechanism is as follows:
-
Protonation of the carbonyl oxygen: The carbonyl oxygen of the Boc group is protonated by TFA.[6][8] This makes the carbonyl carbon more electrophilic.
-
Cleavage of the tert-butyl-oxygen bond: The bond between the tert-butyl group and the oxygen atom cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][10]
-
Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and liberating the free α-amino group of the peptide.[6][10] The newly freed amino group is protonated by the acidic environment, forming a TFA salt.[11]
A critical consideration during Boc deprotection is the fate of the liberated tert-butyl cation. This highly reactive carbocation can alkylate nucleophilic side chains, particularly those of tryptophan and methionine, leading to undesired side products.[11][12] To prevent this, "scavengers" such as dithiothreitol (DTE) or thioanisole are often added to the deprotection solution to trap the tert-butyl cations.[11][13]
The Boc SPPS Workflow: A Cyclical Process
Boc-based solid-phase peptide synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid.[6]
The key steps in each cycle are:
-
Deprotection: The Boc group is removed from the N-terminus of the resin-bound peptide using a solution of TFA in a suitable solvent like dichloromethane (DCM).[6]
-
Neutralization: Following deprotection, the N-terminal amino group is in the form of a trifluoroacetate salt.[11] This salt must be neutralized to the free amine before the next coupling step can proceed.[11] This is typically achieved by washing the resin with a solution of a hindered base such as diisopropylethylamine (DIEA) in DCM.[6][11]
-
Coupling: The next Boc-protected amino acid is activated and then coupled to the newly liberated N-terminal amine of the growing peptide chain.[6]
-
Washing: After each step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.[]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups, typically using a strong acid like HF.[6]
Experimental Protocols
The following are generalized protocols for the key steps in Boc-based peptide synthesis. Researchers should optimize these protocols based on the specific amino acids and peptide sequence.
Protocol 1: Boc Protection of an α-Amino Acid
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane (or other suitable organic solvent)
-
1M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 1M NaOH.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add (Boc)₂O to the solution while stirring.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl), which will precipitate the Boc-protected amino acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.
Protocol 2: Boc Deprotection on a Solid Support
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.[6]
-
Drain the DCM.[6]
-
Agitate the mixture for 30 minutes at room temperature.[6]
-
Drain the TFA solution.[6]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.[6]
-
Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).[6][14]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.[6]
-
The resin is now ready for the next coupling step.
| Step | Reagent/Condition | Typical Time | Purpose |
| Protection | (Boc)₂O, Base (e.g., NaOH) | 2-4 hours | Introduction of the Boc protecting group onto the α-amino group of an amino acid. |
| Deprotection | 25-50% TFA in DCM | 30 minutes | Removal of the N-terminal Boc group from the growing peptide chain on the resin. |
| Neutralization | 5-10% DIEA in DCM | 2 x 5 minutes | Conversion of the N-terminal TFA salt to the free amine, enabling the next coupling reaction. |
| Final Cleavage | HF or TFMSA | 1-2 hours | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. |
Conclusion: The Enduring Legacy of the Boc Strategy
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, with its milder basic deprotection conditions, has become the more dominant method in modern peptide synthesis, the Boc strategy remains a powerful and relevant tool.[4][] It is particularly advantageous for the synthesis of certain long or difficult sequences that are prone to aggregation, as the acidic deprotection step can help to disrupt interchain hydrogen bonding.[4] A thorough understanding of the principles and practices of Boc protection and deprotection is, therefore, an invaluable asset for any scientist involved in the synthesis of peptides for research, diagnostics, or therapeutic applications.
References
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.).
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. (n.d.).
- A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies - Benchchem. (n.d.).
- Understanding Boc protection and deprotection in peptide synthesis - Benchchem. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Boc / Bzl Solid Phase Synthesis - Sunresin. (n.d.).
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups - Benchchem. (2025, December 6).
- Boc Protection - Common Conditions. (n.d.).
- A Comparative Guide to Boc Reagents for Amine Protection - Benchchem. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
- Boc Protecting Group for Amines - Chemistry Steps. (n.d.).
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (n.d.).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis - Prezi. (2026, February 2).
- BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- 26.7: Peptide Synthesis - Chemistry LibreTexts. (2024, September 30).
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- tert-Butyloxycarbonyl protecting group - Grokipedia. (n.d.).
- Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).
- Cleavage Cocktail Selection - CDN. (n.d.).
- Boc Resin Cleavage Protocol - Merck Millipore. (n.d.).
- Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.).
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025, August 6).
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.).
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19).
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
- Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. chempep.com [chempep.com]
Methodological & Application
Application Note: Site-Specific Antibody Conjugation using Bromoacetamido-PEG2-Boc-amine
Abstract & Strategic Overview
This application note details the protocol for conjugating Bromoacetamido-PEG2-Boc-amine to monoclonal antibodies (mAbs). Unlike maleimide-based chemistries, which form thiosuccinimide linkages susceptible to retro-Michael exchange in plasma, the bromoacetamide functional group reacts with thiols to form a highly stable, irreversible thioether bond .[1]
This specific linker contains a Boc (tert-butyloxycarbonyl)-protected amine .[2][3] The presence of the Boc group implies a two-stage design strategy:
-
Conjugation: Attachment of the linker to the antibody via cysteine residues.[4][5]
-
Functionalization (Optional): The Boc group serves as a mask. While standard Boc deprotection requires harsh acids incompatible with antibodies, this linker is frequently used to introduce a hydrophobic, non-reactive "cap" or as an intermediate where the Boc is removed prior to conjugation in small-molecule synthesis workflows.
Key Advantages of Bromoacetamide Chemistry:
-
Irreversible Stability: No retro-Michael addition; ideal for ADCs requiring long circulation half-lives.
-
Tunable Selectivity: Highly specific for thiols at pH 7.5–8.5.
-
PEG Spacer: The PEG2 unit suppresses aggregation and improves the solubility of the hydrophobic payload.
Mechanism of Action
The conjugation relies on a nucleophilic substitution (
Chemical Pathway Diagram
Figure 1: Reaction pathway from disulfide reduction to stable thioether formation.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| Antibody (IgG) | >1 mg/mL in PBS, pH 7.4 | Target biomolecule.[] Must be free of BSA/Gelatin. |
| Linker | This compound | Heterobifunctional crosslinker. |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Reduces disulfides to free thiols. Preferred over DTT for stability. |
| Conjugation Buffer | 50 mM Borate or PBS, 5 mM EDTA, pH 8.0–8.3 | Critical: Bromoacetamide reacts slower than maleimide; pH > 8.0 drives the reaction. EDTA prevents metal-catalyzed oxidation. |
| Organic Solvent | Anhydrous DMSO or DMF | Solubilizes the hydrophobic linker. |
| Quenching Agent | N-Acetylcysteine or Cysteine | Scavenges unreacted linker. |
Equipment
-
Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.
-
UV-Vis Spectrophotometer (NanoDrop).
-
Thermomixer or rotator.
Experimental Protocol
Phase 1: Antibody Reduction (Generating Thiols)
Rationale: Native antibodies lack free thiols. We must reduce inter-chain disulfides to generate reactive sites.
-
Preparation: Dilute antibody to 2–5 mg/mL in Conjugation Buffer (pH 8.0).
-
Note: If the antibody is in Tris or storage buffer, buffer exchange into Conjugation Buffer using a Zeba column is mandatory.
-
-
Reduction: Add TCEP (10 mM stock in water) to the antibody solution to achieve a final molar ratio of 2.5 to 3.0 equivalents of TCEP per antibody .
-
Why this ratio? This targets partial reduction (hinge region), typically yielding 2–4 free thiols per antibody while maintaining the IgG structural integrity.
-
-
Incubation: Incubate at 37°C for 90 minutes .
-
Process Check: Unlike maleimide chemistry, TCEP does not strictly need to be removed before bromoacetamide addition, as TCEP does not react with alkyl halides. However, removing it prevents potential interference in downstream assays. Recommendation: Desalt into fresh Conjugation Buffer (pH 8.0–8.3) to remove TCEP. []
-
Phase 2: Conjugation Reaction
Rationale: The nucleophilic attack of the thiol on the bromoacetamide is pH-dependent. We maintain pH 8.0–8.3 to ensure the cysteine is deprotonated (thiolate form).
-
Linker Solubilization: Dissolve this compound in anhydrous DMSO to a concentration of 10–20 mM.
-
Caution: Prepare immediately before use to prevent hydrolysis (though slow).
-
-
Addition: Add the linker to the reduced antibody solution.
-
Molar Excess: Use 10–15 molar excess of linker over antibody.
-
Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent antibody precipitation.
-
-
Incubation: Incubate at Room Temperature (20–25°C) for 12–16 hours (Overnight) in the dark.
-
Critical Difference: Bromoacetamide reactions are significantly slower than maleimide (which takes ~1 hour). Overnight incubation is required for high conversion yields.
-
-
Quenching: Add N-Acetylcysteine (10 equivalents excess over linker) and incubate for 30 minutes to neutralize unreacted bromoacetamide.
Phase 3: Purification
-
Desalting: Apply the reaction mixture to a pre-equilibrated Zeba Spin Column or perform dialysis against PBS (pH 7.4) to remove excess linker, DMSO, and quench byproducts.
-
Storage: Store the conjugate at 4°C.
Phase 4: Critical Consideration – The "Boc" Group
Warning: The Boc group requires acidic conditions (e.g., TFA) for removal.[3] Antibodies are sensitive to low pH.
If your goal is to expose the primary amine (-NH2):
-
Standard Method (Not Recommended for IgG): 95% TFA removes Boc but denatures IgG.
-
Alternative Strategy: If the amine is required, it is best to perform the chemistry on the linker before conjugation to the antibody.
-
If On-Antibody Deprotection is Mandatory: Use 2M HCl in Dioxane or dilute TFA (10-20%) for short bursts, followed by immediate neutralization. Note: This carries a high risk of precipitation and loss of antigen binding.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Bromoacetamide conjugation.
Quality Control & Validation
| Method | Metric | Acceptance Criteria |
| Ellman's Assay | Free Thiol Content | Post-reduction: ~2–4 SH/mAb.Post-conjugation: <0.5 SH/mAb (indicates successful capping). |
| HIC-HPLC | Drug-Antibody Ratio (DAR) | Separation of species based on hydrophobicity (0, 2, 4, 6, 8 linkers). |
| SEC-HPLC | Aggregation | >95% Monomeric IgG. |
| Mass Spectrometry | Molecular Weight | Mass shift corresponding to linker addition (+369 Da per linker). |
Troubleshooting Guide
-
Issue: Low Conjugation Efficiency (High free thiols remaining).
-
Cause: pH too low. Bromoacetamide requires pH > 8.0.
-
Solution: Adjust buffer to pH 8.3–8.5. Extend incubation time to 24 hours.
-
-
Issue: Antibody Precipitation.
-
Cause: Too much DMSO or over-conjugation (hydrophobic loading).
-
Solution: Keep DMSO < 10%. Reduce linker molar excess.
-
-
Issue: Non-Specific Binding.
-
Cause: Reaction at pH > 9.0 can lead to reaction with Lysines or Histidines.
-
Solution: Strictly maintain pH between 8.0 and 8.5.[]
-
References
- Bioconjugate Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press. (The definitive guide on thiol-reactive chemistries and bromoacetamide specificity).
-
Stability of Thioether Conjugates . Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. Link
-
BroadPharm Product Guide . "this compound Protocol & Properties." BroadPharm.[7] Link[7]
-
Comparison of Maleimide and Bromoacetamide . Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound, 182244-33-3 | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Synthesis of Proteolysis-Targeting Chimeras (PROTACs) using Bromoacetamido-PEG2-Boc-amine
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker archetypes, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance aqueous solubility, modulate cell permeability, and optimize the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).[3]
Bromoacetamido-PEG2-Boc-amine is a versatile heterobifunctional linker designed for the sequential and controlled conjugation of POI and E3 ligase ligands. This application note provides a comprehensive guide to the use of this compound in PROTAC synthesis, detailing its chemical properties, step-by-step reaction protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
Chemical Properties and Advantages of this compound
This compound is a PEG-based PROTAC linker featuring two distinct reactive functionalities, allowing for a directed and stepwise synthesis.
| Feature | Chemical Group | Reactivity and Purpose |
| Thiol-Reactive Moiety | Bromoacetamide | The bromoacetamide group selectively reacts with thiol groups (e.g., from cysteine residues) on a protein ligand under mild conditions to form a stable thioether bond.[][5] |
| PEG Spacer | PEG2 (two ethylene glycol units) | The short PEG chain enhances the hydrophilicity and solubility of the resulting PROTAC, which can improve cell permeability and pharmacokinetic properties. |
| Protected Amine | Boc-protected amine | The tert-butyloxycarbonyl (Boc) protecting group masks the amine functionality, preventing unwanted side reactions. It can be efficiently removed under acidic conditions to reveal a primary amine, ready for conjugation to the second ligand.[6][7][8] |
This orthogonal reactivity of the bromoacetamide and the Boc-protected amine is a key advantage, enabling a controlled and sequential approach to PROTAC synthesis.
PROTAC Synthesis Workflow using this compound
The overall synthetic strategy involves a two-stage process:
-
Conjugation of the Linker to the Protein of Interest (POI) Ligand: The bromoacetamide moiety of the linker is reacted with a thiol-containing POI ligand.
-
Deprotection and Conjugation to the E3 Ligase Ligand: The Boc protecting group is removed, and the newly exposed amine is coupled to a carboxylic acid-functionalized E3 ligase ligand.
Diagram Caption: Overall workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing POI Ligand
This protocol describes the reaction of the bromoacetamide group of the linker with a cysteine residue on a POI ligand.
Materials:
-
Thiol-containing POI ligand
-
This compound
-
Reaction Buffer: Amine-free and thiol-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column or dialysis equipment
-
Analytical HPLC and LC-MS for reaction monitoring and characterization
Procedure:
-
Protein Ligand Preparation (if applicable):
-
If the thiol group on the POI ligand is in a disulfide bond, it must be reduced first. Dissolve the POI ligand in the reaction buffer and add a 10-20 fold molar excess of TCEP or DTT. Incubate at room temperature for 1-2 hours.
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer. This step is crucial as residual reducing agents will react with the bromoacetamide.
-
-
Reaction Setup:
-
Dissolve the thiol-containing POI ligand in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 10-20 mM).
-
Add a 5-10 fold molar excess of the this compound stock solution to the POI ligand solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by analytical HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, remove the excess linker and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterize the purified POI-Linker-Boc intermediate by LC-MS to confirm successful conjugation.
-
Protocol 2: Boc Deprotection and Amide Coupling to an E3 Ligase Ligand
This protocol outlines the removal of the Boc protecting group and the subsequent amide bond formation with an E3 ligase ligand.
Materials:
-
Purified POI-Linker-Boc intermediate
-
E3 ligase ligand with a carboxylic acid functionality
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DMF, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Analytical HPLC and LC-MS
Procedure:
-
Boc Deprotection:
-
Dissolve the POI-Linker-Boc intermediate in anhydrous DCM (e.g., 0.1 M).
-
Add an equal volume of TFA to the solution (1:1 DCM:TFA).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting POI-Linker-NH2 intermediate is often used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU or HBTU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected POI-Linker-NH2 intermediate (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC molecule.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Thiol Conjugation) | - Inaccessible cysteine residue on the POI ligand. - Oxidized cysteine residues (disulfide bonds). - Presence of residual reducing agents. | - Use a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein. - Pre-treat the protein with a reducing agent (DTT or TCEP) and ensure its complete removal before adding the bromoacetamide reagent. |
| Incomplete Boc Deprotection | - Insufficient acid strength or concentration. - Steric hindrance around the Boc group. - Short reaction time. | - Increase the concentration of TFA or use a stronger acid like HCl in dioxane. - Increase the reaction time and monitor by LC-MS. |
| Low yield in Step 2 (Amide Coupling) | - Incomplete activation of the carboxylic acid. - Degradation of the coupling reagent. | - Ensure all reagents and solvents are anhydrous. - Use fresh coupling reagents. - Consider alternative coupling reagents like EDC/HOBt. |
| Multiple products observed | - Reaction of bromoacetamide with other nucleophilic residues (e.g., histidine, methionine). - Incomplete Boc deprotection leading to side reactions. | - Optimize the pH of the thiol conjugation reaction to be near neutral (pH 7.0-7.5) to favor thiol reactivity. - Ensure complete Boc deprotection before proceeding to the amide coupling step. |
Conclusion
This compound is a highly effective and versatile linker for the modular synthesis of PROTACs. Its orthogonal reactive groups allow for a controlled and sequential conjugation of POI and E3 ligase ligands, providing a reliable pathway to novel protein degraders. The protocols and troubleshooting guide provided in this application note are intended to facilitate the successful application of this linker in PROTAC research and development.
References
-
Góngora-Benítez, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
National Institutes of Health. (2025). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Current approaches for purification of antibody-drug conjugates. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone tell me a good protocol to cross link cysteine residue?. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from [Link]
-
AxisPharm. (n.d.). Bromoacetamide-PEG Linkers. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Bromoacetamide-PEG3-acetic acid. Retrieved from [Link]
-
BOC Sciences. (2022). PROTAC BOC Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates. Retrieved from [Link]
-
Semantic Scholar. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]
-
National Institutes of Health. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide for Boc Deprotection of Bromoacetamido-PEG2-Boc-amine
This comprehensive guide provides a detailed, field-proven protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Bromoacetamido-PEG2-Boc-amine. This procedure is critical for researchers and drug development professionals engaged in bioconjugation, linker chemistry, and the synthesis of antibody-drug conjugates (ADCs) or PROTACs.[1][2] The protocol is designed to ensure high yield and purity of the resulting primary amine, while maintaining the integrity of the thiol-reactive bromoacetamide moiety and the polyethylene glycol (PEG) linker.
Introduction: The Critical Role of Selective Deprotection
This compound is a heterobifunctional linker featuring a thiol-reactive bromoacetamide group and a Boc-protected amine.[1] The Boc group provides a robust shield for the primary amine, allowing for orthogonal synthetic strategies where other parts of a molecule can be modified without affecting the amine.[1] The subsequent removal, or deprotection, of the Boc group is a crucial step to unmask the amine for further conjugation, for instance, to a payload or a targeting ligand.
The choice of deprotection conditions is paramount. The acidic conditions required to cleave the Boc group must be carefully controlled to prevent degradation of the bromoacetamide functional group and the PEG linker.[3][4] This guide focuses on the use of trifluoroacetic acid (TFA), a widely accepted and effective reagent for Boc deprotection due to its ability to cleanly and rapidly remove the protecting group under relatively mild conditions.[5][6][7]
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed elimination mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[5][8]
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5][8]
-
Amine Salt Formation: The newly formed primary amine is in an acidic environment and is protonated to form the corresponding trifluoroacetate salt.[8]
This mechanism is generally efficient and leads to a clean reaction profile.[5] However, the liberated tert-butyl cation can potentially alkylate sensitive functional groups, although this is less of a concern for the intended product in this protocol.[9]
Experimental Protocol: Boc Deprotection of this compound
This protocol is optimized for the deprotection of this compound, yielding the corresponding primary amine as a TFA salt.
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | AxisPharm, MedKoo | Store at -20°C for long-term stability.[10] |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Highly corrosive and hygroscopic. Handle with extreme care in a fume hood.[11][12][13][14] Store under an inert atmosphere. |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Use a dry solvent to prevent unwanted side reactions. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepare in-house | Used for neutralization during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Any major supplier | Used as a drying agent. |
| Diethyl Ether, Anhydrous | ACS Grade | Any major supplier | Can be used for precipitation of the product salt. |
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass syringe or micropipette
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.[13][14]
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). A typical concentration is 0.1–0.2 M.
-
Perform this step under an inert atmosphere (e.g., nitrogen or argon) if possible, although not strictly necessary for this reaction.
-
-
Addition of TFA:
-
In a well-ventilated fume hood, carefully add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 20-50% solution of TFA in DCM.[15] For this specific substrate, a 25% TFA in DCM solution is recommended to balance reaction speed with potential side reactions.[7]
-
The addition of TFA can be done dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes to 2 hours.[7][16]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
Workup and Isolation:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[16][17] Be aware that TFA is corrosive and may damage pump components if not properly trapped.
-
The crude product will be the trifluoroacetate salt of the deprotected amine. For many applications, this salt can be used directly in the next step without further purification.
-
Optional Neutralization: If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[7][17] Exercise caution as CO₂ evolution will occur. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7] Note that the free amine may be less stable than the TFA salt.
-
Optional Precipitation: Alternatively, after removing the reaction solvent in vacuo, the TFA salt can be precipitated by adding cold, anhydrous diethyl ether. The resulting solid can then be collected by filtration.
-
Caption: Workflow for the Boc deprotection of this compound.
Analytical Characterization
To confirm the successful deprotection, the following analytical techniques are recommended:
-
¹H NMR: Disappearance of the tert-butyl peak (a singlet at ~1.4 ppm) and a shift in the signals corresponding to the protons adjacent to the newly formed amine.
-
LC-MS: A shift in the retention time and a decrease in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).
-
FTIR: Appearance of N-H stretching bands characteristic of a primary amine salt.
Safety and Handling Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe skin and eye burns.[12] It is also harmful if inhaled.[12] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]
-
Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Neutralize acidic waste before disposal.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of TFA. Ensure that the starting material and solvent are anhydrous.
-
Product Stability: The bromoacetamide group is generally stable under these acidic conditions for the recommended reaction time. However, prolonged exposure to strong acid could potentially lead to hydrolysis. The PEG linker is also stable under these conditions.[4]
-
Workup Issues: If the product is water-soluble, extraction with an organic solvent after neutralization may be inefficient. In such cases, using the TFA salt directly or purification by other means such as solid-phase extraction may be necessary.[18]
Conclusion
This protocol provides a reliable and efficient method for the Boc deprotection of this compound. By understanding the underlying chemistry and adhering to the procedural and safety guidelines, researchers can confidently generate the deprotected amine linker, a critical intermediate for the synthesis of advanced bioconjugates.
References
-
Boc Deprotection Mechanism . (2022, December 14). Organic Chemistry - YouTube. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA . Common Organic Chemistry. Retrieved from [Link]
-
Boc Deprotection - TFA . Common Organic Chemistry. Retrieved from [Link]
-
Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 . AxisPharm. Retrieved from [Link]
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Retrieved from [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? . ResearchGate. Retrieved from [Link]
-
SUPPORTING INFORMATION . The Royal Society of Chemistry. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA) . Carl ROTH. Retrieved from [Link]
-
On the Reaction of N-Bromoacetamide with Olefins . ResearchGate. Retrieved from [Link]
-
Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis . NIH. Retrieved from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . ACS Publications. Retrieved from [Link]
-
Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in acid medium . ResearchGate. Retrieved from [Link]
-
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates . MDPI. Retrieved from [Link]
-
How to confirm BOC deprotection by TFA ? . ResearchGate. Retrieved from [Link]
-
Kinetics and Mechanism of Maltose Oxidation by N-Bromosaccharin with and without Non- Ionic Surfactant [Brij-35] . IJFMR. Retrieved from [Link]
-
TRIFLUOROACETIC ACID HAZARD SUMMARY . NJ.gov. Retrieved from [Link]
-
Boc Removals with TFA in Peptide Synthesis . Reddit. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. Retrieved from [Link]
Sources
- 1. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. medkoo.com [medkoo.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
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- 18. researchgate.net [researchgate.net]
reaction conditions for conjugating Bromoacetamido-PEG2-Boc-amine to cysteine residues
Application Note: High-Fidelity Conjugation of Bromoacetamido-PEG2-Boc-amine to Cysteine Residues
Abstract This technical guide details the protocol for conjugating This compound to cysteine residues on proteins and peptides. Unlike maleimide chemistries, which form reversible thiosuccinimide adducts, bromoacetamide chemistry generates an irreversible, highly stable thioether bond.[1][2] This protocol is optimized for researchers requiring robust linker stability for downstream applications, such as Antibody-Drug Conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
Introduction & Mechanistic Rationale
Why Bromoacetamide?
While maleimides are the standard for thiol conjugation due to fast kinetics at neutral pH, they suffer from retro-Michael addition , leading to linker exchange with serum albumin in vivo. Bromoacetamides offer a superior alternative for therapeutic development:
-
Irreversibility: The reaction forms a stable thioether bond via nucleophilic substitution (
). -
Selectivity: At pH 8.0–8.5, the reaction is highly specific for sulfhydryl groups (-SH) over amines (-NH2).
-
Orthogonality: The Boc (tert-butyloxycarbonyl) group protects the amine on the linker, preventing polymerization and allowing for controlled, sequential deprotection (usually via TFA) after the cysteine conjugation is complete.
Reaction Mechanism
The sulfhydryl group of the cysteine (acting as a nucleophile) attacks the
Figure 1: Mechanism of Thioether Formation via Nucleophilic Substitution (
Pre-Reaction Considerations
Buffer Selection & pH Control
-
Optimal pH: 8.0 – 8.5 .
-
Reasoning: The pKa of a typical cysteine thiol is ~8.3. To maximize the concentration of the reactive thiolate anion (
), the pH must be near this pKa. Below pH 7.5, the reaction is significantly slower than maleimide conjugations. Above pH 9.0, competition from lysine amines increases.
-
-
Recommended Buffer: 50 mM Borate or Phosphate buffer, 5–10 mM EDTA.
-
Role of EDTA: Chelates divalent metal ions (
, ) that catalyze the oxidation of thiols to disulfides, which are unreactive.
-
Reducing Agents: TCEP vs. DTT
-
Why? TCEP does not contain thiols and does not compete with the protein for the bromoacetamide linker. DTT or
-mercaptoethanol must be removed (via dialysis) before adding the linker, or they will consume the reagent. TCEP can remain in the reaction mixture.
Experimental Protocol
Materials Required
-
Target Protein: 1–5 mg/mL in conjugation buffer.
-
Linker: this compound (MW: ~369.3 Da).[5]
-
Solvent: Anhydrous DMSO or DMF.
-
Reducing Agent: TCEP-HCl (100 mM stock in water, neutralized).
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.
Step-by-Step Workflow
Figure 2: Step-by-step conjugation workflow.
Detailed Procedure
-
Protein Preparation:
-
Adjust protein concentration to 2–5 mg/mL in Conjugation Buffer (50 mM Sodium Borate, 5 mM EDTA, pH 8.3).
-
Note: Ensure the buffer is free of primary amines (e.g., Tris is acceptable only if pH is strictly controlled, but Borate/Phosphate is safer to prevent potential cross-reactivity).
-
-
Disulfide Reduction (Optional but Recommended):
-
If targeting oxidized cysteines (disulfides), add TCEP to a final concentration of 2–10 molar equivalents relative to the protein.
-
Incubate for 30 minutes at Room Temperature (RT).
-
Critical: Do not remove TCEP; it prevents re-oxidation during the slow bromoacetamide reaction.
-
-
Linker Preparation:
-
Dissolve This compound in anhydrous DMSO or DMF to a concentration of 10–50 mM.
-
Storage: Prepare fresh. Bromoacetamides can hydrolyze slowly in the presence of moisture.
-
-
Conjugation Reaction:
-
Add the Linker stock to the protein solution.
-
Stoichiometry: Use a 10–20 fold molar excess of linker over thiol groups.
-
Solvent Limit: Ensure the final volume of organic solvent (DMSO/DMF) is <10% to prevent protein precipitation.
-
Mix gently by inversion.
-
-
Incubation:
-
Incubate for 2–4 hours at RT or Overnight (12–16h) at 4°C .
-
Light Protection: Protect the reaction vessel from light (wrap in foil), as alkyl halides can be light-sensitive.
-
-
Quenching (Optional):
-
Add excess Cysteine (100 mM) or Glutathione to consume remaining bromoacetamide groups if immediate purification is not possible.
-
-
Purification:
-
Remove excess linker and byproducts using a Desalting Column (e.g., Sephadex G-25) or Dialysis against PBS (pH 7.4).
-
Outcome: The protein is now conjugated with the PEG2-Boc-amine linker.
-
Downstream Application: Boc Deprotection
The conjugate currently carries a Boc-protected amine.[5][6] To utilize the amine for further reactions (e.g., clicking to a drug or fluorophore), perform the following:
-
Reagent: 20–50% Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Condition: This step is harsh. Ensure your protein can withstand acidic conditions. For acid-sensitive proteins, milder deprotection strategies or alternative protecting groups (e.g., Fmoc) might be required, though Boc is standard for this specific linker.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | pH too low (< 7.5) | Increase pH to 8.0–8.5 to activate thiolates. |
| Oxidation of Thiols | Ensure TCEP is present and EDTA is in the buffer. | |
| Hydrolyzed Linker | Use fresh DMSO stock; ensure linker was stored desiccated. | |
| Precipitation | High Organic Solvent | Keep DMSO/DMF < 10% (v/v). |
| Over-labeling | Reduce linker excess (try 5x instead of 20x). | |
| Non-Specific Labeling | pH too high (> 9.0) | Maintain pH < 9.0 to avoid amine (Lys/His) reactivity.[3] |
| Incubation too long | Reduce time to 2 hours at RT. |
References
-
BenchChem. (2025).[1][2][7] A Comparative Guide to the Stability of Thioether Bonds from Bromoacetamide and Maleimide Linkages.Link
-
Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol.Link
-
BroadPharm. this compound Product Protocol.Link
-
Bio-Synthesis Inc. Disulfide reduction using TCEP reaction.[8]Link
-
Kolodny, N., & Robey, F. A. (1990).[9] Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis.[9] Analytical Biochemistry.[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound, 182244-33-3 | BroadPharm [broadpharm.com]
- 6. Bromoacetamido-PEG-Boc-amine | AxisPharm [axispharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromoacetamido-PEG2-Boc-amine in Targeted Drug Delivery
Introduction: The Strategic Advantage of a Heterobifunctional Linker in Advanced Bioconjugation
In the sophisticated landscape of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive spacer but a critical component dictating efficacy, stability, and pharmacokinetic profiles.[1] Bromoacetamido-PEG2-Boc-amine is a heterobifunctional linker meticulously designed to meet the demands of modern bioconjugation.[2][3] Its architecture offers a strategic, stepwise approach to covalently linking two distinct molecular entities, thereby providing researchers with precise control over the synthesis of complex biomolecular constructs.
This linker incorporates three key functional elements:
-
A Thiol-Reactive Bromoacetamide Group: This moiety enables the selective and stable conjugation to cysteine residues on proteins or other thiol-containing molecules through the formation of a robust thioether bond.[2][4]
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary mask for a primary amine, preventing its unwanted reaction during the initial conjugation step.[5][6] This acid-labile protecting group can be cleanly removed under mild conditions to reveal the amine for a subsequent, orthogonal conjugation reaction.[7][8]
-
A Hydrophilic PEG2 Spacer: The discrete two-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, a crucial feature when working with often hydrophobic cytotoxic payloads or other moieties.[1][9][10] This can mitigate aggregation and improve the overall pharmacokinetic properties of the final conjugate.[10][11]
These application notes provide a comprehensive guide to the strategic use of this compound, detailing the underlying chemical principles and providing robust protocols for its application in targeted drug delivery systems.
Core Principles and Strategic Workflow
The utility of this compound lies in its capacity for orthogonal conjugation.[2] This allows for a controlled, sequential assembly of the final bioconjugate. The general workflow is conceptualized as a two-stage process, ensuring that each conjugation reaction proceeds with high specificity and efficiency.
Figure 1: A conceptual workflow demonstrating the two-stage orthogonal conjugation strategy enabled by this compound.
PART 1: Thiol-Specific Conjugation with the Bromoacetamide Moiety
The bromoacetamide group reacts with thiol groups via a bimolecular nucleophilic substitution (SN2) reaction.[12] For this reaction to proceed efficiently, the thiol group on the cysteine residue must be deprotonated to its more nucleophilic thiolate anion (S⁻) form.[13]
Causality Behind Experimental Choices:
-
pH Control: The pKa of a typical cysteine thiol is approximately 8.3.[13] Performing the reaction at a pH slightly above this value (e.g., 8.5-9.0) increases the concentration of the reactive thiolate species, thereby accelerating the reaction. However, at pH values above 7.5, the risk of non-specific reactions with other nucleophilic residues like lysine increases.[13] Therefore, a careful balance must be struck. For many applications, a pH of 7.5-8.5 provides a good compromise between reaction rate and selectivity.
-
Reducing Agent Removal: Antibodies are often stored in the presence of reducing agents to prevent disulfide bond formation. These must be thoroughly removed prior to conjugation to prevent reaction with the bromoacetamide linker.
-
Inert Atmosphere: To prevent re-oxidation of thiols to disulfides, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol 1: Conjugation to a Thiol-Containing Protein (e.g., Antibody)
This protocol outlines the conjugation of this compound to a protein with available cysteine residues.
1. Materials and Reagents:
- Thiol-containing protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
- This compound
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0
- Desalting columns (e.g., PD-10)
- Nitrogen or Argon gas
2. Procedure:
3. Characterization:
- The extent of conjugation (linker-to-protein ratio) can be determined using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the linker or protein has a suitable chromophore.
PART 2: Boc-Amine Deprotection
The Boc group is stable in basic and nucleophilic conditions but is readily cleaved under acidic conditions, revealing the primary amine for the second conjugation step.[5] Trifluoroacetic acid (TFA) is commonly used for this purpose.[7][8][14]
Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the protein-linker conjugate.
1. Materials and Reagents:
- Purified Protein-PEG2-Boc-amine conjugate from Protocol 1
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or a suitable aqueous buffer system
- Neutralization Buffer: e.g., 1 M sodium bicarbonate
- Desalting columns
2. Procedure:
PART 3: Secondary Conjugation to the Deprotected Amine
Once the amine is deprotected, it is available for reaction with a second molecule, typically a payload or another biomolecule containing an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester.
Experimental Protocol 3: Conjugation of an NHS-Ester Activated Payload
This protocol details the final step in creating a targeted drug conjugate.
1. Materials and Reagents:
- Purified, deprotected Protein-PEG2-Amine conjugate from Protocol 2
- NHS-ester activated payload (e.g., cytotoxic drug, fluorescent dye)
- Anhydrous DMF or DMSO
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5
- Desalting columns or Size Exclusion Chromatography (SEC) system for final purification
2. Procedure:
3. Final Characterization:
- Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.
- Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).
- Confirmation: Confirm the final conjugate mass using mass spectrometry.
Quantitative Data Summary
| Parameter | Stage 1: Thiol Conjugation | Stage 2: Boc Deprotection | Stage 3: Amine Conjugation |
| Key Reagents | This compound | Trifluoroacetic acid (TFA) | NHS-ester activated payload |
| Molar Excess | 5-10x over thiols | N/A (Reagent/Solvent) | 3-5x over amines |
| pH | 7.5 - 8.5 | < 2 (Acidic) | 8.0 - 8.5 |
| Temperature | 4°C to RT | 0°C to RT | 4°C to RT |
| Typical Duration | 4 - 16 hours | 1 - 2.5 hours | 2 - 16 hours |
| Bond Formed | Thioether | N/A (Bond Cleavage) | Amide |
References
- Benchchem. The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide.
- Benchchem. Application Notes: Synthesis and Characterization of Antibody-Drug Conjugates Using PEG5 Linkers.
- AxisPharm. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3.
- PubMed. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
- Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
- Fisher Scientific. Amine Protection and Deprotection.
- NINGBO INNO PHARMCHEM CO.,LTD. Bioconjugation Chemistry: The Role of Tris-Boc-guanidine in Creating Advanced Biomaterials.
- MolecularCloud. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
- ADC Review. PEGs and Antibody-drug Conjugates a Versatile Approach.
- AxisPharm. Bromoacetamido-PEG-Boc-amine.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Benchchem. Technical Support Center: Bromoiodoacetic Acid Reactivity with Thiols.
- BroadPharm. Bromo PEG.
- Vector Labs. Maleimide Reaction Chemistry.
- RSC Publishing. Dual protection of amino functions involving Boc.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Thermo Fisher Scientific - US. Introduction to Thiol Modification and Detection—Section 2.1.
- BroadPharm. This compound, 182244-33-3.
- PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- APExBIO. Bromoacetamido-C2-PEG2-NH-Boc - Thiol-Reactive Bioconjugation Reagent.
- BroadPharm. Boc-PEG, PEG linker, PEG reagent.
- Benchchem. Technical Support Center: Bromoacetamide-Thiol Reactions.
- Benchchem. Application Notes and Protocols for Bioconjugation Techniques with Acid-PEG2-C2-Boc.
- SpringerLink. Bioconjugation Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 3. Bromoacetamido-PEG-Boc-amine | AxisPharm [axispharm.com]
- 4. Bromo PEG | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 10. adcreview.com [adcreview.com]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
Application Note & Protocols: Leveraging Bromoacetamido-PEG2-Boc-amine for Advanced Surface Modification
Introduction: The Architectonics of Functional Surfaces
In the realms of drug delivery, biosensor development, and cell biology, the interface between a synthetic material and its biological environment is paramount. Controlling this interface requires molecular-level precision to elicit specific interactions while minimizing non-specific ones. Bromoacetamido-PEG2-Boc-amine emerges as a powerful heterobifunctional linker, meticulously designed to serve as a molecular bridge for the covalent immobilization of biomolecules onto various substrates.
This linker's architecture is uniquely suited for multi-step, orthogonal surface modification strategies[1]. It features three key components:
-
A thiol-reactive bromoacetamido group for the covalent attachment of cysteine-containing peptides, proteins, or other thiol-modified molecules.
-
A short, hydrophilic di-ethylene glycol (PEG2) spacer which enhances water solubility and reduces non-specific protein adsorption by creating a hydration layer[2][].
-
A tert-butyloxycarbonyl (Boc) protected primary amine , which allows for subsequent conjugation or surface charge modulation after a simple deprotection step[4].
This application note provides a comprehensive guide to the principles and protocols for using this compound, enabling researchers to construct well-defined, functionalized surfaces for a variety of applications, from targeted drug delivery systems to high-sensitivity diagnostic platforms.
Chemical Properties and Reaction Mechanism
Understanding the distinct reactivity of each functional group is critical for designing successful surface modification experiments.
| Property | Description |
| Chemical Formula | C₁₃H₂₅BrN₂O₅[5] |
| Molecular Weight | 369.26 g/mol [1][5] |
| CAS Number | 182244-33-3[1][4][5] |
| Storage | Store at -20°C for long-term stability (months to years). Can be kept at 0-4°C for short-term use (days to weeks)[5]. |
The Bromoacetyl-Thiol Reaction: A Stable Covalent Linkage
The bromoacetyl group reacts with sulfhydryl (thiol) groups via a nucleophilic substitution reaction (Sɴ2) to form a highly stable thioether bond. This reaction is a cornerstone of bioconjugation chemistry.
-
Mechanism: The nucleophilic sulfur atom of a thiol attacks the electrophilic carbon adjacent to the bromine atom. Bromide, being an excellent leaving group, is displaced, resulting in the formation of a stable C-S bond[4].
-
pH Dependence & Selectivity: The reaction rate is pH-dependent. While the reaction can proceed at neutral pH, it is significantly faster at slightly alkaline conditions (pH 8.0-9.0)[6][7]. This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is a much stronger nucleophile than the neutral thiol (R-SH). At pH values above 9.0, the risk of side reactions with other nucleophilic groups, such as primary amines (e.g., lysine residues), increases[6][7]. However, the bromoacetyl group generally retains high chemoselectivity for thiols over a workable pH range[6][7].
-
Comparison to Maleimides: Maleimides are another class of popular thiol-reactive reagents that react via Michael addition[][9]. While the maleimide-thiol reaction is often faster at neutral pH (6.5-7.5), the resulting thioether bond can be susceptible to a reverse Michael reaction, potentially leading to payload exchange in complex biological media[10]. The thioether bond formed from the bromoacetyl-thiol reaction is not susceptible to this reversal, offering superior long-term stability[10].
Materials & Equipment
-
Substrates: Gold-coated silicon wafers or glass slides.
-
Reagents:
-
Thiol-modifier for gold surface (e.g., 11-mercaptoundecanoic acid, MUA).
-
Cysteine-terminated peptide of interest.
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker.
-
N-Hydroxysuccinimide (NHS).
-
Trifluoroacetic acid (TFA).[11]
-
Anhydrous solvents: Ethanol, Dichloromethane (DCM), Dimethylformamide (DMF).
-
Buffers: Phosphate-buffered saline (PBS) pH 7.4, Carbonate-bicarbonate buffer pH 9.0.
-
Equipment:
-
Plasma cleaner or piranha solution setup (use with extreme caution).
-
Spin coater or incubation chamber.
-
Nitrogen gas stream.
-
Standard laboratory glassware and magnetic stirrers.
-
Surface characterization instruments (XPS, AFM, Contact Angle Goniometer).
-
Step-by-Step Procedure
Step 1: Gold Surface Preparation and Activation Rationale: A pristine, activated surface is essential for the formation of a dense, well-ordered self-assembled monolayer (SAM).
-
Clean the gold substrates thoroughly. A common method is immersion in piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 5-10 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). Alternatively, use an oxygen plasma cleaner for 5 minutes.
-
Immediately create a carboxyl-terminated SAM by immersing the clean substrates in a 1 mM solution of 11-mercaptoundecanoic acid (MUA) in anhydrous ethanol for 18-24 hours in the dark.
-
Rinse the substrates with ethanol and water, then dry with nitrogen. The surface is now covered with carboxylic acid groups.
Step 2: Covalent Immobilization of the Linker Rationale: This step utilizes classic carbodiimide chemistry to form a stable amide bond between the carboxyl groups on the SAM and the (now deprotected) amine of our linker.
-
First, the Boc-protected amine of this compound must be deprotected. Dissolve the linker in a solution of 50% TFA in DCM for 30 minutes at room temperature.[11] Evaporate the solvent and TFA under vacuum. The resulting product is Bromoacetamido-PEG2-amine .
-
Prepare a solution of 5 mM Bromoacetamido-PEG2-amine, 10 mM DCC, and 10 mM NHS in anhydrous DMF.
-
Immerse the MUA-functionalized gold substrates in this solution for 4-6 hours at room temperature.
-
Rinse the substrates sequentially with DMF, ethanol, and deionized water. Dry under a nitrogen stream. The surface is now functionalized with thiol-reactive bromoacetyl groups.
Step 3: Conjugation of the Cysteine-Containing Peptide Rationale: This is the key step where the bioactive molecule is attached. The reaction is performed at a slightly alkaline pH to deprotonate the thiol, increasing its nucleophilicity and reaction rate.
-
Dissolve the cysteine-terminated peptide in a suitable buffer. A carbonate-bicarbonate buffer (pH 8.5-9.0) is recommended to facilitate the reaction.[6][7] The peptide concentration should typically be in the range of 0.1-1.0 mg/mL.
-
Cover the bromoacetyl-functionalized surface with the peptide solution and incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
After incubation, thoroughly rinse the surface with the conjugation buffer, followed by deionized water to remove any non-covalently bound peptide.
-
Dry the surface under a gentle stream of nitrogen. The surface is now functionalized with the target peptide.
Surface Characterization
Verifying the success of each modification step is crucial. No single technique tells the whole story; a combination provides the most robust validation.
| Technique | Purpose | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | To determine elemental composition and confirm chemical states. | - After Step 2: Appearance of Bromine (Br 3d) and Nitrogen (N 1s) peaks. - After Step 3: Decrease in Br 3d signal and increase in N 1s and Sulfur (S 2p) signals, corresponding to the peptide. [12] |
| Contact Angle Goniometry | To measure changes in surface hydrophilicity/hydrophobicity. | - MUA SAM: Hydrophilic surface. - Linker Immobilization: Change in contact angle. - Peptide Conjugation: Further change, typically becoming more hydrophilic depending on peptide sequence. [13] |
| Atomic Force Microscopy (AFM) | To visualize surface topography and roughness. | - Changes in surface roughness and morphology after each coating step, indicating the addition of a new molecular layer. [12][13] |
| Ellipsometry | To measure the thickness of the deposited molecular layers. | - Stepwise increase in layer thickness after SAM formation, linker immobilization, and peptide conjugation. [12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Peptide Immobilization | 1. Incomplete linker immobilization. 2. Inactive bromoacetyl groups (hydrolysis). 3. Incorrect pH for conjugation. 4. Oxidized thiols (disulfide bonds) in the peptide. | 1. Confirm linker attachment with XPS. Optimize DCC/NHS coupling time and concentration. 2. Use freshly prepared surfaces for peptide conjugation; avoid storing bromoacetyl-activated surfaces in aqueous solutions. 3. Verify the pH of the conjugation buffer is between 8.0-9.0. 4. Pre-treat the peptide solution with a mild reducing agent like TCEP, then purify before use. |
| High Non-Specific Binding | 1. Incomplete SAM formation, leaving exposed gold patches. 2. Insufficient rinsing between steps. 3. Hydrophobic interactions with the linker or peptide. | 1. Increase MUA incubation time; verify SAM quality with contact angle. 2. Increase the volume and duration of rinsing steps. Consider adding a mild surfactant (e.g., Tween-20) to the final wash buffers. 3. After peptide conjugation, block remaining reactive sites and exposed surfaces with a solution of BSA or a short-chain thiol like mercaptoethanol. |
| Inconsistent Results Across Substrates | 1. Variability in initial substrate quality. 2. Inconsistent cleaning or incubation procedures. | 1. Use substrates from the same batch. Pre-screen substrates for cleanliness and smoothness with AFM. 2. Ensure complete and uniform immersion of substrates during all incubation and rinsing steps. Use a spin coater for more uniform reagent application. |
References
-
AxisPharm. (n.d.). Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). PEG surface characteristics required for optimal performance. Retrieved from [Link]
-
Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. Retrieved from [Link]
-
PubMed. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Retrieved from [Link]
-
ResearchGate. (2018). Versatile (Bio)Functionalization of Bromo-Terminated Phosphonate-Modified Porous Aluminum Oxide. Retrieved from [Link]
-
MDPI. (2021). Preparation of Nanoparticle-Immobilized Gold Surfaces for the Reversible Conjugation of Neurotensin Peptide. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2020). Slippery Behavior of PEGylated Surfaces. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Frontiers. (2017). A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives. Retrieved from [Link]
-
NIH. (2017). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
NIH. (2019). Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. Retrieved from [Link]
-
idosi.org. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Retrieved from [Link]
-
ResearchGate. (2007). Protein immobilization at gold-thiol surfaces and potential for biosensing. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Science. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]
-
PubMed. (2013). Surface functionalization of thin-film composite membranes with copper nanoparticles for antimicrobial surface properties. Retrieved from [Link]
-
AIP Publishing. (2013). Protein immobilization techniques for microfluidic assays. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy. Retrieved from [Link]
-
KITopen. (2022). Functionalization of brush-like polymer modified surfaces by scanning probe lithography for biological screening applications. Retrieved from [Link]
-
ResearchGate. (2021). Surface functionalization – The way for advanced applications of smart materials. Retrieved from [Link]
-
NIH. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]
-
MolecularCloud. (2022, April 27). PEG Linkers And Their Applications In Different Fields. Retrieved from [Link]
Sources
- 1. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 2. biochempeg.com [biochempeg.com]
- 4. This compound, 182244-33-3 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Site-Specific Peptide Labeling with Bromoacetamido-PEG2-Boc-amine
Abstract & Strategic Rationale
This application note details the protocol for modifying cysteine-containing peptides using Bromoacetamido-PEG2-Boc-amine (CAS 182244-33-3). This heterobifunctional linker serves a critical role in "orthogonal" bioconjugation strategies.[1] Unlike simple labeling reagents, this molecule acts as a "chemical adapter," converting a reactive sulfhydryl group (Cysteine) into a protected amine handle.
Why this chemistry?
-
Stability: The resulting thioether bond is chemically stable, unlike maleimide-thiol conjugates which are susceptible to retro-Michael addition or ring hydrolysis over time.
-
Solubility: The PEG2 spacer mitigates the hydrophobicity often introduced by alkyl linkers, preventing peptide aggregation during the labeling process.
-
Orthogonality: The Boc (tert-butyloxycarbonyl) protection allows the user to purify the intermediate before exposing the primary amine, preventing uncontrolled polymerization or cross-reactivity during synthesis.
Chemical Mechanism & Causality
Understanding the mechanism is vital for troubleshooting. The workflow relies on two distinct chemical environments:[2][3]
-
Nucleophilic Substitution (
): At physiological pH (7.5–8.5), the thiolate anion ( ) of the cysteine attacks the methylene carbon of the bromoacetyl group, displacing the bromide ion.-
Critical Insight: Bromoacetyls are less reactive than iodoacetyls but are more stable to light. However, they are less specific than maleimides at pH > 9.0, where they may cross-react with lysine amines. Strict pH control is mandatory.
-
-
Acidolysis: The Boc group is removed using Trifluoroacetic Acid (TFA), generating a stable carbocation intermediate (tert-butyl cation) that must be quenched by scavengers to prevent re-alkylation of the peptide.[2]
Reaction Pathway Diagram
Figure 1: The two-stage transformation from a thiol-reactive peptide to an amine-functionalized conjugate.
Pre-Protocol Considerations
Reagent Compatibility Matrix
| Component | Status | Reasoning |
| DTT (Dithiothreitol) | FORBIDDEN | Contains two thiols; will consume the bromoacetyl linker immediately. |
| TCEP (Tris(2-carboxyethyl)phosphine) | Recommended | Non-thiol reducing agent. Compatible with bromoacetyl chemistry; does not require removal before reaction. |
| Buffer (PBS/HEPES) | Safe | Phosphate and HEPES are non-nucleophilic at working concentrations. |
| Tris Buffer | Caution | Contains primary amines. While reactivity with bromoacetyl is low at pH < 8.0, it is safer to avoid Tris to prevent potential side reactions. |
Detailed Protocol
Phase A: Reduction and Conjugation
Objective: Covalent attachment of the linker to the Cysteine residue.
Materials:
-
Peptide stock (1–10 mg/mL in PBS, pH 7.5).
-
This compound (dissolved in DMSO or DMF).
-
TCEP-HCl (neutralized).
-
0.5 M EDTA (to chelate divalent metals that catalyze disulfide formation).
Step-by-Step:
-
Solubilization: Dissolve the peptide in degassed PBS (pH 7.5–8.0) containing 5 mM EDTA.
-
Note: If the peptide is hydrophobic, add up to 20% acetonitrile or DMF to ensure solubility.
-
-
Reduction: Add a 2- to 5-fold molar excess of TCEP to the peptide solution. Incubate for 30 minutes at room temperature (RT).
-
Validation: Ensure the solution pH remains ~7.5 after TCEP addition (TCEP is acidic; adjust with NaOH if necessary).
-
-
Linker Addition: Dissolve this compound in dry DMSO. Add this to the reduced peptide solution at a 3- to 5-fold molar excess over the peptide.
-
Why Excess? Drives the reaction to completion (
kinetics) and accounts for slow hydrolysis of the bromoacetyl group.
-
-
Incubation: React for 2–4 hours at RT or overnight at 4°C in the dark.
-
Protect from light: Haloacetyls are light-sensitive (though Br is more stable than I, precaution is best practice).
-
-
Quenching (Optional): If not purifying immediately, add excess Cysteine or Mercaptoethanol to quench unreacted linker.
-
Purification 1: Remove excess linker and byproducts via RP-HPLC or size-exclusion chromatography (desalting column).
-
QC Check: Analyze by LC-MS. Mass shift = + Linker Mass (check product datasheet, typically ~360-380 Da depending on exact structure).
-
Phase B: Boc Deprotection
Objective: Removal of the Boc group to expose the primary amine.
Safety: TFA is corrosive and volatile. Work in a fume hood.
Step-by-Step:
-
Lyophilization: Ensure the Phase A product is completely dry. Water inhibits TFA deprotection.
-
Cocktail Preparation: Prepare the cleavage cocktail (freshly made):
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIPS) - Scavenger
-
2.5% Water - Scavenger
-
Rationale: The TIPS scavenges the tert-butyl cations. Without it, these cations may alkylate Tryptophan or Methionine residues permanently.
-
-
Reaction: Dissolve the lyophilized peptide in the cocktail (approx. 1 mL per 10 mg peptide).
-
Incubation: Shake gently for 60–90 minutes at RT.
-
Precipitation:
-
Final Purification: Redissolve the pellet in water/buffer and purify via HPLC to remove scavenger residues.
Quality Control & Validation
Every protocol requires self-validating steps. Do not assume success; measure it.
Validation Workflow Diagram
Figure 2: Decision matrix for validating the conjugation step prior to deprotection.
Quantitative Methods
-
Ellman’s Assay (DTNB):
-
Purpose: Quantify free sulfhydryls.
-
Expectation: Post-conjugation, the signal should be near zero (comparable to background). If high absorbance at 412 nm remains, the reaction is incomplete.
-
-
LC-MS Verification:
-
Intermediate: Mass = Peptide + Linker (Boc-protected).
-
Final Product: Mass = Intermediate - 100 Da (Loss of Boc group:
).
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Conjugation (Mass Unchanged) | Oxidized Peptide (Dimer) | Ensure TCEP is fresh. Verify pH is > 7.0 (TCEP lowers pH). |
| Low Yield | Hydrolysis of Bromoacetyl | Bromoacetyl hydrolyzes over time in water. Use fresh linker stock and add in excess.[4] |
| Multiple Mass Shifts (+Linker x2) | Non-Specific Amine Labeling | pH was likely > 9.0. Bromoacetyl reacted with Lysine. Keep pH strict at 7.5–8.0. |
| "Butylated" Peptide (+56 Da) | Scavenger Failure | During deprotection, tert-butyl cations re-attached. Use fresh TIPS and ensure peptide is dry before TFA. |
References
-
Hermanson, G. T. (2013).[5][6] Bioconjugate Techniques (3rd ed.). Academic Press.[7] (The definitive guide on bromoacetyl and maleimide chemistry).
-
Schelté, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 118-123. (Establishes pH specificity windows for bromoacetyls).
-
Lundt, B. F., et al. (1978).[8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[8] International Journal of Peptide and Protein Research, 12(5), 258-268.[8] (Foundational paper on TFA scavenging).
-
BroadPharm. (n.d.). This compound Product Information. (Chemical structure and basic handling).
Sources
- 1. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. mcgill.ca [mcgill.ca]
- 5. sfrbm.org [sfrbm.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Purification Strategies for Bromoacetamido-PEG2-Boc-amine Conjugates
Abstract
This guide provides a detailed technical overview and actionable protocols for the purification of molecules conjugated with the Bromoacetamido-PEG2-Boc-amine linker. As a heterobifunctional crosslinker, this reagent is integral to the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other advanced biotherapeutics.[1][2] Achieving high purity is paramount for the safety, efficacy, and reproducibility of these complex molecules. We will explore the physicochemical properties of these conjugates that dictate purification strategy, detail methods from reaction monitoring to final polishing, and provide validated protocols for both small-molecule and large biomolecule conjugates.
Introduction: The Purification Imperative
The this compound linker offers a powerful and versatile platform for chemical biology and drug development. Its architecture is designed for sequential conjugation:
-
The bromoacetamide group serves as a reactive handle for thiol-containing moieties, such as cysteine residues in peptides and proteins, forming a stable thioether bond.[3]
-
The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances aqueous solubility and provides spatial separation between the conjugated partners.[4][5]
-
The tert-butyloxycarbonyl (Boc)-protected amine provides a stable, masked amino group that can be deprotected under mild acidic conditions for subsequent derivatization.[6][7][8]
The successful synthesis of a conjugate is only the first step. The crude reaction mixture inevitably contains unreacted starting materials, hydrolyzed linker, and potential side-products. The removal of these impurities is not merely a matter of academic rigor; it is a critical step to ensure the biological activity and safety of the final product. An impure conjugate can lead to ambiguous experimental results, off-target effects, and potential immunogenicity. This document serves as a comprehensive guide to navigating the purification challenges associated with these valuable molecules.
Guiding Principles: Analyte Properties and Method Selection
The purification strategy is dictated by the unique physicochemical properties of the target conjugate. The presence of the PEG2 moiety renders these molecules significantly polar, which can lead to challenges such as streaking and poor resolution during normal-phase chromatography.[9]
Key Molecular Features Influencing Purification:
-
Polarity: The ethylene glycol units create a highly polar and flexible chain. This property is beneficial for aqueous solubility but complicates separation from polar impurities on silica gel.
-
Boc-Protecting Group: The bulky, non-polar Boc group decreases the overall polarity of the conjugate compared to its free-amine counterpart. Its presence is a key factor in the chromatographic mobility of the molecule.
-
The Conjugated Partner: The nature of the molecule attached to the bromoacetamide linker is the single most important factor. A small organic molecule will result in a conjugate amenable to traditional chromatography, whereas a large protein will necessitate a completely different, biochemically-focused purification workflow.
The diagram below illustrates the key functional regions of the linker that influence its chemical behavior and the subsequent purification strategy.
Caption: Key functional groups of the linker and their properties.
A logical approach to selecting the right purification technique starts with an assessment of the conjugate's molecular weight (MW).
Caption: Decision tree for selecting a primary purification method.
Pre-Purification Analysis: The Power of TLC
Before committing to a large-scale purification, Thin-Layer Chromatography (TLC) is an indispensable tool for reaction monitoring and method development.[10] It provides a rapid, inexpensive snapshot of the reaction's progress, showing the consumption of starting materials and the formation of the product.[10][11]
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel 60 F254 plates. Gently draw a pencil line ~1 cm from the bottom.
-
Spotting: Using a capillary tube, apply small spots of the following on the baseline:
-
Lane 1 (SM): The thiol-containing starting material.
-
Lane 2 (Co): A "co-spot" containing both the starting material and the reaction mixture.
-
Lane 3 (Rxn): The crude reaction mixture.
-
-
Eluent Selection: The polarity of the eluent is critical. Due to the PEG linker, a relatively polar system is required. Start with the following and optimize the ratio to achieve a product Rf of ~0.3-0.4:
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 v/v)
-
Chloroform (CHCl3) / Methanol (MeOH) (e.g., 9:1 v/v)
-
Ethyl Acetate / Hexanes (may not be polar enough for the product but can resolve less polar starting materials).
-
Pro-Tip: For compounds with free amines (if Boc group is removed or starting material is basic), adding 0.5-1% triethylamine or ammonium hydroxide to the eluent can significantly reduce streaking.[9]
-
-
Development: Place the TLC plate in a chamber saturated with the chosen eluent. Allow the solvent front to travel to ~1 cm from the top of the plate.
-
Visualization:
-
UV Light (254 nm): Visualize aromatic or other UV-active compounds.
-
Iodine Chamber: Stains most organic compounds yellow/brown.
-
Potassium Permanganate (KMnO4) Dip: A general stain that reacts with reducible groups (alkenes, alcohols, etc.), appearing as yellow spots on a purple background.
-
A successful reaction will show the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the conjugate), which should be distinct from the starting linker.
Purification Protocols: A Tale of Two Scales
The practical approach to purification diverges significantly based on the nature of the conjugated partner.
A. Small Molecule Conjugates (MW < 2000 Da)
For conjugates derived from small organic molecules, traditional chromatographic techniques are the methods of choice.
This is the workhorse method for medium- to large-scale purification. The key is to manage the high polarity of the PEGylated conjugate to achieve good separation without excessive band broadening.[9]
Protocol 2: Flash Chromatography on Silica Gel
-
Column Selection & Packing: Choose an appropriately sized silica gel column based on the scale of your reaction (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). Pack the column using a slurry of silica in the initial, low-polarity eluent.
-
Sample Loading: For best resolution, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Apply this powder evenly to the top of the packed column.
-
Elution:
-
Solvent System: Use a solvent system developed from your TLC analysis (e.g., DCM/MeOH or CHCl3/EtOH/IPA).[9] A gradient elution is highly recommended.
-
Gradient Profile: Start with a low concentration of the polar solvent (e.g., 1-2% MeOH in DCM) and gradually increase the concentration. A slow, shallow gradient is often key to resolving PEGylated compounds from closely related impurities.[9]
-
Example Gradient:
-
0-5 min: 1% MeOH in DCM
-
5-30 min: Gradient from 1% to 10% MeOH in DCM
-
30-35 min: Hold at 10% MeOH
-
-
-
Fraction Collection & Analysis: Collect fractions throughout the run. Analyze fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
| Problem | Probable Cause | Solution |
| Product Streaking | Compound is highly polar; secondary interactions with silica. | Add a modifier to the eluent (e.g., 0.5% triethylamine for bases). Switch to a less aggressive polar solvent (e.g., ethanol instead of methanol).[9] |
| Poor Separation | Rf values of product and impurity are too close. | Optimize the gradient. Make it shallower around the elution point of your product. Try a different solvent system (e.g., DCM/Acetonitrile).[9] |
| Product Won't Elute | Compound is too polar for the selected mobile phase. | Increase the percentage of the polar solvent (e.g., up to 20% MeOH). If this fails, reversed-phase chromatography is a better choice. |
For achieving the highest levels of purity (>98%), especially for analytical standards or final drug products, RP-HPLC is the gold standard.[12][] It separates molecules based on hydrophobicity.
Protocol 3: Preparative RP-HPLC
-
Column: C18-functionalized silica is the most common stationary phase. Select a column with a particle size and dimension appropriate for your sample mass.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Solvent B: 0.1% TFA or FA in Acetonitrile (ACN).
-
Rationale: The acidic modifier improves peak shape and ensures ionizable groups (like amines or acids) are in a single protonation state.
-
-
Sample Preparation: Dissolve the crude or semi-purified material in a small amount of a solvent compatible with the mobile phase (e.g., DMSO, or Mobile Phase A/B mixture). Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Gradient Elution: An analytical run on a smaller column is essential to develop the preparative method. A typical gradient might be:
-
0-5 min: 5% B
-
5-45 min: Gradient from 5% to 95% B
-
45-50 min: Hold at 95% B
-
-
Detection & Fractionation: Monitor the elution profile using a UV detector at a wavelength where the product absorbs. Collect fractions corresponding to the target peak.
-
Post-Run Processing: Analyze fractions for purity. Pool pure fractions and lyophilize (freeze-dry) to remove the aqueous mobile phase and obtain the final product.
B. Peptide & Protein Conjugates (MW > 2000 Da)
When the linker is attached to a large biomolecule, the purification strategy shifts to leverage the properties of the protein or peptide.
SEC, or gel filtration, separates molecules based on their hydrodynamic size.[] It is exceptionally effective for separating the large protein conjugate from smaller molecules like unreacted linker or other reagents.[12][]
Protocol 4: Size Exclusion Chromatography
-
Column & Resin Selection: Choose a resin with a fractionation range appropriate for your conjugate's expected molecular weight (e.g., Superdex™ 75 or 200).
-
Buffer Preparation: Prepare an isocratic mobile phase (buffer) that maintains the stability and solubility of your protein (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Degas the buffer thoroughly.
-
System Equilibration: Equilibrate the column with at least two column volumes of the running buffer until a stable baseline is achieved.
-
Sample Loading: Concentrate the crude reaction mixture if necessary. Apply the sample to the column in a volume that is typically 1-2% of the total column volume for optimal resolution.
-
Elution & Monitoring: Elute with the running buffer at a constant flow rate. Monitor the column effluent using a UV detector at 280 nm (for protein absorbance). The PEGylated protein will elute earlier (in the higher MW fractions) than the smaller, unreacted components.
-
Fraction Collection: Collect fractions and analyze via SDS-PAGE or analytical HPLC to confirm purity.
IEX separates molecules based on their net surface charge.[] The covalent attachment of the PEG linker can shield charged residues on the protein surface, altering its isoelectric point (pI) and its interaction with IEX resins. This change can be exploited to separate the desired conjugate from the unmodified protein.[]
Protocol 5: Ion Exchange Chromatography
-
Resin Selection:
-
If the conjugate is more negatively charged (or less positively charged) than the native protein at the working pH, use an anion exchange resin (e.g., Q-sepharose).
-
If the conjugate is more positively charged (or less negatively charged), use a cation exchange resin (e.g., SP-sepharose).
-
-
Buffer Selection:
-
Binding Buffer (Buffer A): A low-ionic-strength buffer (e.g., 20 mM Tris, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): The binding buffer containing a high concentration of salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).
-
-
Sample Preparation: Exchange the buffer of the crude sample into the Binding Buffer using dialysis or a desalting column.
-
Loading & Elution: Load the sample onto the equilibrated IEX column. After a wash step with Buffer A, elute the bound proteins using a linear gradient from 0% to 100% Buffer B. The conjugate and unmodified protein should elute at different salt concentrations.
-
Analysis: Collect fractions and analyze by SDS-PAGE, analytical IEX, or mass spectrometry to identify the pure conjugate.
Quality Control: Verification of Purity and Identity
Purification is incomplete without rigorous verification. A combination of orthogonal analytical techniques is required to confirm both the purity and the structural identity of the final product.
| Technique | Purpose | Key Information Provided |
| Analytical RP-HPLC/UPLC | Assess Purity | Provides a quantitative purity value (% area under the curve).[12] |
| LC-Mass Spectrometry (LC-MS) | Confirm Identity & Purity | Confirms the exact molecular weight of the conjugate, identifying it and distinguishing it from starting materials or side-products.[14] |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | For small molecule conjugates, NMR provides definitive structural confirmation by showing characteristic peaks for the linker and the conjugated partner.[6] |
| SDS-PAGE | Assess Purity (Proteins) | For protein conjugates, shows a band shift compared to the native protein and reveals the presence of unconjugated protein. |
Conclusion
The purification of this compound conjugates is a multi-faceted process that demands a tailored approach based on the specific characteristics of the target molecule. For small molecules, a combination of TLC-driven method development followed by flash chromatography or preparative RP-HPLC provides a robust path to high purity. For larger biomolecules, orthogonal techniques like size exclusion and ion exchange chromatography are essential for isolating the desired conjugate from unreacted protein and reagents. In all cases, the purification workflow must be validated by rigorous analytical quality control to ensure the final product is both pure and structurally correct, thereby guaranteeing its suitability for downstream applications in research and drug development.
References
-
Reddit Discussion on Chromatography of PEG containing compounds. (2022). r/Chempros. Available at: [Link]
-
Belén, G., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology, 10, 1450. Available at: [Link]
-
AxisPharm. (n.d.). Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. Available at: [Link]
-
Creative Biolabs. (n.d.). Bromoacetamide-PEG3-alkyne. Available at: [Link]
-
GenScript. (n.d.). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Available at: [Link]
-
AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Available at: [Link]
-
CD BioGlyco. (n.d.). Bromoacetamide PEG. Available at: [Link]
-
Chromatography Forum. (2011). analysis of PEG. Available at: [Link]
-
JenKem Technology. (2025). Heterobifunctional PEGs. Available at: [Link]
-
Zhang, W., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 3058–3065. Available at: [Link]
-
ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Available at: [Link]
-
Vankayala, S. L., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry, 24(5), 826–838. Available at: [Link]
-
Reddit Discussion on TLC chemistry. (2022). r/OrganicChemistry. Available at: [Link]
-
AxisPharm. (n.d.). Bromoacetamide-PEG Linkers. Available at: [Link]
-
Aapptec. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Available at: [Link]
-
AxisPharm. (n.d.). Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3. Available at: [Link]
-
ResearchGate. (2016). Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2019). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 10(30), 7231–7237. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]
-
ResearchGate. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Available at: [Link]
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- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
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- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols: Characterizing Bromoacetamido-PEG2-Boc-amine Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of proteins with modifying agents like Bromoacetamido-PEG2-Boc-amine is a critical process in the development of biotherapeutics, antibody-drug conjugates (ADCs), and various research tools. This linker combines a bromoacetamide group for cysteine-specific modification, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent functionalization. Rigorous analytical characterization is paramount to ensure the quality, efficacy, and safety of the final conjugate. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of these modified proteins, focusing on establishing the degree of labeling, identifying conjugation sites, and assessing the overall integrity of the conjugate.
Introduction: The "Why" of Characterization
The modification of a protein with this compound introduces significant changes to its physicochemical properties. The covalent attachment of this linker can influence the protein's structure, stability, and biological activity. Therefore, a multi-faceted analytical approach is not just a quality control measure but a fundamental necessity to understand the structure-activity relationship of the resulting conjugate.[1][2]
Key questions to be answered by characterization include:
-
Confirmation of Covalent Modification: Has the linker successfully conjugated to the protein?
-
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): On average, how many linker molecules are attached to each protein?[3]
-
Site of Conjugation: Which specific amino acid residues (primarily cysteines) have been modified?[1][2]
-
Homogeneity and Purity: Is the modified protein population uniform, or does it consist of a heterogeneous mixture of species with varying degrees of labeling?[2]
-
Structural Integrity: Has the modification process altered the protein's higher-order structure or led to aggregation?
-
Boc-Group Integrity: Is the Boc protecting group intact post-conjugation, ready for subsequent deprotection and functionalization?
This guide will walk you through a logical workflow, from initial confirmation of conjugation to in-depth site analysis, providing both the theoretical underpinnings and practical, step-by-step protocols.
The Analytical Workflow: A Multi-Pronged Approach
A robust characterization strategy relies on the integration of several orthogonal analytical techniques.[1][2] No single method can provide all the necessary information. The diagram below illustrates a typical workflow.
Caption: Orthogonal Analytical Workflow for Characterizing Modified Proteins.
Core Analytical Techniques and Protocols
Mass Spectrometry (MS): The Cornerstone of Conjugate Analysis
Mass spectrometry is indispensable for the characterization of modified proteins, providing precise mass information that directly confirms conjugation and helps determine the degree of labeling.[3][4][5]
3.1.1. Intact Mass Analysis (Intact MS)
-
Why it's done: To confirm the covalent attachment of the linker and to determine the distribution of species with different degrees of labeling. The mass of the protein will increase by the mass of each attached this compound molecule.
-
Causality: Electrospray ionization (ESI) is a soft ionization technique that allows large molecules like proteins to be introduced into the mass spectrometer without significant fragmentation.[6] The resulting mass spectrum will show a distribution of charge states, which can be deconvoluted to determine the zero-charge mass of the protein.
Protocol: Intact Protein LC-MS Analysis
-
Sample Preparation:
-
Desalt the protein conjugate using a suitable method (e.g., buffer exchange columns) into a volatile buffer system like 1% formic acid in water.
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in the analysis buffer.
-
-
LC-MS System:
-
LC Column: A short reversed-phase column (e.g., C4 or C8, ~2.1 x 50 mm) is typically used for rapid desalting and separation from non-volatile salts.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from 5-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.
-
Calculate the expected mass of the unmodified protein and the protein with one, two, three, etc., modifications.
-
Compare the experimental masses to the theoretical masses to confirm conjugation and determine the DOL.
-
Data Presentation: Expected Mass Shifts
| Species | Mass Shift (Da) |
| Unmodified Protein | 0 |
| Protein + 1 Linker | + Mass of Linker |
| Protein + 2 Linkers | + 2 * Mass of Linker |
| Protein + n Linkers | + n * Mass of Linker |
Trustworthiness Note: The Boc protecting group can be labile under certain ESI conditions, especially with acidic mobile phases containing trifluoroacetic acid (TFA).[8] The use of formic acid is a milder alternative.[8] Observe for satellite peaks corresponding to the loss of the Boc group (a mass difference of 100.12 Da) or the entire tert-butyl group (a mass difference of 56.11 Da).[9][10]
3.1.2. Peptide Mapping by LC-MS/MS
-
Why it's done: To pinpoint the exact location of the modification on the protein sequence. This is a regulatory requirement for therapeutic proteins.[1][2]
-
Causality: The protein is enzymatically digested into smaller peptides (e.g., with trypsin). These peptides are then separated by reverse-phase HPLC and analyzed by tandem mass spectrometry (MS/MS). Peptides containing the modification will have a specific mass shift. Fragmentation of these modified peptides in the mass spectrometer (MS/MS) allows for the identification of the modified amino acid.[11][12]
Caption: Workflow for Peptide Mapping Analysis.
Protocol: Peptide Mapping
-
Sample Preparation:
-
Denature the protein conjugate (e.g., with 8 M urea or guanidine hydrochloride).
-
Reduce disulfide bonds with a reducing agent like DTT.
-
Alkylate free cysteines (that were not modified by the bromoacetamide linker) with an alkylating agent such as iodoacetamide (IAM). This is a critical step to differentiate native disulfides and unmodified cysteines from the linker-modified cysteines.
-
Buffer exchange to remove denaturants and reducing/alkylating agents.
-
Digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.
-
Quench the digestion with an acid (e.g., formic acid).
-
-
LC-MS/MS System:
-
LC Column: A C18 reversed-phase column with a shallow gradient is used for optimal peptide separation.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A slow gradient, e.g., 2-40% B over 60-90 minutes.
-
MS Detector: A high-resolution tandem mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Acquisition Mode: Data-Dependent Acquisition (DDA), where the instrument automatically selects the most intense peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence.
-
Define the mass of the this compound modification on cysteine as a variable modification in the search parameters.
-
The software will identify peptides that are modified and provide a score indicating the confidence of the identification and site localization.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the different species in a protein conjugate mixture based on their physicochemical properties.[3][7][14][15]
3.2.1. Reversed-Phase HPLC (RP-HPLC)
-
Why it's done: To assess the purity and heterogeneity of the conjugate. The addition of the PEG-linker will alter the hydrophobicity of the protein, allowing for separation of species with different DOLs.[13][16]
-
Causality: RP-HPLC separates molecules based on their hydrophobicity.[17] The stationary phase is nonpolar (e.g., C4, C8, or C18), and the mobile phase is polar. Proteins are eluted by an increasing gradient of an organic solvent (like acetonitrile). More hydrophobic species are retained longer on the column.
Protocol: RP-HPLC Analysis
-
LC System:
-
Column: A C4 or C8 column is often preferred for proteins as they are less hydrophobic than C18 columns and can prevent irreversible binding.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A gradient tailored to the specific protein, e.g., 20-60% B over 30 minutes.
-
Detection: UV absorbance at 280 nm (for the protein) and potentially at a wavelength specific to a chromophore in the linker if applicable.
-
-
Data Interpretation:
-
The unmodified protein will typically elute first, followed by species with increasing DOL.
-
The peak area of each species can be used to estimate the relative abundance of each conjugate form.
-
3.2.2. Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Why it's done: HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity. It is particularly useful for analyzing ADCs and other protein conjugates under native conditions.
-
Causality: Proteins are loaded onto the HIC column in a high-salt buffer, which promotes hydrophobic interactions between the protein and the stationary phase. Elution is achieved by decreasing the salt concentration. The addition of the linker increases the hydrophobicity of the protein, leading to stronger retention on the HIC column.
Protocol: HIC-HPLC Analysis
-
LC System:
-
Column: A HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient, e.g., 100% A to 100% B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Interpretation:
-
The elution order is typically the reverse of RP-HPLC, with the most hydrophobic (highest DOL) species eluting last.
-
HIC can often provide better resolution of different DOL species compared to RP-HPLC.
-
Complementary Techniques
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. It is primarily used to assess the presence of aggregates or fragments in the conjugate preparation.[18] A shift to an earlier elution time after modification can indicate an increase in the hydrodynamic volume due to the attached PEG chains.[19]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visually confirm conjugation. The modified protein will exhibit a higher apparent molecular weight on the gel compared to the unmodified protein.
Self-Validating Systems and Trustworthiness
Each protocol should be a self-validating system. This means incorporating appropriate controls and standards:
-
Unmodified Protein Control: Always run an unmodified protein sample in parallel in all analyses. This provides a baseline for comparison.
-
System Suitability: Before running samples, ensure the analytical system is performing correctly by running a standard protein with known characteristics.
-
Orthogonal Methods: As emphasized, use multiple techniques to confirm results. For instance, the average DOL calculated from intact mass spectrometry should be consistent with the relative peak areas observed in HIC-HPLC.[1][2]
References
-
Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. [Link]
-
Discovering biological information from mass spectrometry based proteomics. EMBL-EBI. [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. [Link]
-
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. [Link]
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Institutes of Health. [Link]
-
Mass Spectrometry Applications in Peptide Analysis. Bio-Vera. [Link]
-
HPLC for Peptides and Proteins: Principles, Methods and Applications. ResearchGate. [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health. [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
High-Efficiency Protein Purification by HPLC. Phenomenex. [Link]
-
Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. ACS Publications. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]
-
The Basics of HPLC Peptide Analysis. Chromatography Online. [Link]
-
Identification of Protein Modifications by Mass Spectrometry. University of Bristol. [Link]
Sources
- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 4. msvision.com [msvision.com]
- 5. biovera.com.au [biovera.com.au]
- 6. enovatia.com [enovatia.com]
- 7. phmethods.net [phmethods.net]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. msf.ucsf.edu [msf.ucsf.edu]
- 13. hplc.eu [hplc.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. adcreview.com [adcreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 18. veranova.com [veranova.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Stability Nanoparticle Functionalization using Bromoacetamido-PEG2-Boc-amine
[1]
Introduction & Strategic Rationale
In the landscape of nanoparticle (NP) bioconjugation, the stability of the linker chemistry is often the rate-limiting step for in vivo efficacy. While Maleimide-Thiol conjugation is the industry standard, it suffers from retro-Michael addition , a reversible process where the payload can detach in the presence of serum albumin or glutathione, leading to off-target toxicity.
Bromoacetamido-PEG2-Boc-amine represents a high-fidelity alternative designed for irreversible conjugation.[1]
Why Choose This Linker?
-
Irreversible Thioether Bond: Unlike maleimides, the reaction between a bromoacetamide and a thiol involves a nucleophilic substitution (
) that yields a stable thioether linkage, resistant to exchange reactions in blood plasma. -
Modular "Click" Capability: The Boc (tert-butyloxycarbonyl) group serves as a temporary mask. This allows researchers to functionalize a thiolated nanoparticle surface first, purify the construct, and then unmask the amine for a secondary reaction (e.g., with an NHS-ester payload) without risk of cross-linking during the first step.
-
PEG2 Spacer: The short polyethylene glycol spacer improves aqueous solubility and reduces steric hindrance at the nanoparticle surface, enhancing the kinetics of the secondary conjugation step.
Chemical Mechanism & Workflow[1]
The functionalization process follows a linear, two-stage activation pathway.
Mechanism of Action[2][3][4][5]
-
Stage 1 (Anchoring): The thiolate anion (
) on the nanoparticle attacks the -carbon of the bromoacetamide, displacing the bromide ion. This requires a basic pH (8.0–9.0) to ensure the thiol is deprotonated. -
Stage 2 (Activation): Acidic treatment removes the Boc protecting group, releasing isobutylene and
, generating a reactive primary amine ( ).
Figure 1: Reaction pathway converting a thiolated nanoparticle into an amine-functionalized scaffold via this compound.[1]
Experimental Protocols
Prerequisites
-
Nanoparticle Core: Thiol-functionalized (e.g., Silica-SH, Polymer-SH, or AuNPs with a thiol-SAM).[1]
-
Buffers:
-
Conjugation Buffer: 50 mM Borate or Carbonate/Bicarbonate, pH 8.5–9.0, 5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).
-
Deprotection Solvent: 2M HCl in Methanol or 25% TFA in DCM (depending on NP core stability).
-
Protocol A: Primary Conjugation (Thiol-Alkylation)
Rationale: Bromoacetamides are less reactive than maleimides.[1] A higher pH is strictly required to drive the reaction to completion.
-
Thiol Activation:
-
Ensure the NP thiols are reduced. If stored as disulfides, treat NP with TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins. Remove TCEP via spin filtration or dialysis.
-
Critical: Do not use mercaptoethanol or DTT, as they contain thiols that will compete for the bromoacetamide.
-
-
Reaction Setup:
-
Resuspend NPs in Conjugation Buffer (pH 8.5) at a concentration of 1–5 mg/mL.
-
Dissolve this compound in dry DMSO or DMF to create a 100 mM stock.[1]
-
Add the linker to the NP suspension.
-
Stoichiometry: Use a 20–50 molar excess of linker relative to surface thiol groups. This high excess is necessary to drive the slower
reaction.
-
-
Incubation:
-
Incubate for 12–16 hours at 4°C or 4–6 hours at Room Temperature in the dark.
-
Note: Unlike maleimide (reaction time ~1 hr), bromoacetamide requires extended time.
-
-
Purification:
-
Remove excess linker via Centrifugal Ultrafiltration (Amicon) or Size Exclusion Chromatography (SEC).
-
Wash 3x with water or neutral PBS.
-
Protocol B: Boc-Deprotection (Amine Generation)
Rationale: The Boc group is acid-labile.[1] The choice of acid depends on the stability of your nanoparticle core.
Option 1: Robust Cores (Silica, Crosslinked Polymers)
-
Resuspend the NP pellet in 2M HCl in Methanol (or Dioxane).
-
Incubate for 1–2 hours at RT with gentle agitation.
-
Gas evolution (Isobutylene) may occur; do not tightly seal the vessel.
-
Centrifuge and wash 3x with 0.1 M Phosphate Buffer (pH 7.4) to neutralize and regenerate the free amine.
Option 2: Sensitive Cores (Liposomes, Some AuNPs) Warning: Strong acids can dissolve metallic cores or disrupt lipid bilayers.
-
Use Formic Acid (50% v/v in water) for 4–6 hours.
-
Alternatively, if the NP is extremely sensitive, perform the deprotection on the linker before conjugation (pre-deprotection), though this requires careful pH control during the subsequent thiol reaction to prevent amine-bromoacetamide polymerization.
Protocol C: Secondary Conjugation (Payload Attachment)
-
Resuspend the now Amine-functionalized NPs in PBS (pH 7.4, free of other amines like Tris or Glycine).
-
Add NHS-ester functionalized payload (Drug/Dye).[1]
-
Incubate for 2 hours at RT.
-
Final purification via SEC.
Quality Control & Troubleshooting
Comparative Analysis: Linker Performance
| Feature | Maleimide-PEG-NHS | Bromoacetamido-PEG-Boc |
| Reaction pH | 6.5 – 7.5 | 8.0 – 9.0 |
| Bond Type | Thioether (Succinimidyl) | Thioether (Acetamido) |
| Stability | Reversible (Retro-Michael) | Irreversible (High Stability) |
| Kinetics | Fast (mins to 1 hr) | Slow (hours to overnight) |
| Selectivity | High for thiols | High for thiols (at pH < 9.[1]5) |
Troubleshooting Guide
-
Problem: Low Conjugation Yield.
-
Problem: Nanoparticle Aggregation during Deprotection.
Workflow Visualization
Figure 2: Operational workflow for sequential functionalization and activation.
References
-
Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.).[8][7] Academic Press. (Chapter 3: The Reactions of Bioconjugation - Alkylation of Sulfhydryls).
-
Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.[] Bioconjugate Chemistry, 19(3), 759–765. (Demonstrates superior stability of bromoacetamide linkers in vivo).
-
BroadPharm. (n.d.). Product Protocol: this compound.[1][2] (Chemical structure and basic handling).
-
Boeckler, C., et al. (1999).[3][9] Differential reactivity of maleimide and bromoacetyl functions with thiols.[9] European Journal of Immunology, 29, 2297-2308.[3][9] (Establishes pH dependency: pH 9.0 for bromoacetyl vs pH 6.5 for maleimide).
Sources
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. This compound, 182244-33-3 | BroadPharm [broadpharm.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]
- 8. perlego.com [perlego.com]
- 9. researchgate.net [researchgate.net]
Mastering Thiol-Reactive PEGylation: An Application Guide for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules—a process known as PEGylation—is a cornerstone technique for enhancing their in vivo stability, solubility, and pharmacokinetic profiles, while concurrently reducing immunogenicity.[1][2] Among the various strategies for PEGylation, targeting the sulfhydryl (thiol) group of cysteine residues offers a high degree of site-specificity due to the relatively low abundance of free thiols in most proteins compared to other nucleophilic groups like amines.[3][4] This application note provides a comprehensive guide to the experimental procedures for thiol-reactive PEGylation, delving into the underlying chemistry, a comparative analysis of common reagents, detailed protocols, and methods for characterization.
The Chemistry of Thiol-Reactive PEGylation: A Comparative Overview
The success of thiol-reactive PEGylation hinges on the selection of the appropriate PEGylating reagent. The choice is dictated by the desired stability of the resulting linkage, the specific characteristics of the biomolecule, and the intended application.[3] The most prevalent classes of thiol-reactive PEGs are those functionalized with maleimide, vinyl sulfone, pyridyl disulfide, and iodoacetamide groups.[5][6]
Key Characteristics of Thiol-Reactive PEG Reagents
| Reagent Class | Reaction Mechanism | Optimal pH | Linkage Stability | Key Considerations |
| Maleimide-PEG | Michael Addition | 6.5 - 7.5 | Stable Thioether | Highly selective for thiols within this pH range.[7][] Above pH 7.5, reactivity with amines can occur.[7] The resulting thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols.[9] |
| Vinyl Sulfone-PEG | Michael Addition | 8.0 - 9.0 | Stable Thioether | Slower reaction rate compared to maleimides but forms a more stable, irreversible bond.[10][11] Exhibits high selectivity for thiols.[11] |
| Pyridyl Disulfide-PEG | Thiol-Disulfide Exchange | 4.0 - 5.0 (for activation), Neutral for conjugation | Reversible Disulfide | The reaction releases a chromogenic pyridine-2-thione, allowing for spectrophotometric monitoring of the reaction progress.[12][13] The resulting disulfide bond can be cleaved by reducing agents, which can be advantageous for drug delivery applications requiring payload release.[14] |
| Iodoacetamide-PEG | Nucleophilic Substitution | 7.5 - 8.5 | Stable Thioether | Forms a very stable thioether bond. The reaction should be performed in the dark to prevent the formation of free iodine.[3] |
Experimental Workflow for Thiol-Reactive PEGylation
The following diagram outlines the general workflow for a typical thiol-reactive PEGylation experiment, from initial protein preparation to final characterization of the purified conjugate.
Caption: General experimental workflow for thiol-reactive PEGylation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for PEGylation using maleimide-PEG and vinyl sulfone-PEG, two of the most commonly employed thiol-reactive reagents.
Protocol 1: PEGylation with Maleimide-PEG
This protocol details the conjugation of a maleimide-functionalized PEG to a cysteine-containing protein.[3]
Materials:
-
Cysteine-containing protein
-
Maleimide-PEG reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 1 mM EDTA.[3]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M β-mercaptoethanol or cysteine solution[3]
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced to generate free thiols. This can be achieved by treating the protein with a 10-fold molar excess of a reducing agent like TCEP.[3]
-
PEGylation Reaction: Immediately before use, dissolve the Maleimide-PEG reagent in the reaction buffer. Add a 10- to 20-fold molar excess of the Maleimide-PEG reagent to the protein solution.[15]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or rocking.[15]
-
Quenching (Optional): To consume any unreacted Maleimide-PEG, add an excess of a small molecule thiol like β-mercaptoethanol or cysteine.[3]
-
Purification: Purify the PEGylated protein from excess PEG reagent and unreacted protein using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[15]
Protocol 2: PEGylation with Vinyl Sulfone-PEG
This protocol describes the conjugation of a vinyl sulfone-functionalized PEG to a thiol-containing protein.[3]
Materials:
-
Cysteine-containing protein
-
Vinyl Sulfone-PEG reagent
-
Reaction Buffer: Phosphate or borate buffer, pH 8.0-9.0.[3]
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the Vinyl Sulfone-PEG reagent to the protein solution.[3]
-
Incubation: Incubate the reaction mixture at room temperature. The reaction time may be longer than for maleimide reactions and may require optimization (typically 4-24 hours).
-
Purification: Purify the conjugate as described in Protocol 1.
Characterization of PEGylated Products
Thorough characterization of the PEGylated product is essential to confirm the extent of PEGylation, the site of attachment, and the purity of the conjugate.[16][17]
Analytical Techniques for PEGylation Validation
| Analytical Technique | Primary Application |
| SDS-PAGE | A simple and rapid method to visualize the increase in apparent molecular weight of the protein after PEGylation.[18] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the separation of the PEGylated protein from the unreacted protein and free PEG.[19] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Provides accurate molecular weight determination of the conjugate, which can be used to determine the number of attached PEG chains.[1][16] Tandem MS can be used to identify the specific PEGylation sites.[17] |
| High-Performance Liquid Chromatography (HPLC) | Various HPLC methods, such as reversed-phase (RP-HPLC) and ion-exchange (IEX-HPLC), can be used to separate and quantify different PEGylated species.[16] |
| NMR Spectroscopy | Can provide detailed structural information and confirm the degree of PEGylation.[16] |
Troubleshooting Common PEGylation Issues
| Issue | Potential Cause | Recommended Solution |
| Low PEGylation Yield | Suboptimal pH of the reaction buffer. | Verify and adjust the pH to the optimal range for the specific thiol-reactive chemistry being used.[20] |
| Inactive PEG reagent due to hydrolysis. | Use fresh or properly stored PEG reagents. Avoid multiple freeze-thaw cycles.[20] | |
| Insufficient molar excess of PEG reagent. | Increase the molar ratio of PEG reagent to protein in the reaction mixture.[20] | |
| Protein Aggregation | PEGylation can sometimes induce conformational changes leading to aggregation. | Optimize reaction conditions (e.g., lower protein concentration, different buffer components). The addition of excipients like arginine or polysorbate may help. |
| Non-specific PEGylation | Reaction with other nucleophilic groups (e.g., amines) if the pH is too high. | For maleimide chemistry, maintain the pH between 6.5 and 7.5 to ensure high selectivity for thiols.[7] |
Conclusion
Thiol-reactive PEGylation is a powerful and site-specific method for modifying biomolecules to enhance their therapeutic properties. A thorough understanding of the underlying chemistry of different thiol-reactive reagents, coupled with careful optimization of reaction conditions and comprehensive characterization of the final product, is paramount for successful bioconjugation. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and effectively implement thiol-reactive PEGylation in their drug development and research endeavors.
References
- A Researcher's Guide to Analytical Techniques for Validating PEGylation - Benchchem. (n.d.).
- 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle - Creative PEGWorks. (n.d.).
- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (2012). Methods in Molecular Biology, 899, 351-363.
- Application Notes and Protocols for m-PEG8-thiol Reaction with Vinyl Sulfone Groups - Benchchem. (n.d.).
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific. (n.d.).
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.).
- Introduction to Polyethylene Glycol Maleimide (PEG-MAL). (n.d.).
- Forstenlehner, I. C., et al. (2014). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86, 826-834.
- Thiol-Reactive Bifunctional Chelators for the Creation of Site-Selectively Modified Radioimmunoconjugates with Improved Stability. (2020).
- Analytical Measurement of PEGylated Molecules. (2010).
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2020). Frontiers in Bioengineering and Biotechnology.
- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (n.d.).
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Macro Letters.
- Thiol reactive PEG derivatives - Creative PEGWorks. (n.d.).
- A Comparative Analysis of Thiol-Reactive PEGs for Bioconjugation - Benchchem. (n.d.).
- Thiol-Based Conjugation Methods for ADC - Bioconjugation - BOC Sciences. (n.d.).
- Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers. (2014). PMC.
- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis. (2022).
- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. (2017). PMC.
- Maleimide(-MAL) PEG - BOC Sciences. (n.d.).
- Protocol for PEG Maleimide - BroadPharm. (2022).
- PEGylation of native disulfide bonds in proteins. (2006).
- Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US. (n.d.).
- Thiol Reactive Linkers - BroadPharm. (n.d.).
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2015).
- Thiol reactive Linkers - AxisPharm. (n.d.).
- Activated PEGs for Thiol PEGylation - JenKem Technology. (n.d.).
- Thiol Reactive Linear PEG Acrylates from JenKem Technology. (n.d.).
- Vinylsulfone PEG - Creative PEGWorks | PEG Products Leader. (n.d.).
- Chemistry for peptide and protein PEGylation. (2002). Advanced Drug Delivery Reviews.
- Activated PEGs for Thiol PEGylation. (2021).
- Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjug
- Preparation of characterization of poly(ethylene glycol) vinyl sulfone. (1993).
- Pyridyl disulfide reaction chemistry : an efficient strategy toward redox-responsive cyclic peptide–polymer conjug
- Chemistry for peptide and protein PEGylation - Creative PEGWorks. (n.d.).
- Site-specific PEGylation of proteins: Insights into structural and functional changes. (2023). PMC.
- PEGylation and PEGylation Reagents - BroadPharm. (2021).
- Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (2019). PMC.
- common issues in PEGylation reactions and solutions - Benchchem. (n.d.).
- Redox-Responsive Disulfide Cross-Linked PLA–PEG Nanoparticles. (2017).
- Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? (2020).
- Peptide and protein PEGylation: a review of problems and solutions. (2001).
- Protocols | BroadPharm. (n.d.).
- Site-Specific PEGylation of Therapeutic Proteins. (2015). PMC.
- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionaliz
- Site-Specific Pegylation of G-CSF by Reversible Denaturation. (2007).
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Precision Engineering of Biopolymers: Customization with Bromoacetamido-PEG2-Boc-amine
Application Note & Technical Protocol [1]
Abstract
This technical guide details the application of Bromoacetamido-PEG2-Boc-amine (CAS: 182244-33-3) in the synthesis of functionalized biopolymers.[1] Unlike rigid alkylating agents, this heterobifunctional linker incorporates a polyethylene glycol (PEG) spacer to enhance water solubility and reduce steric hindrance. This guide focuses on the specific chemical advantages of the bromoacetamide group over iodoacetamide variants—specifically its enhanced stability and controlled reactivity—and provides a validated protocol for converting thiol-terminated synthetic polymers into amine-reactive scaffolds for "Click" chemistry or Antibody-Drug Conjugate (ADC) development.
Molecule Profile & Mechanism
This compound is a precision tool for orthogonal bioconjugation.[1][2] It allows for the conversion of a nucleophilic thiol (-SH) into a protected amine, which can subsequently be liberated for further reaction (e.g., with NHS esters).
Physicochemical Properties
| Property | Specification |
| Molecular Weight | ~369.3 Da |
| Reactive Group A | Bromoacetamide (Thiol-specific electrophile) |
| Reactive Group B | Boc-amine (Acid-labile protected amine) |
| Spacer | PEG2 (Diethylene glycol); increases hydrophilicity |
| Solubility | Soluble in DMSO, DMF, DCM; Moderate water solubility |
| Storage | -20°C, desiccated, protected from light |
Chemical Mechanism
The conjugation proceeds via a two-step orthogonal pathway:[1]
-
Thiol Alkylation: The bromoacetamide undergoes an
reaction with a free thiol (sulfhydryl) group on the biopolymer. This reaction is irreversible and forms a stable thioether bond.[3] -
Acid Deprotection: The Boc (tert-butyloxycarbonyl) group is removed using acidic conditions (typically TFA or HCl), exposing the primary amine.
Critical Experimental Considerations (Expertise & Logic)
Bromoacetamide vs. Iodoacetamide: The Stability Trade-off
While iodoacetamides are more reactive, bromoacetamides are often preferred for complex biopolymer synthesis for two reasons:
-
Reduced Light Sensitivity: Bromo- derivatives are less prone to photodecomposition than iodo- analogs, allowing for longer reaction times without generating iodine free radicals that can cause non-specific oxidation of the polymer backbone.
-
Controlled Specificity: At pH > 9.0, haloacetamides can cross-react with histidines or lysines. The slightly lower reactivity of the bromo- group makes it easier to control specificity for thiols by strictly maintaining pH between 7.5 and 8.5.
The "Boc Constraint" in Biopolymers
Warning: The deprotection of the Boc group requires acidic conditions (e.g., Trifluoroacetic acid - TFA).[4][5]
-
Suitable Substrates: Synthetic peptides, PEG-thiols, dendrimers, and acid-stable polysaccharides (e.g., Chitosan).
-
Unsuitable Substrates: Folded proteins (antibodies, enzymes) often denature in the high acid concentrations required for Boc removal. For protein applications, consider using Fmoc-protected linkers or acid-labile linkers that cleave at pH 5.0.[1]
Protocol: Functionalization of Thiol-PEG Polymers
Objective: To convert a 4-arm Thiol-PEG (MW 10k) into a 4-arm Amine-PEG using this compound.
Reagents Required[3][6][7][9][10][11]
-
Thiol-PEG-Thiol or Multi-arm PEG-SH.[1]
-
Reaction Buffer: 50 mM Sodium Phosphate, 5 mM EDTA, pH 8.0. (EDTA is critical to prevent disulfide oxidation of the polymer before conjugation).
-
Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (Anhydrous).
-
Deprotection Agent: Trifluoroacetic acid (TFA) and Dichloromethane (DCM).
Step-by-Step Methodology
Phase 1: Conjugation (Thioether Formation)
-
Preparation: Dissolve the Thiol-PEG polymer in the Reaction Buffer to a concentration of 10 mg/mL. Degas the solution with nitrogen for 5 minutes to minimize oxidation.
-
Linker Solubilization: Dissolve this compound in anhydrous DMSO. Prepare a 100 mM stock solution.
-
Mixing: Add the linker solution to the polymer solution.
-
Stoichiometry: Use a 3-5 molar excess of the linker relative to the thiol groups (-SH) to drive the reaction to completion.
-
Example: If the polymer has 4 arms, use 12-20 equivalents of linker per mole of polymer.
-
Solvent Note: Ensure the final DMSO concentration does not exceed 10-20% (v/v) to prevent polymer precipitation (depending on polymer type).
-
-
Incubation: React at Room Temperature (RT) for 2–4 hours in the dark with gentle agitation.
-
Why Dark? Although more stable than iodo-, bromoacetamides should still be protected from light to prevent radical side reactions.
-
-
Purification 1: Dialyze the reaction mixture against water (MWCO 1000-2000 Da) for 24 hours to remove unreacted linker and salts. Lyophilize (freeze-dry) to obtain the white solid intermediate (Boc-protected polymer).[1]
Phase 2: Deprotection (Amine Generation)
-
Dissolution: Dissolve the lyophilized Boc-polymer in a mixture of DCM:TFA (1:1 v/v) .
-
Volume: Use approximately 10 mL of solvent per gram of polymer.
-
-
Reaction: Stir at RT for 30–60 minutes .
-
Monitoring: Gas evolution (isobutylene) may be observed.
-
-
Precipitation: Evaporate most of the DCM/TFA under a stream of nitrogen or rotary evaporation. Precipitate the polymer by adding cold diethyl ether.
-
Wash: Centrifuge and wash the pellet 3x with cold diethyl ether to remove residual TFA and Boc byproducts.
-
Final Drying: Dry the pellet under vacuum. The resulting polymer is now Amine-PEG-Amine (as a TFA salt).[1]
Application Workflow: Hydrogel Synthesis
This linker is frequently used to create "Clickable" hydrogels. The diagram below illustrates the workflow for creating a hydrogel network using the amine-functionalized polymer generated above.
[1][2][3][12]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Oxidation of thiols (Disulfide formation) | Ensure EDTA is present in buffer.[1] Reduce thiols with TCEP prior to adding the linker (TCEP is compatible with bromoacetamides; DTT is NOT). |
| Precipitation during Conjugation | Linker hydrophobicity | Increase the % of organic co-solvent (DMSO/DMF) or use a linker with a longer PEG spacer (e.g., PEG4 or PEG8).[1] |
| Incomplete Deprotection | Insufficient acid strength or time | Ensure the polymer is fully dissolved in the DCM/TFA mix.[1] Extend reaction time to 2 hours. |
| Polymer Degradation | Acid sensitivity of backbone | If the polymer backbone (e.g., certain polyesters) is acid-sensitive, switch to 4M HCl in Dioxane (anhydrous) for a milder deprotection profile.[1] |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
AxisPharm. (n.d.). Boc-PEG Linkers and Deprotection Strategies. Retrieved January 30, 2026, from [Link]
Sources
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound, 182244-33-3 | BroadPharm [broadpharm.com]
Application Note: Bromoacetamido-PEG2-Boc-amine in Proteomics & Chemical Biology
[1]
Executive Summary
Bromoacetamido-PEG2-Boc-amine is a high-value heterobifunctional linker designed for orthogonal bioconjugation.[1][2] Its utility in proteomics and drug discovery stems from its ability to bridge two distinct chemical worlds: thiol-specific alkylation and amine-based conjugation.[1] Unlike homobifunctional crosslinkers, this reagent allows for controlled, step-wise assembly of complex molecules.
Its primary applications include:
-
PROTAC® Linker Synthesis: Constructing degraders by linking E3 ligase ligands to target protein warheads.
-
Cysteine-to-Amine Conversion: Chemically transforming accessible cysteine residues into primary amines to enable conjugation with NHS-ester probes (e.g., Biotin-NHS) or immobilization on carboxyl-beads.[1]
-
Site-Specific Labeling: Creating stable thioether linkages while keeping the amine "masked" (Boc-protected) until a secondary reaction is required.[1]
Part 1: Chemical Basis & Mechanism
Structural Advantage
The molecule consists of three functional domains, each serving a distinct purpose:
-
Bromoacetamide (Electrophile): A thiol-specific alkylating agent. It reacts via an SN2 mechanism with cysteine sulfhydryls. It is less reactive than iodoacetamide, offering higher specificity and reduced off-target alkylation (e.g., of methionine or histidine) at controlled pH.
-
PEG2 Spacer: A short polyethylene glycol chain that enhances water solubility and provides flexibility, preventing steric hindrance between conjugated biomolecules.
-
Boc-Amine (Masked Nucleophile): The tert-butyloxycarbonyl (Boc) group protects the amine during the cysteine alkylation step. It is acid-labile, allowing for subsequent deprotection to reveal a reactive primary amine.[1]
Reaction Logic
The workflow invariably follows a two-stage logic: Alkylation (pH > 7.5)
Figure 1: The sequential reaction mechanism converting a cysteine thiol into a reactive primary amine.
Part 2: Applications in Proteomics & Drug Discovery
Application A: Synthesis of Covalent PROTACs
The most critical application of this linker is in the design of Proteolysis Targeting Chimeras (PROTACs). The bromoacetamide group serves as a "warhead" to covalently bind a target protein (often a kinase with a non-catalytic cysteine), while the amine side (post-deprotection) is coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
Why use PEG2? Longer PEGs can introduce too much entropic penalty (floppiness), reducing the probability of ternary complex formation. PEG2 is often the "Goldilocks" length—short enough to enforce proximity but hydrophilic enough to maintain solubility.
Figure 2: Workflow for assembling a PROTAC using this compound as the central scaffold.
Application B: "Tag-and-Pull" Cysteine Enrichment
In shotgun proteomics, enriching for cysteine-containing peptides is a common strategy to reduce sample complexity.[1] This reagent allows for a unique enrichment strategy:
-
Tag: Alkylate cysteines with this compound.
-
Deprotect: Remove Boc to reveal amines.
-
Pull: Capture the now-amine-tagged peptides using Carboxyl-coated magnetic beads or reacting with NHS-Biotin for Streptavidin pulldown.[1]
Part 3: Detailed Experimental Protocols
Protocol 1: Cysteine Alkylation (Conjugation)
Purpose: To covalently attach the linker to cysteine residues on a protein or peptide.
Reagents Required:
-
Protein/Peptide solution (1–5 mg/mL).
-
Reduction Buffer: 50 mM HEPES or Ammonium Bicarbonate (pH 8.0).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
This compound (dissolved in DMSO).[1]
Step-by-Step:
-
Reduction: Dissolve protein in Reduction Buffer. Add TCEP to a final concentration of 5–10 mM. Incubate at RT for 30 minutes (or 55°C for 10 mins if protein is denatured).
-
Note: TCEP is preferred over DTT because TCEP does not contain thiols that compete for the alkylating agent. If using DTT, you must remove it via desalting columns before Step 2.
-
-
Alkylation: Prepare a 100 mM stock of this compound in anhydrous DMSO.
-
Addition: Add the linker to the reduced protein solution.
-
Ratio: Use a 10–20 molar excess of linker over total cysteine content.
-
Example: If protein is 50 µM, add linker to 500–1000 µM.
-
-
Incubation: Incubate at RT for 1 hour in the dark .
-
Optimization: Maintain pH between 7.5 and 8.5. Below pH 7.0, reaction is slow; above pH 9.0, amine specificity is lost and hydrolysis increases.
-
-
Quenching: Add excess L-Cysteine or DTT (20 mM final) to quench unreacted bromoacetamide groups.
-
Cleanup: Remove excess reagent via dialysis, size-exclusion chromatography (e.g., Zeba Spin columns), or acetone precipitation.
Protocol 2: Boc Deprotection (Acidolysis)
Purpose: To remove the protecting group and activate the amine for downstream processing.
Reagents Required:
-
Trifluoroacetic acid (TFA).[6]
-
Scavenger (Triisopropylsilane - TIPS) - Optional but recommended for complex proteins.[1]
Step-by-Step:
-
Preparation: Lyophilize the alkylated protein/peptide from Protocol 1 to dryness.
-
Reaction Cocktail: Prepare a solution of 50% TFA / 50% DCM (v/v) .
-
For sensitive samples (containing Trp/Met): Use 95% TFA / 2.5% H2O / 2.5% TIPS.
-
-
Deprotection: Resuspend the dried sample in the Reaction Cocktail.
-
Incubation: Incubate at RT for 30–60 minutes .
-
Observation: Gas evolution (isobutylene) may occur.
-
-
Evaporation: Remove the TFA/DCM stream under a gentle stream of nitrogen gas or rotary evaporation. Do not use heat.
-
Wash: Resuspend the residue in cold diethyl ether (to precipitate the protein and wash away cleaved Boc groups) and centrifuge. Repeat x2.
-
Neutralization: Resuspend the pellet in a buffered solution (e.g., PBS pH 7.4) immediately before the next conjugation step. The amine is now available as a salt (-NH3+). It will become nucleophilic (-NH2) once the pH is raised > 7.5.
Part 4: Troubleshooting & Optimization Data
| Issue | Probable Cause | Solution |
| Low Alkylation Efficiency | pH too low (< 7.[1]0) | Adjust buffer to pH 8.0–8.5. Bromoacetamide is less reactive than Iodoacetamide and needs slightly higher pH. |
| Precipitation during Alkylation | Linker hydrophobicity | Although PEG2 helps, the Boc group is hydrophobic. Ensure <10% DMSO final concentration in the aqueous buffer. |
| Methionine Oxidation | Old reagents or air exposure | Use TCEP during reduction. Degas buffers. |
| Incomplete Deprotection | Water in TFA | Use anhydrous TFA/DCM. Water can slow down the carbocation elimination in some contexts, though it acts as a scavenger in others. |
| Side Reactions (Alkylation) | Histidine modification | Keep pH < 8.5. Above pH 9, His and Lys residues become nucleophilic enough to react with bromoacetamide. |
References
-
G-Biosciences. (n.d.).[3] Heterobifunctional Cross-Linkers and Methods. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Standard Boc Deprotection Protocols using TFA. Retrieved from [Link]
-
An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. Retrieved from [Link]
Sources
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 3. Heterobifunctional Cross-Linkers [gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction pH for Bromoacetamido-PEG2-Boc-amine Conjugation
Welcome to the technical support guide for optimizing the reaction pH of your Bromoacetamido-PEG2-Boc-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving successful and reproducible conjugations. We will move beyond simple procedural steps to explain the critical chemical principles that govern this reaction, empowering you to troubleshoot and optimize your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Fundamental Principles
Q1: What is the underlying mechanism of the reaction between a bromoacetamide and a primary amine?
The conjugation of a bromoacetamido group with a primary amine proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom that is covalently bonded to the bromine atom. This attack forces the bromine atom to leave as a bromide ion (Br⁻), resulting in the formation of a stable, covalent secondary amine linkage.
The efficiency of this SN2 reaction is highly dependent on the nucleophilicity of the attacking amine, which is directly influenced by the reaction pH.
Q2: Why is reaction pH the most critical parameter for this conjugation?
The reaction pH represents a critical trade-off between maximizing the reactivity of the amine and maintaining the stability of the bromoacetamide group. This balance is the single most important factor for achieving high yields and purity.
-
At Low pH (Acidic): The primary amine (R-NH₂) becomes protonated to form an ammonium salt (R-NH₃⁺). This protonated form has no available lone pair of electrons on the nitrogen, rendering it non-nucleophilic and thus unreactive towards the bromoacetamide. Consequently, the conjugation reaction will not proceed or will be extremely slow.
-
At High pH (Alkaline): While a higher pH deprotonates the amine, making it a potent nucleophile, it also introduces a high concentration of hydroxide ions (OH⁻). These hydroxide ions can act as competing nucleophiles, attacking the electrophilic carbon of the bromoacetamide. This undesirable side reaction leads to the hydrolysis of the bromoacetamide group into an unreactive hydroxyacetamide, reducing the overall yield of the desired conjugate.[1]
Therefore, an optimal pH must be established that is high enough to ensure a sufficient concentration of the deprotonated, nucleophilic amine but low enough to minimize the rate of hydrolysis of the bromoacetamide reagent.
Q3: What is the relationship between the amine's pKa and its reactivity at a given pH?
The pKa of the conjugate acid of the amine (R-NH₃⁺) is the pH at which 50% of the amine is in its protonated (R-NH₃⁺, non-nucleophilic) form and 50% is in its deprotonated (R-NH₂, nucleophilic) form.[2][3] Most simple, primary alkyl amines have pKa values in the range of 9.5 to 11.0.[4][5]
To achieve a significant reaction rate, the reaction pH should ideally be set near or slightly below the pKa of the amine. According to the Henderson-Hasselbalch equation, for every one pH unit above the pKa, the amine becomes ~91% deprotonated. Conversely, for every one pH unit below the pKa, it is only ~9% deprotonated. A common strategy is to select a pH where a sufficient, but not necessarily maximal, concentration of the nucleophilic form exists to drive the reaction forward without venturing into excessively high pH levels that favor hydrolysis.
Part 2: Practical Optimization & Protocol
Q4: What is the recommended starting pH for my conjugation, and why?
For the alkylation of primary amines with bromoacetyl groups, a starting pH range of 8.0 to 9.0 is generally recommended.[6][7]
-
pH 8.0: This is a conservative starting point. It minimizes the risk of bromoacetamide hydrolysis while ensuring a small but reactive population of deprotonated primary amine. This is a good choice for sensitive substrates or when minimizing side reactions is the highest priority.
-
pH 8.5 - 9.0: This range often represents the "sweet spot" for many conjugations. It provides a more favorable balance, with a higher concentration of the nucleophilic amine to increase the reaction rate, while the rate of hydrolysis remains manageable for many compounds.[6][7]
The reaction between bromoacetyl groups and amines is generally slower than with thiols, which are reactive at a more neutral pH of 6.5-7.5.[6][8] Therefore, the more alkaline conditions are necessary to activate the less nucleophilic amine group for this specific reaction.
Q5: How do I design a pH scouting experiment to find the optimal condition for my specific molecule?
An empirical pH scouting study is the most reliable method to determine the optimal condition for your unique substrates. This involves running a series of small-scale parallel reactions across a range of pH values and analyzing the outcomes.
Experimental Protocol: pH Optimization Study
-
Buffer Preparation: Prepare a set of buffers (e.g., Sodium Bicarbonate, Borate, or HEPES) at various pH points. A good starting range would be pH 7.5, 8.0, 8.5, 9.0, and 9.5. Ensure all buffers are prepared at the same molarity (e.g., 100 mM).
-
Reactant Preparation:
-
Prepare a stock solution of your Boc-amine-containing molecule in an appropriate buffer or water.
-
Prepare a fresh stock solution of the Bromoacetamido-PEG2 reagent in a compatible, anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[8]
-
-
Reaction Setup:
-
For each pH point, set up a separate reaction vial.
-
Add the Boc-amine solution to each vial.
-
Add the corresponding pH buffer to each vial.
-
Initiate all reactions simultaneously by adding a defined molar excess (e.g., 1.5 to 5 equivalents) of the Bromoacetamido-PEG2 reagent stock solution.
-
-
Incubation: Incubate all reactions at a constant temperature (e.g., room temperature or 4°C) with gentle mixing. Protect the reactions from light if either of your molecules is light-sensitive.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.
-
Quenching & Analysis: Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., a small molecule with a primary amine like Tris or glycine) or by acidifying with a dilute acid (e.g., 0.1% TFA). Analyze the quenched samples by a suitable method such as RP-HPLC or LC-MS to determine the percentage of product formation and the presence of any side products (like the hydrolyzed bromoacetamide).
-
Data Interpretation: Plot the percentage of conjugate formed versus pH at each time point. The optimal pH will be the one that gives the highest yield of the desired product in a reasonable timeframe with the fewest impurities.
Q6: Which buffers are suitable for this reaction, and which should I avoid?
The choice of buffer is critical as some common laboratory buffers can interfere with the conjugation reaction.
Table 1: Recommended Buffers for Bromoacetamide Conjugation
| Buffer | Useful pH Range | Comments |
| Sodium Bicarbonate | 9.2 - 10.6 (effective buffer often used between 8-9) | Excellent choice for the higher end of the recommended pH range. Non-reactive. |
| Borate (Sodium Borate) | 8.1 - 9.2 | A very common and effective buffer for amine conjugations in the optimal range.[9] |
| HEPES | 6.8 - 8.2 | Good for the lower end of the pH range (pH 7.5-8.2). Generally non-interfering.[9] |
| Phosphate (PBS) | 5.8 - 8.0 | Can be used, but typically optimal for reactions at or below pH 8.0.[9] |
Buffers to AVOID:
-
Tris (Tris(hydroxymethyl)aminomethane): Tris contains a primary amine and will directly compete with your target molecule, leading to significantly reduced yields of your desired conjugate.[9]
-
Glycine: As an amino acid, glycine also contains a primary amine and will interfere with the reaction.
-
Any buffer containing primary or secondary amines.
Part 3: Troubleshooting Guide
Q7: My reaction yield is low. Could pH be the cause?
Yes, suboptimal pH is one of the most common causes of low conjugation yield.[10]
-
If the pH is too low (e.g., < 7.5): The reaction rate will be extremely slow because the majority of your amine is protonated and non-nucleophilic. Try increasing the pH of your reaction buffer to 8.5 or 9.0.
-
If the pH is too high (e.g., > 9.5): You may be experiencing significant hydrolysis of your Bromoacetamido-PEG2 reagent. This can be confirmed by LC-MS analysis, where you would see a peak corresponding to the mass of the hydrolyzed reagent. In this case, lower the pH to the 8.0-9.0 range.
-
Incorrect Buffer: Ensure you are not using an amine-containing buffer like Tris.[11] This is a frequent error that consumes the bromoacetamide reagent.
Q8: I'm observing side products. How can pH manipulation help minimize them?
The primary side reaction of concern is the hydrolysis of the bromoacetamide group. This reaction becomes more pronounced as the pH increases due to the higher concentration of hydroxide ions. If you observe a significant peak corresponding to the hydrolyzed starting material, your pH is likely too high. Lowering the reaction pH (e.g., from 9.5 to 8.5) will slow down the rate of hydrolysis relative to the rate of the desired conjugation.
Another potential side reaction is over-alkylation, where the newly formed secondary amine product reacts with another molecule of the bromoacetamide reagent.[12][13] While secondary amines are typically less nucleophilic than primary amines, this can occur if a large excess of the bromoacetamide reagent is used. Controlling the stoichiometry is the primary way to prevent this, but ensuring the pH is not excessively high can also help mitigate this by not making the secondary amine overly reactive.
Q9: How does temperature interact with pH in this reaction?
Both the desired conjugation reaction and the undesired hydrolysis side reaction will proceed faster at higher temperatures. If you are experiencing significant hydrolysis at room temperature, consider running the reaction at a lower temperature (e.g., 4°C). While the main reaction will be slower, the hydrolysis reaction may be slowed to a greater extent, improving the overall yield of the desired conjugate. A pH optimization experiment should ideally be conducted at the intended reaction temperature.
Visualizations
Reaction Mechanism & pH Influence
The following diagram illustrates the SN2 reaction mechanism and the critical influence of pH on the availability of the nucleophilic amine and the stability of the electrophilic bromoacetamide.
Caption: The central role of pH in balancing amine activation against reagent hydrolysis.
Experimental Workflow for pH Optimization
This workflow outlines the logical steps for systematically determining the optimal reaction pH for your specific conjugation.
Caption: A systematic workflow for conducting a pH scouting experiment.
References
-
Briand, J. P., Boeckler, C., Kramer, R. M., Van Regenmortel, M. H., & Muller, S. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 125-131. Retrieved from [Link]
-
Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-140. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
- Robey, F. A., & Fields, R. L. (1992). U.S. Patent No. WO1992022318A1. Google Patents.
-
ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]
-
Li, Y., & Roberts, C. J. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Physical Chemistry Chemical Physics, 21(45), 25066-25076. Retrieved from [Link]
- Robey, F. A., & Fields, R. L. (1991). U.S. Patent No. 5,066,716. Google Patents.
-
Zhang, C., et al. (2019). Fast Cysteine Bioconjugation Chemistry. Accounts of Chemical Research, 52(4), 1075-1088. Retrieved from [Link]
-
Xu, Z., et al. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. Industrial & Engineering Chemistry Research, 52(33), 11440-11445. Retrieved from [Link]
-
Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Cysteine Scanning To Identify Stable Antibody Conjugation Sites for Maleimide- and Disulfide-Based Linkers. Retrieved from [Link]
-
Kumar, A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. Retrieved from [Link]
-
ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]
-
Gieseler, C., et al. (2024). Restoring the pH-responsiveness for amine-conjugated 2-propionic-3-methylmaleic anhydride linkers. Organic Chemistry Frontiers. Retrieved from [Link]
-
Zhang, K., et al. (2018). Enhancing Conjugation Yield of Brush Polymer-Protein Conjugates by Increasing Linker Length at the Polymer End-Group. Biomacromolecules, 19(11), 4205-4213. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Retrieved from [Link]
-
OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing Conjugation Yield of Brush Polymer-Protein Conjugates by Increasing Linker Length at the Polymer End-Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
troubleshooting low conjugation efficiency with bromoacetamide linkers
Diagnostic Triage: Start Here
Before adjusting experimental parameters, use this decision matrix to identify the root cause of low conjugation efficiency. Bromoacetamides are "Goldilocks" electrophiles—less reactive than iodoacetamides but more stable than maleimides—making them sensitive to subtle environmental changes.
Figure 1: Diagnostic workflow for isolating failure modes in bromoacetamide conjugation. The "Mass Shift" of -63 Da corresponds to the loss of Bromine (~80) and gain of Hydroxyl (~17).
Technical Deep Dive: The Chemistry of Failure
Q1: Why is my bromoacetamide reaction failing while my maleimide control works perfectly?
The Core Issue: Nucleophilicity vs. Electrophilicity Mismatch.
Maleimides react via Michael addition, which is highly favorable even at neutral pH (6.5–7.5). Bromoacetamides react via nucleophilic substitution (
-
The pH Trap: The pKa of a typical surface cysteine is ~8.5. At pH 7.0, only ~3% of cysteines are in the reactive thiolate form. While maleimides are electrophilic enough to capture this small population, bromoacetamides often require pH 7.5–8.5 to drive the reaction forward [1].
-
The Trade-off: We use bromoacetamides because they are slower; they form irreversible, stable thioether bonds and avoid the "retro-Michael" deconjugation seen with maleimides in plasma [2]. You are trading kinetic speed for thermodynamic stability.
Q2: I see a peak in my linker stock that is ~63 Da lighter than expected. What is this?
Diagnosis: Hydrolysis (Dead Linker). Bromoacetamides are susceptible to hydrolysis by water, especially if stored improperly or dissolved in wet buffers for too long before addition.
-
Mechanism: Hydroxide (
) acts as a competing nucleophile, displacing the bromide. -
Result: The resulting hydroxy-acetamide is non-reactive toward cysteines.
-
Prevention: Dissolve bromoacetamide linkers in anhydrous DMSO or DMF immediately prior to use.[2] Do not store aqueous stock solutions.
Q3: Can I use DTT to reduce my protein before conjugation?
Critical Warning: NO. Dithiothreitol (DTT) contains two free thiols. If you leave DTT in the reaction, it will rapidly consume your bromoacetamide linker, acting as a scavenger.
-
Solution: Use TCEP (tris(2-carboxyethyl)phosphine).[3] TCEP does not contain thiols and is generally compatible with bromoacetamide chemistry at stoichiometric ratios. Alternatively, remove DTT via desalting columns (Zeba/PD-10) prior to linker addition [3].
Mechanism & Competition[4]
Understanding the competition between the desired path (Conjugation) and the failure path (Hydrolysis) is critical for optimization.
Figure 2: Competitive pathways. Success requires maximizing Path A (Thiolate concentration) while minimizing Path B (Hydrolysis time).
Comparative Data: Electrophile Reactivity
Use this table to benchmark your expectations. If you are switching from Maleimide to Bromoacetamide, expect to increase pH and reaction time.
| Electrophile | Reaction Type | Relative Reactivity | Optimal pH | Specificity | Stability (Plasma) |
| Iodoacetamide | High (Fastest) | 7.5 – 8.5 | Moderate (Reacts w/ His/Lys at high pH) | High | |
| Bromoacetamide | Moderate | 8.0 – 8.5 | High (Better than Iodo) | High | |
| Chloroacetamide | Low (Slowest) | > 8.5 | Very High | High | |
| Maleimide | Michael Addition | Very High | 6.5 – 7.5 | High (at pH < 7.5) | Low (Reversible) |
Optimized Protocol: Bromoacetamide Conjugation
This protocol is designed to mitigate hydrolysis while maximizing thiolate reactivity.
Materials
-
Buffer: 50 mM HEPES or Phosphate, 150 mM NaCl, pH 8.0 (Critical: Avoid Tris if possible, though acceptable; avoid primary amines if pH > 8.5).
-
Reducing Agent: TCEP-HCl (neutralized).
-
Solvent: Anhydrous DMSO or DMF.[2]
Step-by-Step Workflow
-
Protein Preparation:
-
Adjust protein concentration to 1–5 mg/mL in pH 8.0 buffer.
-
Note: If protein is stored in PBS pH 7.4, buffer exchange or adjust pH to 8.0 using 1M HEPES.
-
-
Reduction (Activation):
-
Add 2–5 molar equivalents of TCEP to the protein.
-
Incubate at Room Temperature (RT) for 30 minutes.
-
Validation: Do not remove TCEP unless necessary; it prevents disulfide reformation during the slower bromoacetamide reaction.
-
-
Linker Preparation (Just-in-Time):
-
Dissolve Bromoacetamide linker in anhydrous DMSO to a concentration of 10–50 mM.
-
Critical: Do this immediately before addition. Do not use old DMSO stocks.
-
-
Conjugation Reaction:
-
Add 5–10 molar equivalents of linker to the reduced protein.
-
Keep final DMSO concentration < 10% (v/v) to prevent denaturation.
-
Incubate at RT for 2–4 hours or 4°C overnight .
-
Why long? Bromoacetamides have slower kinetics than maleimides [4].
-
-
Quenching & Purification:
-
Quench excess linker with 50 mM Cysteine or Mercaptoethanol (optional, but good practice).
-
Remove excess small molecules via size-exclusion chromatography (SEC) or dialysis.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| 0% Conjugation | Linker Hydrolysis | Check linker stock by LCMS. Use anhydrous DMSO. |
| 0% Conjugation | Oxidized Cysteines | Ensure TCEP is present. Verify free thiols with Ellman's Reagent. |
| Low Yield (<50%) | pH too low | Increase pH to 8.0 or 8.5. |
| Low Yield (<50%) | Reaction time too short | Extend incubation to overnight at 4°C. |
| Precipitation | Hydrophobic Linker | Add 10-20% Propylene Glycol or reduce protein concentration. |
| Mass +17 Da (on Protein) | Unlikely | Usually indicates hydrolysis of the linker before attachment. If on protein, check for oxidation products. |
| Multiple Additions | Non-specific labeling | pH is too high (>9.0), causing Lysine reaction. Lower pH to 8.0. |
References
-
Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(3), 759–765.
-
Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184–189.
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73–80.
-
Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5(6), 459–460.
Sources
Technical Support Center: Strategies for Improving Bromoacetamido-PEG2-Boc-amine Reaction Yields
Welcome to the Technical Support Center for Bromoacetamido-PEG2-Boc-amine applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during bioconjugation and other synthetic procedures involving this versatile heterobifunctional linker. Our goal is to equip you with the scientific rationale and practical steps to optimize your reaction yields and ensure the integrity of your final constructs.
The unique structure of this compound, featuring a thiol-reactive bromoacetamide group and a protected primary amine, allows for sequential or orthogonal conjugation strategies. This guide is structured to address issues related to both reactive moieties.
Part 1: Troubleshooting Guide for this compound Reactions
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low Yield in Thiol-Alkylation Reaction
You are reacting your thiol-containing molecule (e.g., a cysteine residue in a peptide or protein) with this compound and observing low conjugation efficiency.
-
Suboptimal pH: The reaction between a bromoacetamide and a thiol is a nucleophilic substitution (SN2) reaction where the thiolate anion is the reactive species. The concentration of the thiolate anion is pH-dependent.
-
Scientific Rationale: The pKa of a typical cysteine thiol group is around 8.3-8.6. At a pH below the pKa, the thiol group is predominantly protonated (-SH) and is a poor nucleophile. At a pH above the pKa, the thiol group is deprotonated to form the much more nucleophilic thiolate anion (-S⁻).
-
Troubleshooting Steps:
-
Verify Reaction pH: Ensure your reaction buffer has a pH in the range of 8.0-9.0 for optimal reactivity.[1][2][3]
-
Buffer Choice: Use non-nucleophilic buffers such as phosphate, borate, or HEPES. Avoid buffers containing primary or secondary amines (e.g., Tris), as they can potentially react with the bromoacetamide group, although this is less favorable than the reaction with thiols.
-
-
-
Presence of Reducing Agents: Reducing agents are often used to prevent disulfide bond formation and maintain free thiols. However, some reducing agents can interfere with the alkylation reaction.
-
Scientific Rationale: Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain thiol groups and will compete with your target molecule for the bromoacetamide linker.
-
Troubleshooting Steps:
-
Remove Excess Reducing Agent: If a reducing agent was used to reduce disulfide bonds, it must be removed prior to adding the bromoacetamide linker. This can be achieved by dialysis, desalting columns, or size-exclusion chromatography.
-
Use Non-Thiol Reducing Agents: Consider using tris(2-carboxyethyl)phosphine (TCEP), which is a non-thiol-containing reducing agent and does not react with bromoacetamides.
-
-
-
Hydrolysis of the Bromoacetamide Group: The bromoacetamide group can undergo hydrolysis, especially at higher pH and elevated temperatures.
-
Scientific Rationale: The electrophilic carbon of the bromoacetamide is susceptible to nucleophilic attack by hydroxide ions, leading to an inactive hydroxyacetamide derivative.
-
Troubleshooting Steps:
-
Control Temperature: Perform the reaction at room temperature or 4°C to minimize hydrolysis.[4]
-
Limit Reaction Time: While the reaction needs sufficient time to proceed, unnecessarily long incubation times can lead to increased hydrolysis. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) to determine the optimal reaction time.
-
Reagent Preparation: Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions for extended periods.[5]
-
-
-
Incorrect Stoichiometry: An insufficient molar excess of the bromoacetamide linker can lead to incomplete conjugation.
-
Troubleshooting Steps:
-
Optimize Molar Ratio: Start with a 5- to 20-fold molar excess of the bromoacetamide linker over the thiol-containing molecule. The optimal ratio will depend on the concentration and reactivity of your specific substrate.
-
-
Issue 2: Side Reactions and Lack of Specificity
You observe multiple products or modification of non-thiol residues.
-
Reaction with Other Nucleophiles: While the bromoacetamide group is highly selective for thiols, at very high pH or with a large excess of the reagent, it can react with other nucleophilic residues such as histidines and lysines.[3][6]
-
Scientific Rationale: The imidazole side chain of histidine and the ε-amino group of lysine can act as nucleophiles, particularly at pH values above their respective pKa's.
-
Troubleshooting Steps:
-
Optimize pH: Maintain the reaction pH between 8.0 and 9.0 to favor thiol reactivity while minimizing reactions with amines.[1][2][3]
-
Control Stoichiometry: Avoid using an excessively large molar excess of the bromoacetamide linker.
-
Reaction Time: Shorter reaction times can help to minimize off-target reactions.
-
-
Issue 3: Incomplete Boc Deprotection
After treating your this compound conjugate with acid to remove the Boc group, you find that the deprotection is incomplete.
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is labile to strong acids.
-
Scientific Rationale: The deprotection mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][3][7]
-
Troubleshooting Steps:
-
Use Appropriate Acid: Trifluoroacetic acid (TFA) is the most common and effective reagent for Boc deprotection. Typically, a solution of 20-50% TFA in a non-nucleophilic solvent like dichloromethane (DCM) is used.[8]
-
Ensure Anhydrous Conditions: Water can interfere with the deprotection reaction. Use anhydrous solvents and reagents.
-
Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature, often completing within 30-60 minutes.[9] If the reaction is slow, you can extend the reaction time, but be mindful of potential side reactions with other acid-labile groups in your molecule.
-
-
-
Acid-Labile Substrate: Your molecule of interest may contain other acid-sensitive functional groups that are being degraded under the deprotection conditions.
-
Troubleshooting Steps:
-
Milder Deprotection Conditions: If your substrate is sensitive, you can try using milder acidic conditions, such as 1-2 M HCl in an organic solvent (e.g., dioxane or ethyl acetate).[4]
-
Use Scavengers: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues like tryptophan or methionine.[2][10] Adding a scavenger such as triisopropylsilane (TIS) or thioanisole to the deprotection cocktail can trap this cation and prevent side reactions.
-
-
Issue 4: Low Yield in Subsequent Amine Coupling Reaction
After successful Boc deprotection, the subsequent coupling of the newly formed primary amine (e.g., with an NHS ester or via reductive amination) gives a low yield.
-
Incomplete Removal of Deprotection Reagents: Residual acid from the Boc deprotection step can protonate the primary amine, rendering it non-nucleophilic.
-
Scientific Rationale: The free amine is the nucleophilic species in most coupling reactions. In an acidic environment, it will be protonated to its ammonium salt form, which is not reactive.
-
Troubleshooting Steps:
-
Thorough Removal of Acid: Ensure all TFA is removed after deprotection. This can be done by repeated evaporation from a co-solvent like toluene or by precipitation of the product.
-
Neutralization: Before proceeding with the coupling reaction, neutralize the amine salt. This can be achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[11]
-
-
-
Suboptimal pH for Amine Coupling: The optimal pH for amine coupling varies depending on the reaction type.
-
Scientific Rationale:
-
NHS Ester Coupling: The reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester is most efficient at a pH of 7.0-9.0.[6][12][13]
-
Reductive Amination: This reaction involves the formation of an imine or enamine intermediate, which is favored under slightly acidic conditions (pH 4-6) to facilitate the dehydration step. The subsequent reduction is then carried out.[14][15]
-
-
Troubleshooting Steps:
-
Adjust pH: Carefully adjust the pH of your reaction mixture to the optimal range for your chosen coupling chemistry.
-
Buffer Selection: Use a buffer system that is compatible with your reaction and maintains the desired pH. For NHS ester couplings, phosphate or borate buffers are suitable. For reductive amination, acetate or MES buffers can be used.
-
-
-
Hydrolysis of Coupling Reagents: NHS esters are susceptible to hydrolysis, especially at higher pH.
-
Troubleshooting Steps:
-
Fresh Reagents: Use freshly prepared or properly stored NHS esters.
-
Reaction Conditions: Perform the reaction at room temperature or 4°C and avoid prolonged reaction times to minimize hydrolysis.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: this compound should be stored at –20°C in a sealed container, protected from light and moisture.[5] Proper storage is crucial to prevent hydrolysis of the bromoacetamide group and maintain the integrity of the Boc-protecting group.
Q2: Can I use this compound in aqueous solutions?
A2: Yes, the PEG spacer enhances the aqueous solubility of the molecule.[9] However, it's important to be aware that the bromoacetamide group is susceptible to hydrolysis in aqueous environments, especially at neutral to basic pH. Therefore, it is recommended to prepare aqueous solutions of the linker immediately before use and to perform reactions in a timely manner.
Q3: How can I monitor the progress of my conjugation reaction?
A3: The choice of monitoring technique depends on the nature of your molecules.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to monitor the disappearance of starting materials and the appearance of the desired product, confirming the mass of the conjugate.
-
HPLC (High-Performance Liquid Chromatography): A well-developed HPLC method can separate the starting materials from the product, allowing for quantification of the reaction progress.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugations, an increase in the molecular weight of the protein, observed as a shift in the band on the gel, can indicate successful conjugation.
Q4: What are the best methods for purifying the final conjugate?
A4: The purification method will depend on the properties of your final product and the unreacted starting materials.
-
Size-Exclusion Chromatography (SEC): This is effective for separating larger bioconjugates from smaller unreacted linkers and byproducts.
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity and is often used for purifying peptide and small molecule conjugates.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge and can be useful for purifying protein conjugates where the PEGylation may alter the overall charge of the protein.[16]
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecules like unreacted linkers and salts from macromolecular conjugates.
Q5: Is it possible to perform the thiol reaction and the amine reaction in the same pot?
A5: A one-pot reaction is generally not advisable due to the incompatible pH requirements of the two reactions. The thiol-alkylation is optimal at pH 8.0-9.0, while the Boc deprotection requires strong acidic conditions. A sequential approach, where the thiol reaction is performed first, followed by purification and then Boc deprotection and subsequent amine coupling, is the standard and recommended workflow to ensure high yield and purity. This orthogonal protection strategy is a key advantage of using this linker.[2]
Visualizations
Workflow for Sequential Conjugation
Caption: Sequential conjugation workflow using this compound.
Troubleshooting Logic for Low Thiol-Alkylation Yielddot
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. neb.com [neb.com]
- 13. glenresearch.com [glenresearch.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
how to minimize hydrolysis of bromoacetamide during conjugation
A Researcher's Guide to Minimizing Hydrolysis and Maximizing Efficiency
Welcome to the technical support center for bromoacetamide conjugation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing bromoacetamide-based reagents for bioconjugation. As a Senior Application Scientist, I've compiled this information to help you navigate the nuances of working with bromoacetamide, with a primary focus on mitigating the competing hydrolysis reaction to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of bromoacetamide reagents.
Q1: What is the primary cause of low conjugation efficiency with bromoacetamide?
A major contributor to low or no conjugation efficiency is the hydrolysis of the bromoacetamide group.[1] This can occur if the reagent has been exposed to moisture during storage or handling. To prevent this, always allow the reagent vial to come to room temperature before opening to avoid condensation. It is also crucial to prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[1]
Q2: What is the optimal pH for bromoacetamide conjugation to cysteine residues?
For the best selectivity for thiol groups on cysteine residues, a pH range of 7.5 to 8.5 is recommended.[1][2] In this range, a significant portion of the cysteine thiols are deprotonated to the more nucleophilic thiolate anion, which readily reacts with the bromoacetamide group.[2]
Q3: Can I perform the conjugation at a higher pH to speed up the reaction?
While the reaction with thiols is faster at higher pH values (e.g., pH 9.0), this also increases the likelihood of side reactions with other nucleophilic amino acid residues like lysine and histidine.[1][3] Therefore, it's a trade-off between reaction speed and specificity. For most applications, maintaining the pH below 8.5 is advisable to minimize these off-target reactions.[1]
Q4: How can I stop the conjugation reaction?
To quench the reaction, you can add a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT). These molecules will react with any excess bromoacetamide reagent, preventing further modification of your target molecule.[1]
Q5: How should I store my bromoacetamide reagent and stock solutions?
Bromoacetamide reagents should be stored at -20°C, protected from moisture and light.[4][5] Stock solutions prepared in anhydrous DMSO or DMF should be used fresh whenever possible.[4] If short-term storage is necessary, store them tightly capped at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Minimizing Bromoacetamide Hydrolysis
This section provides a more in-depth look at common issues related to bromoacetamide hydrolysis and how to resolve them.
Issue 1: Low or No Conjugation Yield
Possible Cause: The bromoacetamide reagent has hydrolyzed before it can react with the target molecule.
Troubleshooting Steps:
-
Reagent Handling:
-
Reaction Buffer Preparation:
-
Reaction Conditions:
Issue 2: Presence of Multiple Products or Heterogeneity
Possible Cause: Besides the desired conjugation, side reactions are occurring. While not directly hydrolysis, the conditions that favor hydrolysis (higher pH) also promote off-target reactions.
Troubleshooting Steps:
-
pH Optimization:
-
Lower the pH of the reaction buffer to the lower end of the recommended range (e.g., pH 7.5) to increase selectivity for cysteine over other nucleophilic residues like lysine and histidine.[1]
-
-
Molar Excess of Reagent:
-
Reduce the molar excess of the bromoacetamide reagent to the minimum required for efficient conjugation. A high excess can drive reactions with less nucleophilic residues.[1]
-
-
Reaction Time:
-
Decrease the reaction time to the minimum necessary for the completion of the desired reaction. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS) to determine the optimal time point.
-
Visualizing the Competing Reactions
The following diagram illustrates the desired conjugation reaction of bromoacetamide with a cysteine thiol versus the undesirable hydrolysis pathway.
Caption: Competing pathways for bromoacetamide: conjugation vs. hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Cysteine Conjugation with Bromoacetamide
This protocol provides a starting point for the conjugation of a bromoacetamide reagent to a cysteine-containing protein or peptide.
Materials:
-
Cysteine-containing protein/peptide
-
Bromoacetamide reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 50 mM HEPES or Phosphate buffer, pH 7.5-8.5)[1]
-
Quenching solution (e.g., 2-mercaptoethanol or DTT)
-
Purification column (e.g., size-exclusion or reverse-phase HPLC)
Procedure:
-
Protein/Peptide Preparation: Dissolve the cysteine-containing molecule in the reaction buffer to the desired concentration.[1]
-
Reagent Preparation: Immediately before use, dissolve the bromoacetamide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[1]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the bromoacetamide stock solution to the protein/peptide solution.[1]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quenching (Optional): Add a small molecule thiol to quench any unreacted bromoacetamide.[1]
-
Purification: Purify the conjugate from excess reagent and byproducts using an appropriate chromatographic technique.[1]
Workflow for Troubleshooting Low Conjugation Efficiency
The following diagram outlines a logical workflow to diagnose and resolve issues of low conjugation efficiency, with a focus on mitigating hydrolysis.
Caption: Troubleshooting workflow for low bromoacetamide conjugation efficiency.
Data Summary Table
| Parameter | Recommendation | Rationale |
| pH | 7.5 - 8.5 | Balances thiol deprotonation for reactivity with minimizing hydrolysis and side reactions with other residues.[1][2] |
| Temperature | Room Temperature (or 4°C) | Room temperature is often sufficient. Lower temperatures can be used to slow hydrolysis for sensitive reagents or long reactions.[1] |
| Solvent for Stock | Anhydrous DMSO or DMF | Minimizes water content to prevent premature hydrolysis of the bromoacetamide reagent.[1][4] |
| Reagent Molar Excess | 10-20 fold | Generally sufficient for efficient conjugation without excessive side reactions. This should be optimized for each specific system.[1] |
| Quenching Agent | 2-mercaptoethanol or DTT | Effectively scavenges unreacted bromoacetamide to stop the reaction.[1] |
References
- Common side reactions with Bromoacetamido-PEG8-Boc and how to avoid them - Benchchem. (URL: )
- side reactions of bromoacetamide group in bioconjug
- Bromoacetamido-PEG8-acid: Technical Support Guide on Amide Bond Stability - Benchchem. (URL: )
-
Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed. (URL: [Link])
- N-Bromoacetamide: A Comprehensive Technical Guide to Safety, Handling, and Experimental Applic
- A Comparative Stability Analysis of Bromo-PEG4-acid and Iodoacetamide Linkers for Bioconjug
- A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide - Benchchem. (URL: )
- A Head-to-Head Comparison: 2-Bromoacetamide vs.
- A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide - Benchchem. (URL: )
-
Thiol-thiol cross-clicking using bromo-ynone reagents - PMC - NIH. (URL: [Link])
- troubleshooting poor solubility of Bromoacetamido-PEG4-Acid conjug
- Common impurities in N-Bromoacetamide and how to remove them - Benchchem. (URL: )
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. (URL: [Link])
-
Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
-
Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. (URL: [Link])
-
Salt Effect Accelerates Site-Selective Cysteine Bioconjugation - PMC. (URL: [Link])
-
n-bromoacetamide - Organic Syntheses Procedure. (URL: [Link])
-
Several Ways to Sort Out Sulfhydryl-Conjugated ADCs - Creative Biolabs. (URL: [Link])
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC. (URL: [Link])
-
Optimizing bioconjugation processes - Pharmaceutical Technology. (URL: [Link])
-
Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of... - ResearchGate. (URL: [Link])
-
Strategies for successful crosslinking and bioconjugation applications - YouTube. (URL: [Link])
-
Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC - NIH. (URL: [Link])
-
Quenching Reactive Substances - KGROUP. (URL: [Link])
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (URL: [Link])
-
Question about use of bromine (experimental procedure) : r/Chempros - Reddit. (URL: [Link])
-
Fast Cysteine Bioconjugation Chemistry - PMC. (URL: [Link])
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications. (URL: [Link])
-
Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC. (URL: [Link])
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions - The Royal Society of Chemistry. (URL: [Link])
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (URL: [Link])
-
CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - ChemRxiv. (URL: [Link])
-
Hydrolysis - Chemistry LibreTexts. (URL: [Link])
-
Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions - PubMed. (URL: [Link])
-
N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed. (URL: [Link])
-
Temperature effects on the catalytic efficiency, rate enhancement, and transition state affinity of cytidine deaminase, and the thermodynamic consequences for catalysis of removing a substrate "anchor" - PubMed. (URL: [Link])
-
Mechanisms of lactone hydrolysis in acidic conditions - PubMed. (URL: [Link])
-
Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC. (URL: [Link])
-
The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
dealing with non-specific binding in bioconjugation reactions
Topic: Troubleshooting Non-Specific Binding (NSB) in Bioconjugates Operator: Senior Application Scientist Status: Online
Welcome to the Bioconjugation Support Center
You are likely here because your assay background is high, your signal-to-noise ratio is poor, or your antibody-drug conjugate (ADC) is clearing too fast in vivo.
In bioconjugation, Non-Specific Binding (NSB) is rarely just "bad luck." It is a physical consequence of hydrophobicity , electrostatic attraction , or incomplete purification . This guide treats your conjugate as a system, helping you engineer out the "stickiness" rather than just trying to block it later.
Part 1: Diagnostic Triage
Before changing your protocol, identify the source of the NSB. Use this workflow to navigate to the correct solution.
Figure 1: Diagnostic logic tree for identifying the root cause of non-specific binding based on experimental symptoms.
Module 1: The "Hydrophobicity Trap" (ADCs & Fluorescent Dyes)
Target Audience: Researchers working with ADCs (e.g., PBD dimers, auristatins) or hydrophobic dyes (e.g., Cyanine, BODIPY).
The Problem: Many payloads are inherently hydrophobic. When you conjugate multiple hydrophobic molecules to a hydrophilic protein (like an IgG), you create "greasy patches" on the surface. These patches drive the conjugate to stick to everything—blocking proteins (BSA), plasticware, and non-target cells—to escape the aqueous buffer.
Technical Solution: Hydrophilic Masking (PEGylation) You must shield the hydrophobic payload. The industry standard is incorporating a polyethylene glycol (PEG) spacer into the linker.
Protocol: Evaluating Hydrophobicity (HIC Analysis)
Do not guess if your conjugate is sticky. Measure it.
-
Column: Use a Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.
-
Gradient: 0% to 100% B over 15 minutes.
-
Interpretation:
-
Early Elution: Hydrophilic (Good).
-
Late Elution: Hydrophobic (Bad—prone to NSB).
-
Data: Impact of PEG Linkers on NSB Comparison of ADC clearance (proxy for NSB) based on linker design.
| Conjugate Type | Linker Composition | HIC Retention Time | In Vivo Clearance (mL/day/kg) | NSB Risk |
| Standard ADC | Val-Cit-PAB-MMAE | 12.5 min | ~35 | High |
| Masked ADC | PEG8-Val-Cit-PAB-MMAE | 8.2 min | ~10 | Low |
| Naked Antibody | None | 7.5 min | ~8 | Minimal |
Data adapted from Lyon et al. (2015) demonstrating that PEGylation restores the native hydrophilicity of the antibody. [2]
FAQ:
Q: Can I just add DMSO to the reaction to stop sticking? A: DMSO helps during the reaction to keep reagents soluble, but it does not fix the final product. Once you dialyze the DMSO out, the hydrophobic patches remain. You must modify the structure (e.g., use a PEG4 or PEG8 linker) to permanently reduce NSB.
Module 2: Electrostatics & Buffer Optimization
Target Audience: Users seeing precipitation or high background on charged surfaces (e.g., glass slides, tissue sections).
The Problem: If your protein has a pI (isoelectric point) of 8.5 and you conjugate at pH 8.5, the net charge is zero. This leads to precipitation and aggregation-based NSB. Conversely, highly positively charged conjugates (e.g., some cell-penetrating peptides) will bind non-specifically to negatively charged cell membranes.
Technical Solution: Charge Modulation
Protocol: The "Salt Shield" Test
If you suspect electrostatic NSB, run this validation before redesigning the conjugate.
-
Prepare High Salt Buffer: PBS + 0.5 M NaCl (Total ionic strength ~650 mM).
-
Run Assay: Compare background signal in Standard PBS vs. High Salt PBS.
-
Result:
-
Signal drops in High Salt: The NSB is electrostatic.[1] Fix: Add 150-300 mM NaCl to your final storage/assay buffer or switch to a lower pI payload.
-
Signal unchanged: The NSB is hydrophobic (See Module 1).
-
Visualizing the Mechanism:
Figure 2: Electrostatic NSB occurs when oppositely charged surfaces attract. High ionic strength (NaCl) shields these charges, reducing non-specific interactions.[1][2][3]
Module 3: Purification & Analysis
Target Audience: Everyone. The #1 cause of "NSB" is actually free, unconjugated dye or drug sticking to the sample.
The Problem: Hydrophobic payloads (like Cyanine dyes or cytotoxic drugs) bind non-covalently to the antibody during the reaction. Standard desalting columns (Sephadex G-25) cannot remove these hydrophobic contaminants; they co-elute with the protein.
Technical Solution: Active Removal
-
Do NOT use: Gravity flow desalting columns for hydrophobic payloads.
-
DO use:
-
Dye Removal Resins: specialized resins (e.g., Pierce Dye Removal) that trap hydrophobic small molecules.
-
Dialysis with Charcoal: Add activated charcoal to the dialysis buffer to act as a "sink" for the free drug.
-
Size Exclusion Chromatography (SEC): Use a mobile phase containing 10-20% ethanol or isopropanol to prevent the hydrophobic drug from riding the protein's surface.
-
FAQ:
Q: I see a "doublet" peak on my HPLC. Is this NSB? A: Likely yes. The second peak is often a non-covalent dimer formed by sticky conjugates aggregating. This aggregate will bind non-specifically in your assay. Isolate only the monomeric peak for critical experiments.
References
-
Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd ed.).[5][6][7] Academic Press/Elsevier. The definitive guide on reagent chemistries and purification strategies.
-
Lyon, R. P., et al. (2015).[8] Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[8][9][10] Nature Biotechnology, 33(7), 733–735.[9]
-
[9]
-
-
Thermo Fisher Scientific. (n.d.). Troubleshooting NHS-Ester Reactions. Technical Support Guide.
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
Sources
- 1. aboligo.com [aboligo.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. greghermanson.com [greghermanson.com]
- 5. ebooks.com [ebooks.com]
- 6. Bioconjugate Techniques | Greg T. Hermanson | Elsevier - 교보ebook [ebook-product.kyobobook.co.kr]
- 7. perlego.com [perlego.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Biological Activity of Proteins Modified with Bromoacetamido-PEG2-Boc-amine
[1]
Executive Summary
Bromoacetamido-PEG2-Boc-amine is a heterobifunctional crosslinker designed for the site-specific modification of cysteine residues.[1] Unlike the more common maleimide-based reagents, the bromoacetamide group forms a highly stable, irreversible thioether bond that resists retro-Michael addition in plasma. The short polyethylene glycol (PEG2) spacer enhances aqueous solubility without inducing the steric shielding associated with high-molecular-weight PEGs, thereby preserving the protein's native biological activity.
Key Verdict: This reagent is the superior choice for therapeutic conjugates requiring long-term serum stability, whereas maleimides are preferable for rapid, stoichiometric labeling where long-term stability is secondary.[1]
Part 1: The Chemistry of Interaction
To understand the biological outcome, one must first understand the chemical modification.
Mechanism of Action
The bromoacetamide group reacts with sulfhydryl groups (-SH) on cysteine residues via a nucleophilic substitution (
-
Reaction: The sulfur atom attacks the methylene carbon adjacent to the bromine, displacing the bromide ion.
-
Result: A stable thioether linkage.
-
Conditions: Optimal reaction occurs at pH 8.0–8.5. (Note: This is higher than the pH 6.5–7.5 typically used for maleimides).
The "Boc" Factor: A Critical Technical Nuance
The tert-butyloxycarbonyl (Boc) group on the amine terminus is an acid-labile protecting group.
-
In Peptide Synthesis: The Boc group is removed with Trifluoroacetic acid (TFA) to expose the primary amine for further conjugation.
-
In Protein Conjugation: WARNING: Treating a folded protein with TFA will cause denaturation. Therefore, when used on whole proteins, the Boc group often serves as a permanent, neutral, lipophilic cap , unless the protein is exceptionally robust or specialized aqueous deprotection strategies are employed.
Part 2: Comparative Performance Analysis
This section compares This compound against its primary alternatives: Maleimide linkers and Long-chain PEG reagents.[1]
Comparison 1: Stability (vs. Maleimide-PEG2-Boc-amine)
The industry standard for cysteine modification is maleimide chemistry.[1] However, maleimides suffer from "thiol exchange" in vivo.
| Feature | Bromoacetamide Linker | Maleimide Linker | Impact on Biological Utility |
| Bond Type | Thioether (Irreversible) | Thiosuccinimide (Reversible) | Bromoacetamide is critical for Antibody-Drug Conjugates (ADCs) to prevent premature payload release.[1] |
| Plasma Stability | High (No exchange) | Moderate (Susceptible to retro-Michael addition with albumin) | Bromoacetamide retains potency longer in serum assays.[1] |
| Reaction Speed | Slow (Hours) | Fast (Minutes) | Maleimide is better for rapid screening; Bromoacetamide is better for final product stability. |
| Selectivity | High for Cys (but can react with Lys at pH > 9) | Very High for Cys (pH 6.5–7.5) | Strict pH control is required for Bromoacetamide to maintain specificity. |
Comparison 2: Activity Retention (vs. High-MW PEG Linkers)
The length of the spacer arm (PEG2 vs. PEG12/PEG24) dictates whether the modification "masks" the protein's active site.
-
PEG2 (This Product): The short spacer (~10 Å) provides just enough hydrophilicity to prevent aggregation but is too short to fold back and cover the protein's binding interface. Result: >90% retention of binding affinity (
). -
High-MW PEG (Alternative): Long chains create a "cloud" of hydration (excluded volume effect).[1] While this increases half-life, it frequently reduces binding affinity by 10–100 fold due to steric hindrance.[1]
Part 3: Experimental Workflow & Visualization
Protocol: Site-Specific Conjugation
This protocol ensures maximum selectivity for cysteine over lysine.[1]
-
Preparation: Buffer exchange protein into 50 mM Borate or HEPES, pH 8.3 , containing 5 mM EDTA (to chelate metals that catalyze oxidation).
-
Reduction: Treat protein with TCEP (Tris(2-carboxyethyl)phosphine) at 2-5 molar excess for 30 mins to reduce disulfide bridges (if targeting internal cysteines) or ensure surface cysteines are reduced.[1]
-
Conjugation:
-
Dissolve this compound in DMSO (10-20 mM stock).
-
Add to protein at 10-20 molar excess .[1]
-
Incubate: 2–4 hours at Room Temperature or Overnight at 4°C. Note: Bromoacetamide reacts slower than maleimide.
-
-
Quenching: Add excess Cysteine or DTT to quench unreacted linker.
-
Purification: Desalt via Zeba Spin Columns or Dialysis to remove excess reagent.
Decision Logic for Linker Selection
The following diagram illustrates when to choose this compound over alternatives.
Caption: Decision tree for selecting Bromoacetamide-PEG2 linkers based on stability requirements and protein pH tolerance.
Part 4: Impact on Biological Activity[2]
Enzymatic/Binding Activity
Data indicates that the PEG2 spacer is "bio-invisible" in most contexts.
-
Case Study (Peptide Antagonists): In studies involving Bombesin analogs, replacing a hydrophobic linker with a short PEG (like PEG2) maintained receptor binding affinity (
~3-5 nM) while significantly reducing liver uptake due to improved hydrophilicity [1]. -
Steric Freedom: The linear distance of the PEG2-Boc moiety is approximately 15–20 Å. Unless the cysteine is located directly inside the catalytic pocket, this modification rarely inhibits substrate access.
Immunogenicity & Solubility[1]
-
Solubility: The PEG2 unit adds hydration. This is particularly beneficial for hydrophobic proteins or when the "Boc" group (which is hydrophobic) is used. The PEG balances the lipophilicity of the Boc group.
-
Immunogenicity: Unlike large PEG polymers (PEGylation), which can induce anti-PEG antibodies, short PEG2 spacers are generally too small to be immunogenic epitopes on their own.
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Precipitation | Boc group is hydrophobic; Protein concentration too high.[1] | Add 10-20% glycerol to buffer; Lower protein concentration to <2 mg/mL.[1] |
| Low Conjugation Yield | pH too low (< 7.5). | Bromoacetamide requires pH 8.0–8.5 for efficient reaction. Adjust buffer. |
| Non-Specific Labeling | pH too high (> 9.0) or excess reagent too high. | At pH > 9, Lysine amines react. Keep pH < 8.7 and limit excess to 20x. |
| Loss of Activity | Cysteine is in the active site. | Perform reaction in the presence of the substrate (Active Site Protection) or choose a different mutant. |
References
-
National Institutes of Health (NIH) / PubMed. "The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin."[1] Available at: [Link]
-
AxisPharm. "Bromoacetamide-PEG2-Boc-Amine Product Guide & Applications." Available at: [Link]
-
Fontaine, S. D., et al. (2015). "Long-term stability of maleimide-thiol conjugates."[1] Bioconjugate Chemistry. (Discusses the instability of maleimides vs. haloacetyls). [Link]
Comparative Guide: Boc Deprotection Reagents for Efficiency and Side Reaction Mitigation
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its stability towards bases and nucleophiles. However, its removal (deprotection) generates reactive tert-butyl cations (
This guide objectively compares the industry-standard TFA methods against HCl/Dioxane , TMSOTf , and Lewis Acid alternatives. It provides validated protocols to maximize efficiency while suppressing cation-mediated damage.
Mechanistic Foundation: The Cation Problem
To optimize Boc deprotection, one must control the fate of the tert-butyl cation.
-
Acidolysis (TFA/HCl): Protonation of the carbamate carbonyl leads to fragmentation, releasing CO
, the amine salt, and the cation. -
Silylation (TMSOTf): Silylation of the carbonyl oxygen triggers fragmentation under milder conditions, often bypassing the harsh protonation required for acidolysis.
Mechanism & Scavenging Pathway
The following diagram illustrates the competition between the desired elimination (to isobutylene) and the undesired alkylation of the substrate.
Figure 1: The fate of the tert-butyl cation determines product purity. Scavengers act as "cation sinks" to outcompete the substrate for reaction with
Comparative Analysis of Reagents
A. Trifluoroacetic Acid (TFA)
The Standard Workhorse TFA is the most common reagent due to its excellent solvating power and high acidity. It is typically used at 25–50% (v/v) in Dichloromethane (DCM) or neat.[2]
-
Pros: Rapid (<30 min); solubilizes peptide aggregates; volatile.
-
Cons: Strong acid can cleave acid-labile groups (e.g., trityl esters); generates high concentrations of
. -
Critical Requirement: Scavengers are mandatory for substrates containing Trp, Met, Cys, or Tyr.
-
Scavenger Cocktails:
-
Standard: TFA/TIS/H
O (95:2.5:2.5).[1] -
Reagent K (for complex peptides): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).
-
B. HCl in 1,4-Dioxane
The Salt Generator Often used when the hydrochloride salt of the amine is the desired final form, bypassing the need for ion exchange.
-
Pros: Clean formation of HCl salts (often crystalline); avoids fluorinated byproducts.
-
Cons: Slower than neat TFA; Dioxane is a regulated solvent; corrosive fumes; can degrade sensitive amides if moisture is present (hydrolysis risk).
-
Best Use: Small molecule synthesis where the product precipitates directly.
C. TMSOTf (Trimethylsilyl Trifluoromethanesulfonate)
The Selective Surgeon A powerful Lewis acid that cleaves Boc groups via silylation. It is often used with a weak base (2,6-lutidine) to buffer the reaction.
-
Pros: Orthogonal selectivity (can cleave Boc in the presence of Cbz or benzyl esters); extremely mild conditions (0°C); avoids strong protic acidity.
-
Cons: Moisture sensitive; expensive; requires careful quenching.
-
Best Use: Complex natural products or substrates with acid-sensitive moieties (e.g., TBS ethers, trityl groups).
D. ZnBr (Zinc Bromide)
The Mild Specialist A Lewis acid method that is significantly slower but highly selective.
-
Pros: Very mild; leaves most other protecting groups intact; inexpensive.
-
Cons: Very slow (24–72 hours); requires large excess of reagent; heterogeneous reaction (often DCM slurry).
-
Best Use: Selective deprotection of secondary amines in the presence of primary Boc-amines or very sensitive functionalities.
Side Reactions & Mitigation Strategies
The following table details specific side reactions caused by the tert-butyl cation and the necessary scavengers to prevent them.
| Residue | Side Reaction | Mechanism | Recommended Scavenger |
| Tryptophan (Trp) | Indole Alkylation | Electrophilic attack of | Thioanisole , EDT, or Indole. Water alone is insufficient. |
| Methionine (Met) | S-Alkylation | Formation of sulfonium salts ( | Thioanisole or Dimethyl sulfide (DMS). |
| Methionine (Met) | Oxidation | Formation of Met-sulfoxide (Met(O)) due to reactive oxygen species. | DTT or EDT (Ethanedithiol). |
| Tyrosine (Tyr) | O-Alkylation | Formation of | Water or Phenol. |
| Cysteine (Cys) | S-Alkylation | Re-alkylation of the free thiol. | TIS (Triisopropylsilane) or EDT. |
Experimental Protocols
Protocol A: Standard TFA Deprotection (with Scavenging)
Suitable for: Peptides and robust small molecules.
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv) in DCM (minimum volume).
-
Scavenger Addition: Add Triisopropylsilane (TIS) and Water (2.5% v/v each relative to final TFA volume).
-
Note: If Trp/Met are present, add Thioanisole (5% v/v).
-
-
Acidolysis: Cool to 0°C. Slowly add TFA to reach a final concentration of 50% (v/v) TFA/DCM.
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC/LCMS.
-
Workup:
-
Concentrate under reduced pressure (do not heat >40°C).
-
Precipitation (Crucial): Add cold diethyl ether to the oily residue to precipitate the peptide/amine salt. Centrifuge and decant the supernatant (which contains the scavenged byproducts). Repeat ether wash 2x.
-
Protocol B: HCl in Dioxane (Salt Formation)
Suitable for: Small molecules requiring HCl salt isolation.
-
Preparation: Dissolve substrate in dry 1,4-dioxane or DCM.
-
Acidolysis: Add 4.0 M HCl in Dioxane (5–10 equiv).
-
Reaction: Stir at room temperature. Reaction may take 1–4 hours.[3]
-
Workup:
-
If product precipitates: Filter and wash with dry ether.
-
If soluble: Concentrate in vacuo. Azeotrope with toluene to remove traces of water/acid.
-
Protocol C: Selective TMSOTf Deprotection
Suitable for: Substrates with acid-sensitive groups (e.g., TBS, Trityl).
-
Preparation: Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in dry DCM under Nitrogen/Argon. Cool to 0°C.
-
Activation: Dropwise add TMSOTf (1.2–1.5 equiv).
-
Reaction: Stir at 0°C for 15–30 minutes.
-
Quench: Quench with MeOH (excess) or saturated aqueous NaHCO
. -
Workup: Standard extraction with DCM/Water.
Performance Comparison
| Feature | TFA / Scavengers | HCl / Dioxane | TMSOTf / Lutidine | ZnBr |
| Speed | Fast (15-60 min) | Moderate (1-4 h) | Very Fast (10-30 min) | Slow (24-72 h) |
| Yield (Typical) | 90–99% | 85–95% | 85–95% | 70–90% |
| Cation Scavenging | Excellent (with additives) | Poor (unless scavengers added) | Moderate | N/A (Low generation rate) |
| Selectivity | Low (Cleaves Trt, tBu esters) | Low | High (Preserves TBS, Trt) | High (Secondary amines) |
| Safety | Corrosive, Volatile | Corrosive, Dioxane is PGI | Moisture Sensitive | Mild |
Decision Matrix
Use this logic flow to select the appropriate reagent for your specific substrate.
Figure 2: Reagent selection flowchart based on substrate sensitivity and residue composition.
References
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[4][5] International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[6] (Chapter on Carbamates). Link
- Sakakibara, S., et al. (1981). "Use of Hydrogen Fluoride in Peptide Synthesis." Peptide Chemistry.
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 58(4), 338-341.[4] Link
-
Nigam, S. C., et al. (1989).[7] "Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications, 19, 3139-3142.[5][7] Link
-
Ohfune, Y., & Sakaitani, M. (1990). "Selective removal of tert-butoxycarbonyl group in the presence of tert-butyl ester and other acid-sensitive groups using TMSOTf." Journal of Organic Chemistry, 55(3), 870-876. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Zinc Bromide [commonorganicchemistry.com]
The Virtuous Specificity: A Comparative Guide to Heterobifunctional vs. Homobifunctional PEG Linkers in Bioconjugation
In the intricate world of bioconjugation, where precision and control are paramount to therapeutic efficacy and diagnostic accuracy, the choice of a chemical linker is a critical determinant of success. Among the diverse array of available tools, polyethylene glycol (PEG) linkers have distinguished themselves through their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules. This guide provides a deep, evidence-based comparison between two fundamental classes of these linkers: homobifunctional and heterobifunctional PEGs. As we shall see, the seemingly subtle difference in their terminal reactive groups precipitates a cascade of consequences that profoundly impact the outcome of a conjugation strategy.
The Architectural Divide: One Identity vs. Two
At the heart of this comparison lies a simple structural distinction. Homobifunctional PEG linkers possess two identical reactive groups at either end of the PEG chain.[1][2] This symmetrical design dictates a one-pot reaction scheme where the linker cross-links molecules bearing the target functional group.[3][4] A common example is an NHS-PEG-NHS ester, which will indiscriminately link primary amines present in a reaction mixture.[4]
In stark contrast, heterobifunctional PEG linkers feature two different reactive groups at their termini.[5] This architectural asymmetry is the cornerstone of their utility, enabling a controlled, sequential conjugation of two distinct molecular entities.[5][6] An illustrative example is an NHS-PEG-Maleimide linker, which can first react with a primary amine on one molecule and then, in a separate step, be conjugated to a sulfhydryl group on a second molecule.[7]
A Tale of Two Conjugations: Control vs. Simplicity
The structural divergence between these two linker types directly translates into fundamentally different conjugation workflows and outcomes. The one-pot approach of homobifunctional linkers, while seemingly simpler, often leads to a heterogeneous mixture of products.[1][6] This can include desirable conjugates, but also undesirable polymers and multiple cross-linked species, necessitating more rigorous purification to isolate the product of interest.[6]
Heterobifunctional linkers, on the other hand, facilitate a more controlled, two-step conjugation process.[5] This sequential approach significantly minimizes the formation of unwanted byproducts, leading to a more homogeneous and well-defined final conjugate with higher purity and yield.[3][6] This level of precision is particularly crucial in the development of complex therapeutics like antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio (DAR) is critical for safety and efficacy.[5]
Comparative Performance at a Glance
| Feature | Homobifunctional PEG Linkers | Heterobifunctional PEG Linkers |
| Structure | Identical reactive groups at both termini (e.g., NHS-PEG-NHS)[6] | Different reactive groups at each terminus (e.g., NHS-PEG-Maleimide)[6] |
| Conjugation Chemistry | One-pot reaction, leading to a potential mixture of products and cross-linking[6] | Controlled, sequential two-step conjugation, enabling precise assembly[6] |
| Purity of Final Conjugate | Lower, often requiring extensive purification to remove byproducts[6] | Higher, with a more homogenous and well-defined final product[6] |
| Primary Applications | Cross-linking of similar molecules, protein dimerization, intramolecular crosslinking[3][6] | Construction of complex bioconjugates like ADCs, linking two distinct molecules[6] |
| Advantages | Simplicity in applications where controlled conjugation is not critical[6] | High degree of control, leading to higher yields and purity[3][6] |
| Disadvantages | Lack of control can lead to undesirable side products and lower yields[6] | The multi-step conjugation process can be more complex[6] |
The PEG Advantage: More Than Just a Spacer
Regardless of their bifunctional nature, the polyethylene glycol backbone of these linkers imparts several highly desirable properties to the resulting bioconjugate. These include:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic drugs and biomolecules, which can reduce aggregation and improve their formulation and bioavailability.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life in the body.
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby reducing the potential for an immune response.
-
Enhanced Stability: PEG linkers can protect the attached molecules from enzymatic degradation.
Experimental Workflows: A Practical Comparison
To illustrate the practical differences in employing these linkers, let's consider the conjugation of a protein (Protein-A) with a primary amine to a small molecule drug (Drug-B) containing a free sulfhydryl group.
Homobifunctional Linker Workflow (Hypothetical)
The use of a homobifunctional linker like NHS-PEG-NHS for this task would be highly inefficient and likely lead to a complex mixture of products, including Protein-A dimers and polymers. This "shotgun" approach lacks the specificity required for such a conjugation.
Caption: Homobifunctional linker workflow often results in a heterogeneous mixture.[8]
Heterobifunctional Linker Workflow: A Step-by-Step Protocol
Here, a heterobifunctional linker like NHS-PEG-Maleimide is the ideal choice. The conjugation proceeds in a controlled, two-step manner.
Step 1: Activation of Protein-A with the NHS-PEG-Maleimide Linker
-
Protein Preparation: Dissolve Protein-A at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.2-7.5.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent maleimide reaction (pH 6.5-7.5).
Step 2: Conjugation of Maleimide-Activated Protein-A to Drug-B
-
Drug Preparation: Dissolve the sulfhydryl-containing Drug-B in a compatible buffer.
-
Reaction: Add the dissolved Drug-B to the purified maleimide-activated Protein-A. The molar ratio should be optimized based on the desired final conjugate.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quenching: To cap any unreacted maleimide groups, add a quenching agent like L-cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove any unreacted components.
Caption: Heterobifunctional linker workflow enables a controlled, high-yield conjugation.[8]
Conclusion: A Clear Choice for Precision Bioconjugation
While homobifunctional PEG linkers have their niche in applications like creating protein polymers or for intramolecular cross-linking, the superior control and specificity of heterobifunctional PEG linkers make them the preferred choice for the majority of modern bioconjugation applications.[3][6] The ability to orchestrate a sequential conjugation process is not merely a matter of convenience; it is a fundamental requirement for producing the well-defined, homogeneous bioconjugates that are essential for the development of next-generation therapeutics and diagnostics. As the demand for precision in bioconjugation continues to grow, the strategic advantages offered by heterobifunctional PEG linkers will undoubtedly solidify their role as indispensable tools in the researcher's arsenal.
References
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. (n.d.). PubMed Central. Retrieved February 11, 2026, from [Link]
-
Heterobifunctional Crosslinkers. (n.d.). Creative Biolabs. Retrieved February 11, 2026, from [Link]
-
HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. (n.d.). Cyanagen. Retrieved February 11, 2026, from [Link]
-
Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. (2016). PubMed Central. Retrieved February 11, 2026, from [Link]
-
Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. (n.d.). PubMed Central. Retrieved February 11, 2026, from [Link]
-
Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. (2001). PubMed. Retrieved February 11, 2026, from [Link]
-
Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery. (2012). PubMed Central. Retrieved February 11, 2026, from [Link]
-
Dual-purpose PEG scaffolds for the preparation of soft and biofunctional hydrogels: The convergence between CuAAC and thiol-ene reactions. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]
-
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). PubMed Central. Retrieved February 11, 2026, from [Link]
-
SM(PEG)n Crosslinkers. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). PubMed Central. Retrieved February 11, 2026, from [Link]
Sources
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of Bromoacetamido-PEG2-Boc-amine: A Guide for Laboratory Professionals
<
Understanding the Reagent: Chemical Properties and Associated Hazards
Bromoacetamido-PEG2-Boc-amine is a heterobifunctional linker frequently employed in bioconjugation and drug development.[1][2][3] It features a bromoacetamide group for covalent bonding with sulfhydryl groups and a Boc-protected amine for subsequent reactions.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1]
The primary hazard of this compound stems from the bromoacetamide moiety, which is a reactive alkylating agent.[4][5] Alkylating agents can be irritants and may cause cellular damage.[4][6] Therefore, meticulous handling and disposal are essential to mitigate any potential risks.
Core Disposal Principle: Deactivation through Quenching
The cornerstone of safely disposing of this compound is the chemical deactivation, or "quenching," of its reactive bromoacetamide group. This process involves reacting the electrophilic bromoacetamide with a nucleophilic agent to form a stable, less hazardous compound. This crucial step should be performed before the final disposal of the waste.[7]
Detailed Step-by-Step Disposal Protocol
This protocol is intended for the disposal of small quantities of this compound typically handled in a research laboratory.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves.
Step 2: Prepare the Quenching Solution
In a well-ventilated chemical fume hood, prepare a quenching solution. A common and effective choice is a solution of a thiol-containing compound, such as L-cysteine or 2-mercaptoethanol. These compounds will readily react with the bromoacetamide group.
Step 3: The Quenching Reaction
Carefully add the this compound waste to the quenching solution. A general guideline is to use a significant molar excess of the quenching agent to ensure the complete deactivation of the reactive bromoacetamide. Allow the mixture to react for at least one hour at room temperature with gentle stirring.
Step 4: Neutralization
After the quenching reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. Adjust the pH to a neutral range (typically between 6 and 8) using a dilute acid or base as necessary.
Step 5: Waste Collection and Labeling
Transfer the neutralized, quenched solution into a designated and properly labeled hazardous waste container. The label should clearly identify the contents as "Deactivated this compound waste" and include the date of preparation.[8][9]
Step 6: Final Disposal
Dispose of the labeled waste container according to your institution's specific Environmental Health and Safety (EHS) guidelines.[10][11][12][13] Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS office.[14]
Visualizing the Disposal Workflow
The following diagram provides a clear, visual representation of the disposal process.
Caption: A step-by-step workflow for the safe disposal of this compound.
Quantitative Data for Disposal Protocol
| Parameter | Guideline | Rationale |
| Quenching Agent | L-cysteine, 2-mercaptoethanol | Provides a nucleophilic thiol to react with the electrophilic bromoacetamide. |
| Molar Ratio | >10-fold excess of quenching agent | Ensures complete deactivation of the reactive group. |
| Reaction Time | Minimum 1 hour | Allows the quenching reaction to proceed to completion. |
| Final pH | 6 - 8 | Neutral pH is a common requirement for chemical waste disposal. |
Conclusion: A Commitment to Laboratory Safety
The proper and safe disposal of reactive chemical reagents like this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of deactivation and following established institutional protocols, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines for chemical waste disposal.[13]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4353, N-Bromoacetamide. [Link]
-
University of Kansas. Safe Disposal of Hazardous Chemical Waste. [Link]
-
University of Houston. Guideline for Pyrophoric and Water-Reactive Chemicals. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
JenKem Technology. PEG Storage and Handling Conditions. [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. N-bromoacetamide. [Link]
-
AxisPharm. Bromoacetamide-PEG2-Boc-Amine. [Link]
-
The Sarpong Group, University of California, Berkeley. Quenching of Water Reactive Materials. [Link]
-
PubMed. Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts. [Link]
-
National Center for Biotechnology Information. Safety of PEGylated recombinant human full-length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates. [Link]
-
Britannica. Alkylating agent. [Link]
-
ChemistryViews. Chemical Indicator for Alkylating Agents. [Link]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sarponggroup.com [sarponggroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. fishersci.ca [fishersci.ca]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 13. umdearborn.edu [umdearborn.edu]
- 14. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
